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Core Science & Biosynthesis

Foundational

BI-4924 Sodium: Structural Chemistry and Pharmacological Profiling of a Selective PHGDH Inhibitor

As targeting tumor metabolism becomes a cornerstone of modern oncology, the serine synthesis pathway (SSP) has emerged as a critical vulnerability in cancers exhibiting metabolic reprogramming. At the apex of this pathwa...

Author: BenchChem Technical Support Team. Date: March 2026

As targeting tumor metabolism becomes a cornerstone of modern oncology, the serine synthesis pathway (SSP) has emerged as a critical vulnerability in cancers exhibiting metabolic reprogramming. At the apex of this pathway is Phosphoglycerate Dehydrogenase (PHGDH). This technical whitepaper provides an in-depth analysis of BI-4924 , a highly potent, NAD⁺-competitive PHGDH inhibitor, with a specific focus on its sodium salt formulation, structural biology, and the self-validating experimental workflows required for its successful application in preclinical drug development.

Structural Biology and Physicochemical Properties

BI-4924 was developed as a highly selective inhibitor of PHGDH, demonstrating an IC50 of 3 nM in NAD⁺-high biochemical assays[1]. Structurally, the core of BI-4924 consists of a 4,5-dichloro-1,6-dimethylindole-2-carbonyl moiety linked via an amide bond to an amino-hydroxyethyl-phenyl-sulfonylacetic acid group.

While the free acid form of BI-4924 is highly lipophilic and heavily plasma protein-bound, the sodium salt formulation (formed by the deprotonation of the terminal sulfonylacetic acid to yield a carboxylate sodium salt, −COO−Na+ ) is strategically utilized to enhance the compound's dissolution rate and aqueous solubility. This physicochemical modification is critical for avoiding micro-precipitation during in vivo administration.

Quantitative Data Summary

The following table summarizes the core chemical and pharmacokinetic parameters of BI-4924, essential for calculating dosing regimens and understanding its ADME profile.

PropertyValue
Chemical Name (IUPAC) 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetic acid
Molecular Formula C₂₁H₂₀Cl₂N₂O₆S (Free Base)
Molecular Weight 499.36 g/mol (Free Base)[2]
Primary Target Phosphoglycerate Dehydrogenase (PHGDH)
Biochemical IC50 3 nM (NAD⁺ competitive)[1]
Solubility (pH 7) 59 µg/mL[3]
Caco-2 Permeability (AB) 0.21 × 10⁻⁶ cm/s (Poor permeability)[4]
PDB Co-crystal Structure 6RJ6[5]

Mechanistic Pathway: PHGDH Inhibition

PHGDH catalyzes the first, rate-limiting step of de novo serine biosynthesis, converting glycolytic 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP) in an NAD⁺-dependent manner[3]. Tumors such as triple-negative breast cancer and melanoma frequently amplify the PHGDH gene to fuel nucleotide and lipid synthesis.

BI-4924 acts as an NAD⁺-competitive inhibitor . By occupying the cofactor binding pocket, it prevents the oxidation of 3-PG, thereby starving the cancer cell of serine and downstream one-carbon metabolites.

Pathway Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP Catalyzed by PSer 3-Phosphoserine (3-PS) PHP->PSer PSAT1 Serine L-Serine PSer->Serine PSPH PHGDH PHGDH Enzyme PHGDH->PG3 BI4924 BI-4924 (Sodium Salt) NAD+ Competitive BI4924->PHGDH Inhibits (IC50 = 3 nM)

De novo serine biosynthesis pathway highlighting PHGDH inhibition by BI-4924.

Crystallographic Insights (PDB: 6RJ6)

X-ray crystallography of the BI-4924/PHGDH complex ([5]) reveals the precise binding mode. The highly lipophilic 4,5-dichloro-1,6-dimethylindole ring anchors deeply into the hydrophobic regions of the NAD⁺ binding pocket. Simultaneously, the sulfonylacetic acid moiety mimics the phosphate interactions of the natural cofactor, establishing critical polar contacts with the basic residues lining the phosphate channel.

Experimental Methodologies & The Prodrug Strategy

A major challenge in targeting PHGDH is the high cytosolic concentration of NAD⁺/NADH, which can easily outcompete carboxylic acid-based inhibitors like BI-4924 due to their poor cellular permeability (Caco-2 AB = 0.21 × 10⁻⁶ cm/s)[4].

To solve this, researchers engineered , the ethyl ester prodrug of BI-4924[6]. This structural modification masks the polar carboxylic acid, drastically increasing membrane permeability. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl group, regenerating the active BI-4924. Because the active drug cannot easily cross back out of the cell, it accumulates to massive local concentrations—a process known as intracellular trapping [7].

Workflow Prodrug BI-4916 (Prodrug) Ethyl Ester CellMembrane Cell Membrane Diffusion Prodrug->CellMembrane High Permeability Intracellular Intracellular Esterases Cleavage CellMembrane->Intracellular ActiveDrug BI-4924 (Active Drug) Carboxylic Acid Intracellular->ActiveDrug Hydrolysis Target PHGDH Inhibition (Overcomes NAD+) ActiveDrug->Target Intracellular Trapping

Intracellular trapping mechanism of BI-4924 via its cell-permeable ester prodrug BI-4916.

Protocol 1: Cellular Target Engagement Assay (In Vitro)

Causality: To prove that phenotypic changes are driven by on-target PHGDH inhibition rather than off-target toxicity, this protocol utilizes the prodrug BI-4916 alongside a structurally matched negative control (BI-5583) and validates engagement via isotope tracing.

  • Cell Plating: Seed PHGDH-amplified cells (e.g., MDA-MB-468) in 96-well plates and allow 24 hours for adherence.

  • Media Swap: Wash cells and replace with custom media containing ¹³C-labeled glucose.

  • Compound Treatment: Treat cells with the prodrug BI-4916 at a gradient of 10 nM to 10 µM. In parallel wells, apply the inactive control BI-5583[3].

  • Metabolite Extraction: After 72 hours, lyse the cells using cold 80% methanol to halt enzymatic activity instantly.

  • Validation (LC-MS): Quantify the depletion of newly synthesized ¹³C-Serine. A successful assay will yield a cellular IC50 of approximately 2200 nM for serine depletion[1], confirming that the intracellular trapping of BI-4924 has successfully outcompeted cytosolic NAD⁺.

Protocol 2: In Vivo Formulation of BI-4924 Sodium

Causality: Direct injection of BI-4924 in standard aqueous buffers leads to immediate precipitation due to its lipophilicity. The sodium salt must be formulated in a step-wise co-solvent system to ensure a clear solution for systemic delivery.

  • Stock Preparation: Dissolve BI-4924 sodium salt in 100% DMSO to yield a 10 mM (approx. 5 mg/mL) stock. Sonicate for 5 minutes at room temperature until completely clear.

  • Vehicle Preparation: Prepare a solution of 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in standard 0.9% Saline[1]. The cyclodextrin acts as a molecular host, encapsulating the lipophilic indole ring of the drug.

  • Formulation Assembly: Slowly add 10% (v/v) of the DMSO stock dropwise into 90% (v/v) of the SBE-β-CD vehicle while under constant vortexing.

  • Validation Check: The final solution (yielding ≥ 2.08 mg/mL) must remain optically clear. If any turbidity or phase separation is observed, the formulation has failed and must be discarded, as micro-precipitates will cause erratic pharmacokinetics and localized tissue necrosis.

References

  • Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Journal of Medicinal Chemistry.[Link]

  • PHGDH Inhibitor | BI-4924. opnMe (Boehringer Ingelheim).[Link]

  • 6RJ6: Crystal structure of PHGDH in complex with BI-4924. RCSB Protein Data Bank.[Link]

  • PHGDH Inhibitor | BI-4916 (Prodrug). opnMe (Boehringer Ingelheim).[Link]

  • PubChem Compound Summary for CID 138756831, BI-4924. National Center for Biotechnology Information.[Link]

Sources

Exploratory

An In-depth Technical Guide to Metabolic Reprogramming: Targeting the Serine Synthesis Pathway

A Senior Application Scientist's Perspective on the Rationale, Methodologies, and Therapeutic Potential of Serine Synthesis Inhibitors Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Cancer is char...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on the Rationale, Methodologies, and Therapeutic Potential of Serine Synthesis Inhibitors

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Cancer is characterized by profound alterations in cellular metabolism, a phenomenon known as metabolic reprogramming, which sustains the high proliferative demands of tumor cells. The de novo serine synthesis pathway (SSP) has emerged as a critical node in this reprogrammed network, providing not only the building blocks for proteins and lipids but also fueling nucleotide synthesis, maintaining redox homeostasis, and supporting one-carbon metabolism.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on targeting the SSP. We will delve into the core scientific principles, provide detailed experimental protocols for evaluating pathway inhibitors, and discuss the therapeutic landscape and future directions.

Introduction: The Centrality of Serine Metabolism in Cancer

Normal cells can typically acquire sufficient serine from their environment. However, many cancer cells exhibit a heightened dependence on the endogenous production of this "non-essential" amino acid, even when external sources are available.[1][4][5] This addiction to de novo serine synthesis represents a key metabolic vulnerability that can be exploited for therapeutic intervention.[6][7]

The SSP diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) through a three-enzyme cascade to produce serine. This pathway is not merely a linear route to an amino acid; its intermediates and end-product are deeply integrated into the core metabolic machinery of the cell.

Key Contributions of the Serine Synthesis Pathway to Cancer Cell Fitness:

  • Biomass Production: Serine is a crucial precursor for the synthesis of other amino acids like glycine and cysteine, as well as proteins and lipids essential for building new cells.[1]

  • Nucleotide Synthesis: The conversion of serine to glycine by serine hydroxymethyltransferase (SHMT) is a primary source of one-carbon units for the folate cycle, which are essential for the synthesis of purines and thymidylate.[3][8][9]

  • Redox Homeostasis: The SSP contributes to the maintenance of cellular redox balance by producing NADPH and glutathione (GSH), which are critical for mitigating oxidative stress.[2][10][11]

  • Epigenetic Regulation: One-carbon units derived from serine are also utilized in the methionine cycle to produce S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, RNA, and proteins.[12]

The upregulation of the SSP in various cancers is often driven by the amplification or overexpression of its key enzymes, particularly phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme in the pathway.[13][14] This makes PHGDH and the other SSP enzymes attractive targets for anti-cancer drug development.[15][16][17]

The Serine Synthesis Pathway: Key Enzymes and Their Inhibitors

The SSP consists of three key enzymes that sequentially convert 3-PG to L-serine. Targeting these enzymes with small molecule inhibitors is a promising strategy to disrupt cancer cell metabolism.

Phosphoglycerate Dehydrogenase (PHGDH)

PHGDH catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate. Its overexpression is a hallmark of several cancers, including breast cancer, melanoma, and non-small cell lung cancer.[2][13]

PHGDH Inhibitors:

Several small molecule inhibitors of PHGDH have been developed and characterized. These compounds have been instrumental in validating PHGDH as a therapeutic target and serve as valuable research tools.

InhibitorMechanism of ActionReported In Vitro Potency (IC50/EC50)In Vivo Efficacy ModelsReference(s)
NCT-503 Allosteric inhibitor8-16 µM in PHGDH-dependent cell linesMDA-MB-468 breast cancer xenografts[18][19]
CBR-5884 Non-competitive inhibitor, disrupts oligomerization~3 µM (enzymatic assay)Ovarian cancer xenografts[14][20]
PKUMDL-WQ-2201 Allosteric inhibitorNot specifiedMDA-MB-468 breast cancer xenografts[21]
Natural Products (e.g., Oridonin, Withaferin A) Covalent inhibitors targeting allosteric sitesVariesNot extensively studied in vivo[22]

Table 1: Summary of selected PHGDH inhibitors.

Phosphoserine Aminotransferase 1 (PSAT1)

PSAT1 catalyzes the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine, using glutamate as the amino donor. Emerging evidence suggests that PSAT1 has both metabolic and non-metabolic roles in promoting cancer progression and drug resistance.[23][24]

PSAT1 Inhibitors:

The development of specific PSAT1 inhibitors is less advanced compared to PHGDH. However, several compounds are known to indirectly inhibit its activity.[11]

  • Aminooxyacetic Acid and Hydroxylamine: These compounds interfere with the pyridoxal phosphate cofactor required for PSAT1 activity.[11]

  • Gabaculine and Cycloserine: These molecules may indirectly affect PSAT1 by influencing serine biosynthesis.[11]

Phosphoserine Phosphatase (PSPH)

PSPH catalyzes the final step in the pathway, the dephosphorylation of O-phospho-L-serine to L-serine. While less studied as a drug target, its essential role in the pathway makes it a viable candidate for therapeutic intervention. The discovery of novel PSPH inhibitors is an active area of research.

In-Depth Methodologies for Evaluating Serine Synthesis Inhibitors

A robust and multi-faceted experimental approach is crucial for the preclinical evaluation of SSP inhibitors. This section provides detailed protocols for key assays to assess the mechanism of action and efficacy of these compounds.

Cellular Proliferation and Viability Assays

The primary goal of an anti-cancer agent is to inhibit tumor cell growth. Standard assays can be employed to determine the cytostatic or cytotoxic effects of SSP inhibitors.

Experimental Protocol: Cell Viability Assessment using a Resazurin-based Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the SSP inhibitor in complete growth medium. Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of the reduced resorufin product using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the results as a percentage of cell viability versus compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Target Engagement and Metabolic Flux Analysis

To confirm that a compound is acting on-target, it is essential to demonstrate its ability to inhibit the SSP in a cellular context. Metabolic flux analysis using stable isotope tracers is the gold standard for this purpose.

Experimental Protocol: 13C-Glucose Tracing to Monitor Serine Synthesis

  • Cell Culture: Culture cancer cells to ~80% confluency in 6-well plates.

  • Isotope Labeling: Replace the culture medium with medium containing [U-13C]-glucose and the SSP inhibitor at the desired concentration. Include a vehicle control. Incubate for a time course (e.g., 4, 8, 24 hours).

  • Metabolite Extraction: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

  • Sample Processing: Vortex the samples and incubate at -80°C for at least 15 minutes. Centrifuge at maximum speed for 10 minutes at 4°C. Transfer the supernatant containing the polar metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile) and analyze by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the fractional labeling of serine (m+3) and other related metabolites.

  • Data Analysis: Calculate the percentage of labeled serine by dividing the peak area of the m+3 isotopologue by the sum of the peak areas of all serine isotopologues. A decrease in the m+3 serine fraction in inhibitor-treated cells compared to the control indicates target engagement.

Assessment of Downstream Metabolic Consequences

Inhibition of the SSP is expected to have profound effects on downstream metabolic pathways. Quantifying these changes provides further evidence of the inhibitor's mechanism of action.

3.3.1. Nucleotide Pool Analysis

A key function of the SSP is to provide one-carbon units for nucleotide synthesis.

Experimental Protocol: Quantification of Intracellular Nucleotide Pools by LC-MS/MS

  • Sample Preparation: Treat cells with the SSP inhibitor as described above. Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Method: Utilize a robust and sensitive LC-MS/MS method for the separation and quantification of nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs).[8][12][17][25][26] A variety of chromatographic techniques, such as ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC), can be employed.

  • Data Quantification: Use stable isotope-labeled internal standards for accurate quantification. Generate calibration curves for each nucleotide to determine their absolute concentrations in the cell extracts.

3.3.2. Redox State Analysis (NAD+/NADH and NADP+/NADPH Ratios)

The SSP is interconnected with cellular redox balance.

Experimental Protocol: Measurement of NAD(P)+/NAD(P)H Ratios

  • Differential Extraction: Due to the instability of the reduced forms (NADH and NADPH) in acidic conditions and the oxidized forms (NAD+ and NADP+) in basic conditions, a differential extraction protocol is required.

    • For NAD+ and NADP+ extraction, use an acidic extraction buffer (e.g., 0.1 N HCl).

    • For NADH and NADPH extraction, use a basic extraction buffer (e.g., 0.1 N NaOH).

  • Quantification: Utilize commercially available enzymatic cycling assay kits that provide a colorimetric or fluorometric readout.[6][7][27] Alternatively, LC-MS/MS methods can be used for more precise quantification.[28][29]

  • Ratio Calculation: Calculate the NAD+/NADH and NADP+/NADPH ratios from the measured concentrations.

3.3.3. Glutathione (GSH) Levels

GSH is a major cellular antioxidant, and its synthesis is dependent on serine-derived cysteine.

Experimental Protocol: Quantification of Total and Oxidized Glutathione

  • Sample Lysis: Lyse cells in a buffer containing a protein precipitating agent (e.g., metaphosphoric acid) to preserve the glutathione redox state.

  • GSH and GSSG Measurement: Use a commercially available kit based on the DTNB-GSSG reductase recycling assay. This method measures total glutathione (GSH + GSSG). To measure GSSG specifically, first derivatize GSH with 2-vinylpyridine.

  • Data Analysis: Calculate the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration. Determine the GSH/GSSG ratio as an indicator of oxidative stress.[9][30][31]

In Vivo Efficacy Studies

The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. Mouse xenograft models are commonly used for this purpose.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the SSP inhibitor via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and process the tumors for further analysis (e.g., histology, biomarker analysis).

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study as an indicator of treatment-related toxicity.

A representative in vivo study design for a PHGDH inhibitor, NCT-503, involved daily intraperitoneal injections of 40 mg/kg in mice bearing MDA-MB-468 xenografts, which resulted in significant tumor growth inhibition.[18][19][32]

Genetic Validation of SSP as a Therapeutic Target

CRISPR-Cas9 mediated gene editing provides a powerful tool to genetically validate the dependence of cancer cells on the SSP enzymes.

Experimental Protocol: CRISPR-Cas9 Knockout of PHGDH

  • gRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting a critical exon of the PHGDH gene into a Cas9-expressing lentiviral vector.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cancer cells.

  • Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic marker. Isolate single-cell clones by limiting dilution.

  • Knockout Validation: Expand the clones and validate the knockout of PHGDH at the protein level by Western blotting.

  • Phenotypic Analysis: Assess the effect of PHGDH knockout on cell proliferation, metabolic profiles, and sensitivity to nutrient deprivation.

This approach has been successfully used to demonstrate the reliance of certain cancer cells on PHGDH for survival and proliferation.[33][34][35]

Therapeutic Landscape and Future Directions

The targeting of serine metabolism is a rapidly evolving field with immense therapeutic potential.

Overcoming Drug Resistance

Metabolic reprogramming is a key mechanism of resistance to various cancer therapies. Upregulation of the SSP has been identified as a resistance mechanism to BRAF inhibitors in melanoma and to sunitinib in renal cell carcinoma.[1][2][36] Combining SSP inhibitors with these targeted therapies is a promising strategy to overcome resistance and enhance therapeutic efficacy.

Combination Therapies

The metabolic stress induced by SSP inhibition can sensitize cancer cells to other treatments. Combination strategies with chemotherapy, radiotherapy, and immunotherapy are being actively explored.[32]

Biomarker Development

A critical aspect of translating SSP inhibitors to the clinic is the identification of biomarkers that can predict which patients are most likely to respond. Potential biomarkers include the expression levels of SSP enzymes (e.g., PHGDH), metabolic profiles, and genetic alterations that confer a dependence on de novo serine synthesis.

Challenges and Opportunities

Despite the promise, there are challenges to overcome. The development of more potent and selective inhibitors for all three SSP enzymes is crucial. Furthermore, understanding the potential for metabolic adaptations and resistance mechanisms to SSP inhibition will be key to designing durable therapeutic strategies. The potential for on-target toxicities in normal tissues that rely on serine synthesis, such as the nervous system, also needs to be carefully evaluated.[37]

Conclusion

The serine synthesis pathway represents a critical metabolic dependency in a variety of cancers, offering a compelling therapeutic window. The development of small molecule inhibitors targeting the key enzymes of this pathway has provided invaluable tools to probe its function and has laid the groundwork for a new class of anti-cancer agents. This guide has provided a comprehensive overview of the rationale for targeting the SSP, detailed methodologies for the preclinical evaluation of its inhibitors, and a perspective on the future of this exciting field. As our understanding of cancer metabolism continues to deepen, the strategic inhibition of serine synthesis is poised to become an important component of the oncologist's armamentarium.

Visualizations

Diagram 1: The Serine Synthesis Pathway and its Interconnections

Serine_Synthesis_Pathway The Serine Synthesis Pathway and its Metabolic Fates cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_fates Downstream Metabolic Fates Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP NAD+ -> NADH PSAT1 PSAT1 P-Ser Phosphoserine PSPH PSPH Serine L-Serine 3-PHP->P-Ser Glutamate -> α-KG P-Ser->Serine Proteins Proteins Serine->Proteins Lipids Lipids Serine->Lipids Glycine Glycine Serine->Glycine SHMT Cysteine Cysteine Serine->Cysteine One_Carbon One-Carbon Metabolism Glycine->One_Carbon Redox Redox Balance (GSH, NADPH) Cysteine->Redox Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides

Caption: Overview of the Serine Synthesis Pathway and its key metabolic roles.

Diagram 2: Experimental Workflow for Evaluating SSP Inhibitors

SSP_Inhibitor_Workflow Experimental Workflow for Preclinical Evaluation of SSP Inhibitors Start Identify Candidate SSP Inhibitor In_Vitro In Vitro Characterization Start->In_Vitro Cell_Viability Cell Viability/Proliferation (IC50 Determination) In_Vitro->Cell_Viability Target_Engagement Target Engagement (13C-Glucose Tracing) In_Vitro->Target_Engagement Downstream_Effects Downstream Metabolic Effects (Nucleotides, Redox) In_Vitro->Downstream_Effects Genetic_Validation Genetic Validation (CRISPR Knockout) In_Vitro->Genetic_Validation In_Vivo In Vivo Efficacy Cell_Viability->In_Vivo Target_Engagement->In_Vivo Downstream_Effects->In_Vivo Genetic_Validation->In_Vivo Xenograft_Model Xenograft Tumor Model In_Vivo->Xenograft_Model Tumor_Growth_Inhibition Tumor Growth Inhibition (Volume & Weight) Xenograft_Model->Tumor_Growth_Inhibition Toxicity_Assessment Toxicity Assessment (Body Weight) Xenograft_Model->Toxicity_Assessment Biomarker_Analysis Biomarker Analysis (Tumor Tissue) Tumor_Growth_Inhibition->Biomarker_Analysis Lead_Optimization Lead Optimization & Clinical Development Toxicity_Assessment->Lead_Optimization Biomarker_Analysis->Lead_Optimization

Caption: A structured workflow for the preclinical evaluation of SSP inhibitors.

References

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  • Mullarky, E., Luck, K., Lee, J. J., Lairson, L. L., & Cantley, L. C. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences, 113(7), 1778-1783. [Link]

  • Wang, Q., Li, D. D., Wang, L. L., Li, Y. L., Wang, Y. T., & Li, Y. M. (2020). Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling. Acta Pharmacologica Sinica, 41(11), 1505-1514. [Link]

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  • Reid, M. A., Wang, W. I., Rosales, K. R., Welliver, M. X., Sphyris, N., & DeBerardinis, R. J. (2024). Exploiting De Novo Serine Synthesis as a Metabolic Vulnerability to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma. bioRxiv. [Link]

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  • Wei, L., Lee, D., Law, C. T., Zhang, M. S., Shen, J., Chin, D. W., ... & Lee, A. S. (2019). Genome-wide CRISPR/Cas9 library screening identified PHGDH as a critical driver for Sorafenib resistance in HCC. Nature communications, 10(1), 1-13. [Link]

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Foundational

An In-Depth Technical Guide to the Therapeutic Potential of PHGDH Inhibitors in Melanoma

Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the burgeoning field of phosphoglycerate dehydrogenase (PHGDH) inhibition as a therapeutic strategy for melanoma. It is...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the burgeoning field of phosphoglycerate dehydrogenase (PHGDH) inhibition as a therapeutic strategy for melanoma. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational science, mechanistic insights, and practical methodologies.

Part 1: The Central Role of PHGDH in Melanoma Biology

Metabolic Reprogramming in Melanoma: The Serine Synthesis Pathway Addiction

Melanoma, like many cancers, undergoes significant metabolic reprogramming to fuel its rapid proliferation and adapt to the tumor microenvironment.[1] A key feature of this altered metabolism is the increased reliance on the de novo serine synthesis pathway (SSP).[2] Serine, a non-essential amino acid, is a crucial building block for the synthesis of proteins, lipids, and nucleotides, all of which are in high demand in rapidly dividing cancer cells.[3][4] Furthermore, the SSP contributes to the maintenance of redox homeostasis through the production of glutathione, which is critical for mitigating oxidative stress.[1][5] This heightened dependence on endogenous serine production, even when extracellular serine is available, is often referred to as "serine addiction."[6]

Mechanisms of PHGDH Overexpression in Melanoma

The overexpression of PHGDH, the rate-limiting enzyme in the SSP, is a common feature in melanoma and is driven by several mechanisms.[3]

  • Gene Amplification: The PHGDH gene is located on chromosome 1p, a region that is frequently amplified in melanoma.[7][8] This copy number gain leads to a direct increase in PHGDH protein expression.[9]

  • Oncogenic Signaling: In melanomas harboring activating mutations in BRAF (such as BRAF V600E), the constitutively active MAPK signaling pathway plays a pivotal role in upregulating PHGDH.[7][8] This occurs through the mTORC1-mediated translation of the transcription factor ATF4, which in turn promotes the transcription of PHGDH.[7][10] This signaling cascade ensures a sustained high level of PHGDH, supporting the metabolic demands of the tumor.[11]

PHGDH_Upregulation_in_Melanoma cluster_0 Oncogenic Signaling cluster_1 Genetic Alteration BRAF V600E BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK mTORC1 mTORC1 ERK->mTORC1 ATF4 ATF4 mTORC1->ATF4 PHGDH Transcription PHGDH Transcription ATF4->PHGDH Transcription PHGDH Overexpression PHGDH Overexpression PHGDH Transcription->PHGDH Overexpression Chromosome 1p Amplification Chromosome 1p Amplification Increased PHGDH Gene Copy Number Increased PHGDH Gene Copy Number Chromosome 1p Amplification->Increased PHGDH Gene Copy Number Increased PHGDH Gene Copy Number->PHGDH Overexpression

Caption: Mechanisms of PHGDH overexpression in melanoma.

The Multifaceted Functions of PHGDH in Melanoma Progression

The elevated expression of PHGDH in melanoma is not merely a metabolic adaptation but an active driver of tumor progression.

  • Proliferation: Knockdown of PHGDH has been shown to significantly reduce melanoma cell proliferation in vitro.[7][8] This highlights the critical role of the SSP in providing the necessary building blocks for cell division.

  • Metastasis: PHGDH plays a crucial role in melanoma metastasis, particularly to the brain.[7][8] The brain is a serine-poor environment, making melanoma cells with high PHGDH expression more adept at surviving and colonizing this site.[12]

  • Therapy Resistance: Upregulation of PHGDH has been identified as a mechanism of resistance to targeted therapies, including BRAF inhibitors (e.g., vemurafenib) and MEK inhibitors.[7][8][13] Genetic silencing of PHGDH can re-sensitize resistant melanoma cells to these drugs.[8]

Part 2: PHGDH Inhibitors: A Novel Therapeutic Avenue

The Landscape of PHGDH Inhibitors

The critical role of PHGDH in cancer has spurred the development of small molecule inhibitors. These compounds can be broadly classified based on their mechanism of action.

InhibitorMechanism of ActionPotency (IC50)Development StageReferences
NCT-503 Non-competitive inhibitor~2.5 µMPreclinical[14][15][16]
CBR-5884 Non-competitive, time-dependent inhibitor~3.3 µMPreclinical[17][18]
PKUMDL-WQ-2101 Allosteric inhibitor~34.8 µMPreclinical[9][15]
BI-4924 Potent and selective inhibitorNanomolar rangePreclinical[15][19]
Natural Products (e.g., Ixocarpalactone A) Covalent inhibitors~1.66 µMPreclinical[20][21][22]
Mechanism of Action of PHGDH Inhibitors

PHGDH inhibitors act by binding to the enzyme and preventing it from catalyzing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first and rate-limiting step of the SSP.[3][17] This blockade has several downstream consequences:

  • Depletion of Serine Pools: Inhibition of PHGDH leads to a reduction in the intracellular concentration of serine and its derivatives.[14]

  • Disruption of Downstream Pathways: The lack of serine impacts numerous metabolic pathways, including nucleotide synthesis, one-carbon metabolism, and glutathione production.[23]

  • Induction of Cell Death: In PHGDH-dependent cancer cells, the metabolic stress induced by PHGDH inhibition can lead to cell cycle arrest and apoptosis.[15][21]

Preclinical Evidence of Efficacy

Preclinical studies have demonstrated the potential of PHGDH inhibitors in melanoma models.

  • In Vitro Studies: PHGDH inhibitors selectively inhibit the proliferation of melanoma cell lines with high PHGDH expression.[17][18] For example, NCT-503 has been shown to be more effective in PHGDH-dependent cell lines compared to those with low PHGDH expression.[23]

  • In Vivo Studies: In mouse xenograft models of melanoma, treatment with PHGDH inhibitors such as NCT-503 has been shown to reduce tumor growth.[23][24] Combination therapies, which will be discussed later, have shown even more robust anti-tumor activity.[7]

Part 3: Methodologies for Investigating PHGDH in Melanoma

Experimental Protocol: Assessing PHGDH Expression in Melanoma Cells

Objective: To determine the protein levels of PHGDH in melanoma cell lines by Western blotting.

Materials:

  • Melanoma cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PHGDH

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest melanoma cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against PHGDH overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the PHGDH signal to the loading control.

Experimental Protocol: Evaluating the Anti-proliferative Effects of PHGDH Inhibitors

Objective: To assess the effect of a PHGDH inhibitor on the proliferation of melanoma cells.

Materials:

  • Melanoma cell lines

  • PHGDH inhibitor (e.g., NCT-503)

  • 96-well plates

  • Cell culture medium

  • Crystal violet solution (0.5% in 20% methanol)

  • 10% acetic acid

  • Plate reader

Procedure:

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the PHGDH inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Staining:

    • Remove the medium and gently wash the cells with PBS.

    • Fix the cells with methanol for 10 minutes.

    • Stain the cells with crystal violet solution for 15 minutes.

    • Wash the plate with water to remove excess stain and allow it to air dry.

  • Quantification:

    • Solubilize the stain by adding 10% acetic acid to each well.

    • Measure the absorbance at 590 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value of the inhibitor.

Experimental Workflow: In Vivo Xenograft Studies

Xenograft_Workflow Cell Culture 1. Melanoma Cell Culture (PHGDH-high vs. PHGDH-low) Injection 2. Subcutaneous Injection into Immunocompromised Mice Cell Culture->Injection Tumor Growth 3. Tumor Growth Monitoring (Calipers) Injection->Tumor Growth Randomization 4. Randomization into Treatment Groups Tumor Growth->Randomization Treatment 5. Treatment Administration (e.g., IP injection of inhibitor or vehicle) Randomization->Treatment Monitoring 6. Continued Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor weight, IHC, Western Blot) Monitoring->Endpoint

Caption: Workflow for a mouse xenograft study.

Part 4: Future Perspectives and Clinical Translation

Combination Therapies: The Path to Enhanced Efficacy

Given the role of PHGDH in therapy resistance, combination strategies are a promising approach to enhance the efficacy of PHGDH inhibitors.

  • With BRAF/MEK Inhibitors: In BRAF-mutant melanoma, combining a PHGDH inhibitor with a BRAF or MEK inhibitor can overcome acquired resistance and lead to synergistic anti-tumor effects.[7][8][25]

  • With Dietary Serine/Glycine Restriction: Restricting the dietary intake of serine and glycine can further sensitize cancer cells to PHGDH inhibition.[7][8] However, potential toxicities of this approach need to be carefully managed.[8]

Combination_Therapy PHGDH Inhibitor PHGDH Inhibitor Melanoma Cell Melanoma Cell PHGDH Inhibitor->Melanoma Cell BRAF/MEK Inhibitor BRAF/MEK Inhibitor BRAF/MEK Inhibitor->Melanoma Cell Dietary Serine Restriction Dietary Serine Restriction Dietary Serine Restriction->Melanoma Cell Synergistic Cell Death Synergistic Cell Death Melanoma Cell->Synergistic Cell Death

Caption: Synergistic targeting of melanoma cells.

Challenges and Overcoming Resistance

The clinical translation of PHGDH inhibitors faces several challenges:

  • Innate and Acquired Resistance: Tumors may have intrinsic resistance to PHGDH inhibition or develop it over time through various mechanisms, such as upregulating serine transporters.[25]

  • Toxicity: Systemic inhibition of the SSP could have on-target toxicities in normal tissues that rely on de novo serine synthesis, such as the nervous system.[25]

  • Pharmacokinetics: The development of inhibitors with favorable pharmacokinetic properties for clinical use is ongoing.[26]

Strategies to overcome these challenges include the development of more potent and selective inhibitors, the use of intermittent dosing schedules, and the identification of predictive biomarkers.[21][26]

Clinical Outlook and Biomarker Strategies

The development of PHGDH inhibitors for melanoma is still in the preclinical stage, but the strong scientific rationale provides a solid foundation for future clinical trials.[15] A key aspect of their clinical development will be the identification of biomarkers to select patients who are most likely to benefit from this therapy. Potential biomarkers include:

  • PHGDH Expression Levels: Immunohistochemistry or RNA sequencing could be used to assess PHGDH levels in tumor biopsies.

  • Genetic Alterations: The presence of PHGDH gene amplification or BRAF mutations could predict sensitivity.

  • Metabolic Profiling: Measuring the levels of serine and other metabolites in the tumor or plasma could provide a dynamic readout of SSP activity.

Part 5: References

Sources

Exploratory

The Role of BI-4924 in Triple-Negative Breast Cancer Research: A Technical Guide to Targeting Metabolic Vulnerability

Abstract Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has illuminated the critical role of metabolic reprog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has illuminated the critical role of metabolic reprogramming in driving TNBC progression, unveiling novel therapeutic vulnerabilities. One such vulnerability lies in the de novo serine biosynthesis pathway, which is frequently hyperactivated in TNBC. This guide provides a comprehensive technical overview of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in this pathway. We will explore the molecular mechanics of BI-4924, the scientific rationale for targeting PHGDH in TNBC, and detailed experimental protocols for leveraging this tool compound to investigate and potentially disrupt TNBC's metabolic engine. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutic strategies for triple-negative breast cancer.

Introduction: The Metabolic Achilles' Heel of Triple-Negative Breast Cancer

Triple-negative breast cancer, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for 15-20% of all breast cancers.[1] Its aggressive clinical course and resistance to conventional targeted therapies necessitate the exploration of alternative treatment paradigms.[2][3] A growing body of evidence points to metabolic reprogramming as a core hallmark of TNBC, enabling cancer cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.

A key metabolic pathway frequently exploited by TNBC is the de novo serine biosynthesis pathway. PHGDH, or 3-phosphoglycerate dehydrogenase, catalyzes the first, rate-limiting step of this pathway, converting the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate.[4][5] Notably, the gene encoding PHGDH is often amplified or overexpressed in a subset of tumors, with a high frequency in TNBC and melanoma.[4][6] This genetic alteration creates a dependency, where the cancer cells become reliant on PHGDH activity for survival and proliferation, making it an attractive therapeutic target.[4][7]

This guide focuses on BI-4924, a potent and selective small molecule inhibitor of PHGDH, developed as a chemical probe to dissect the role of the serine biosynthesis pathway in cancer biology.[5]

Molecular Profile of the PHGDH Inhibitor: BI-4924

BI-4924 is a highly potent, selective, and co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of PHGDH.[5][7] Its development, originating from fragment-based screening and optimized through structure-based drug design, has resulted in a tool compound with nanomolar potency.[5]

Table 1: In Vitro Activity and Properties of BI-4924

ParameterValueSource
Target Phosphoglycerate Dehydrogenase (PHGDH)
Mechanism of Action NADH/NAD+ - competitive inhibitor[5][7]
IC50 (NAD+ high assay) 3 nM[4]
IC50 (13C-Serine Biosynthesis, 72h) 2,200 nM[4]
Molecular Weight 499.36 g/mol
Chemical Formula C21H20Cl2N2O6S

A critical aspect for researchers to understand is the compound's cellular permeability. BI-4924 is a carboxylic acid, which results in poor cell permeability. To overcome this, Boehringer Ingelheim developed BI-4916 , a cell-permeable ethyl ester prodrug.[4] Once inside the cell, intracellular esterases cleave the ester group, releasing the active inhibitor BI-4924, which then accumulates intracellularly.[5] Therefore, for all cellular-based assays, BI-4916 is the recommended compound for use.[4]

The Serine Biosynthesis Pathway and Point of Inhibition

The diagram below illustrates the initial steps of glycolysis and the diversion of 3-phosphoglycerate into the serine biosynthesis pathway, highlighting the precise point of intervention by BI-4924.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P ThreePG 3-Phosphoglycerate G3P->ThreePG PHGDH PHGDH ThreePG->PHGDH NAD+ -> NADH ThreePHP 3-Phosphohydroxypyruvate PHGDH->ThreePHP PSAT1 PSAT1 ThreePHP->PSAT1 Glutamate -> α-KG Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Nucleotides Nucleotides Serine->Nucleotides Cysteine Cysteine Serine->Cysteine Glycine Glycine Serine->Glycine BI4924 BI-4924 BI4924->PHGDH One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism

Caption: The de novo serine biosynthesis pathway and the inhibitory action of BI-4924 on PHGDH.

Experimental Protocols for Investigating BI-4924 in TNBC

The following protocols are designed as a foundational framework for researchers to investigate the effects of PHGDH inhibition with BI-4924 (via its prodrug BI-4916) in TNBC models.

In Vitro Assessment of BI-4916 Efficacy

Objective: To determine the anti-proliferative and metabolic effects of PHGDH inhibition in a panel of TNBC cell lines.

Cell Line Selection: It is crucial to use a panel of TNBC cell lines with varying levels of PHGDH expression. Examples include MDA-MB-231 and SUM159. PHGDH expression can be quantified via Western Blot or qRT-PCR prior to experimentation.

Step-by-Step Protocol: Cell Viability Assay

  • Cell Seeding: Seed TNBC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of BI-4916 in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 50 µM. Include a DMSO-only vehicle control.

  • Treatment: Replace the medium in the 96-well plates with the medium containing the BI-4916 dilutions.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to calculate the IC50 value for each cell line.

Step-by-Step Protocol: Serine Biosynthesis Assay (Metabolic Flux)

  • Cell Culture: Culture TNBC cells in 6-well plates until they reach 70-80% confluency.

  • Treatment: Treat cells with BI-4916 at a concentration equivalent to the IC50 value for 24-48 hours. Include a vehicle control.

  • Metabolic Labeling: Replace the culture medium with glucose-free RPMI supplemented with 10% dialyzed FBS, 2 mM L-glutamine, and 10 mM [U-¹³C₆]glucose. Incubate for 8 hours.

  • Metabolite Extraction: Aspirate the medium, wash the cells twice with ice-cold saline, and then add 1 mL of ice-cold 80% methanol. Scrape the cells and collect the extract.

  • Analysis: Centrifuge the extracts to pellet protein and debris. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the fractional labeling of serine and downstream metabolites.

  • Interpretation: A significant reduction in ¹³C-labeled serine in the BI-4916-treated cells compared to the control will confirm on-target inhibition of the serine synthesis pathway.

In Vivo Preclinical Evaluation

Objective: To assess the anti-tumor efficacy of BI-4916 in a TNBC patient-derived xenograft (PDX) model. PDX models are recommended as they better recapitulate the heterogeneity of patient tumors.

Step-by-Step Protocol: PDX Efficacy Study

  • Model Establishment: Implant tumor fragments from a well-characterized TNBC PDX model subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing Formulation: Formulate BI-4916 for oral gavage. A sample formulation could involve 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Treatment Administration: Administer BI-4916 orally once daily at a predetermined dose (e.g., 25-50 mg/kg). The control group should receive the vehicle solution on the same schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³) or for a fixed duration (e.g., 28 days).

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for analysis of PHGDH target engagement (e.g., by measuring serine levels) and downstream effects on proliferation (e.g., Ki-67 staining) and apoptosis (e.g., cleaved caspase-3 staining).

Hypothetical Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive preclinical investigation of BI-4916 in TNBC.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cluster_advanced Advanced Investigations cell_panel Select TNBC Cell Line Panel (Varying PHGDH Expression) western_blot Confirm PHGDH Expression (Western Blot / qRT-PCR) cell_panel->western_blot viability_assay Cell Viability Assays (Determine IC50 of BI-4916) western_blot->viability_assay flux_analysis Metabolic Flux Analysis (Confirm On-Target Effect) viability_assay->flux_analysis pdx_model Establish TNBC PDX Model flux_analysis->pdx_model Promising results lead to in vivo testing efficacy_study Efficacy Study (BI-4916 vs. Vehicle) pdx_model->efficacy_study pd_analysis Pharmacodynamic Analysis (Tumor Ki-67, Serine Levels) efficacy_study->pd_analysis combo_studies Combination Studies (e.g., with Chemotherapy) pd_analysis->combo_studies Efficacy confirmed, explore combinations resistance_mech Investigate Resistance Mechanisms combo_studies->resistance_mech

Caption: A logical workflow for the preclinical evaluation of BI-4916 in TNBC research.

Challenges and Future Directions

While targeting PHGDH is a promising strategy, several challenges must be considered. The tumor microenvironment can be a source of exogenous serine, potentially bypassing the effects of PHGDH inhibition. Furthermore, cancer cells may develop resistance through various mechanisms, such as upregulating alternative metabolic pathways.

Future research should focus on:

  • Combination Therapies: Investigating the synergistic potential of BI-4924 with standard-of-care chemotherapies or other targeted agents, such as PARP inhibitors, in TNBC.

  • Biomarker Discovery: Identifying reliable biomarkers that can predict which TNBC patients are most likely to respond to PHGDH inhibition.

  • Understanding Resistance: Elucidating the mechanisms of acquired resistance to develop strategies to overcome it.

Conclusion

BI-4924, delivered via its prodrug BI-4916, is a critical research tool that provides a potent and selective means to interrogate the serine biosynthesis pathway. Given the established dependency of many TNBC tumors on PHGDH, this compound offers a valuable opportunity to explore a key metabolic vulnerability. The experimental frameworks provided in this guide offer a starting point for researchers to dissect the role of serine metabolism in TNBC and to evaluate the therapeutic potential of PHGDH inhibition. This targeted metabolic approach may pave the way for novel and more effective treatments for this challenging disease.

References

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  • Weinstabl, H., et al. (2019). Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Journal of Medicinal Chemistry, 62(17), 7976-7997. [Link]

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Foundational

Targeting the De Novo Serine Synthesis Pathway: A Technical Guide to Inhibitor Development and Validation

Abstract Metabolic reprogramming is a fundamental hallmark of cancer. To sustain rapid proliferation, tumor cells frequently hijack the de novo serine synthesis pathway (SSP), diverting glycolytic intermediates to genera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Metabolic reprogramming is a fundamental hallmark of cancer. To sustain rapid proliferation, tumor cells frequently hijack the de novo serine synthesis pathway (SSP), diverting glycolytic intermediates to generate L-serine. This amino acid acts as a critical node for nucleotide biosynthesis, redox homeostasis, and one-carbon metabolism[1]. Because healthy tissues typically rely on exogenous serine uptake, targeting the SSP enzymes—PHGDH, PSAT1, and PSPH—presents a highly selective therapeutic window for oncology[2],[3].

The Mechanistic Rationale for SSP Inhibition

The SSP functions as a metabolic bottleneck, consisting of three sequential enzymatic reactions that bridge central carbon metabolism with amino acid synthesis:

  • Phosphoglycerate dehydrogenase (PHGDH): The rate-limiting first step. It oxidizes glycolysis-derived 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP), utilizing NAD+ as a cofactor[4],[5].

  • Phosphoserine aminotransferase 1 (PSAT1): Converts 3-PHP to 3-phosphoserine (3-PS) via a transamination reaction coupled with glutamate[6].

  • Phosphoserine phosphatase (PSPH): The terminal enzyme that hydrolyzes 3-PS to yield L-serine[6].

SSP_Pathway Glucose Glucose PG3 3-Phosphoglycerate (3-PG) Glucose->PG3 Glycolysis PHP3 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP3 PHGDH (NAD+ -> NADH) PS3 3-Phosphoserine (3-PS) PHP3->PS3 PSAT1 (Glu -> a-KG) Serine L-Serine PS3->Serine PSPH (H2O -> Pi)

De Novo Serine Synthesis Pathway (SSP) from glycolysis to L-Serine.

Pharmacological Landscape of SSP Inhibitors

PHGDH: The Rate-Limiting Vanguard

Because PHGDH dictates the flux of the entire pathway, it has been the primary target for small-molecule drug discovery. The structural constraints of its active site (which must accommodate the ubiquitous NAD+ cofactor) have driven the development of diverse allosteric and covalent inhibitors[5].

  • NCT-503: A non-competitive inhibitor that binds in close proximity to the active site. It successfully reduces glucose-derived serine production and exhibits in vivo bioactivity in xenograft models[3],[5].

  • CBR-5884: Operates via a distinct mechanism by covalently binding to a non-active site cysteine, which disrupts the functional oligomeric state of the PHGDH tetramer[3],[5]. It is highly selective against cancer lines dependent on de novo synthesis[2].

  • BI-4924: A highly potent NADH/NAD+-competitive inhibitor. To overcome the high cytosolic concentrations of NAD+, it is often administered as the ester prodrug BI-4916, which undergoes intracellular cleavage to enrich the active compound[7],[5].

  • Natural Products: Compounds like Ixocarpalactone A (a withanolide featuring a covalent-binding Michael acceptor) and Azacoccone E have shown potent nanomolar to low-micromolar inhibition, offering novel structural scaffolds for future optimization[4],[5].

PSAT1 & PSPH: Emerging Frontiers

While PHGDH inhibitors dominate the preclinical space, downstream enzymes are emerging as critical targets:

  • PSAT1: Overexpression correlates strongly with poor prognosis and enhanced metastatic phenotypes in non-small cell lung cancer (NSCLC) and breast cancer[6],[8]. Specific inhibitors are currently advancing through computational virtual screening and molecular docking phases[6].

  • PSPH: The terminal step of the SSP. Recent evidence reveals that PSPH knockdown not only suppresses tumor invasion but also mimics immunostimulatory effects, drastically increasing tumor cell sensitivity to PD-1 targeted therapies[6],[8].

Quantitative Data of Key PHGDH Inhibitors
CompoundTargetIC50Mechanism of ActionStatus
BI-4924 PHGDH3 nMNADH/NAD+ competitivePreclinical[7]
Ixocarpalactone A PHGDH1.66 µMCovalent (Michael acceptor)Preclinical[4]
NCT-503 PHGDH2.5 µMNon-competitive; binds near active sitePreclinical[2],[5]
Azacoccone E PHGDH9.8 µMUndisclosed; alters hydrogen bindingPreclinical[4],[5]
CBR-5884 PHGDH33 µMCovalent; disrupts oligomerizationPreclinical[2],[5]
PKUMDL-WQ-2101 PHGDH34.8 µMNon-NAD+ competing allostericPreclinical[7]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust drug discovery pipeline must be a self-validating system of causality. Biochemical inhibition in a cell-free assay does not guarantee cellular efficacy due to the extreme metabolic plasticity of cancer cells. An inhibitor must demonstrate targeted metabolic flux disruption in living cells.

Workflow Step1 1. Target Validation (siRNA/CRISPR) Step2 2. Biochemical Screening (DSF & NADH Assay) Step1->Step2 Step3 3. Cellular Assays (Serine Deprivation) Step2->Step3 Step4 4. Metabolic Flux (13C-Glucose Tracing) Step3->Step4 Step5 5. In Vivo Efficacy (Xenograft Models) Step4->Step5

Self-validating experimental workflow for evaluating SSP inhibitors.

Protocol 1: In Vitro PHGDH Target Engagement & Kinetic Assay

Objective: Quantify IC50 and establish direct physical binding to rule out assay artifacts (e.g., compounds that merely autofluoresce or quench NADH).

  • Differential Scanning Fluorimetry (DSF): Incubate recombinant full-length PHGDH (average Tm ~54 °C) with 1 mM of the test compound. A positive thermal shift (ΔTm) confirms direct target engagement[3].

  • Reaction Assembly: In a 384-well microplate, combine recombinant PHGDH, 0.3 mM NAD+, and varying concentrations of the validated compound.

  • Initiation & Detection: Add 3-PG to initiate the reaction. Continuously monitor NADH production via fluorescence (Excitation: 340 nm, Emission: 460 nm).

  • Causality Check (Mechanism Elucidation): Perform Michaelis-Menten kinetics by titrating both NAD+ and 3-PG. If the Vmax decreases but Km remains unchanged, the inhibitor acts non-competitively (e.g., NCT-503)[3].

Protocol 2: Cellular Serine Deprivation & 13C-Metabolic Flux Analysis

Objective: Validate that the compound successfully bottlenecks the intracellular pathway. Causality Note: Cancer cells readily salvage extracellular serine. To unmask the cytotoxic potential of an SSP inhibitor, exogenous serine must be restricted[2],[5].

  • Media Formulation: Cultivate target cancer cells (e.g., MDA-MB-468) in custom DMEM strictly lacking serine and glycine, supplemented with 10% dialyzed FBS[3],[5].

  • Isotope Tracing: Replace standard glucose with uniformly labeled 13C6-Glucose.

  • Treatment: Expose cells to the inhibitor at its established IC90 for 24–48 hours.

  • Metabolite Extraction: Rapidly wash cells and lyse using cold 80% methanol to instantly quench metabolic activity.

  • LC-MS Quantification: Analyze the lysate via Liquid Chromatography-Mass Spectrometry. A specific, dose-dependent reduction in the M+3 isotopologue of L-serine definitively proves that the inhibitor blocked glucose-derived de novo synthesis inside the living cell.

Future Perspectives

The next generation of SSP inhibition is moving beyond isolated metabolic blockade toward combinatorial strategies. Because serine deprivation induces metabolic stress and alters the tumor microenvironment, coupling SSP inhibitors (or PSPH suppression) with immune checkpoint inhibitors (like anti-PD-1) represents a highly promising frontier to overcome drug resistance and enhance systemic anti-tumor immunity[6],[8].

References[2] Phosphoglycerate Dehydrogenase (PHGDH) | Inhibitors - MedchemExpress.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqh78nbLu2y6Be7MwpwFDtNpWqyDAdBdmhg6Zbo8qd75eHLOmBSPNTgN5SSaPgheqNLMVg2uILBeHu8n53TfFiXYPd3WzVJBZj-ROGRxoj5vzTGXrVIOJYKLUA89ptXhWEhbG82_aNjjm5tjJ3liMy2lkLCM6AlRd_r-C3Ph3RkWIY_HAgrv_E0YnP[7] Kinase Inhibitors on PHGDH Signaling Pathways - AbMole BioScience. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ETxOabIpvXHjS0s1l3gl5kL9HHKKZOk4BrjIYU9taD1UsOEHt2CPGBZX3Kss4pn-49-o0LCLUzmJTWgccp2c5gNZBs3vJDuyMfkDx9KTTynMkFs2FlSoRipc8ucupidFN0KWhXo4VV8yIQQ=[3] Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer | Oncotarget. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoTuhF8dUeIZRIIxmkwAzhCh10lajku5FBIuIwTGoKbFj2jAloHnkdEJWs6x4MSCxZOodcXXzOU6QHx1ofKIyMPL1cFlSa_9yBsF5MTmz5Oxh_O-71uGUFmPnWIOnBkzBmo7MEFTazBs0=[4] Insights from Natural Product PHGDH Inhibitor Studies - Scientific Archives. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwyYG7S87DmW4GA30R6cfZt8PfCMxhq1MAwZkCNsqcFHUWWNq_Bdh_e0hpdrZvbJ4DuwWRXE36_E868BiqpgJ2G0EsvDJgYphSLv6sCufFeHFdHk3u4ArETMxzLbfarnLtt3islRLisVlB2MNRGfZpS5fRK2juVVt_IV55JlocgKiOlO2Ty6NbI-2lQcgkrWCnrRFugNuw9kcd5A==[6] Recent progress in serine metabolism reprogramming in tumors and strategies for serine deprivation - PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnTKTUCERltCmn-xsJUwqf5Ec8QBfuIGaDTEqNvkLh5vKwpDnKHF43acMI7_jM3Sc98sxgOrObmeIOx38XqJvY6g1Fn9um_NdnvocQxHlJ98gg_KnCAih-7i5ulUTOD5T8TXvVkRKtKZWFllyG[5] The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - Int J Biol Sci. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVB31bN2R5HA3phfqwtDO-lK57rCILKCp51kvfMFbXSxsxGAMNwYGDXkPNsQc0dTc8k9bkXg4PHwY0rsTSRAjjPOPp9O3qnAR-hLtnga_hSkp-sDA8NUsGJWTZ2Q==[8] Recent progress in serine metabolism reprogramming in tumors and strategies for serine deprivation - Frontiers. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW3bxN_eU6D0BrTwcF7k0h8aw0ZAwwDxbDtaC4ELYlDJA927dIyeph0x_-zdZy_L5BvFDOYvcMcnG6ph8w--ipdeg-ci0C6wgpHIxIBN3mwBdstqrd9AWxxPUSoD2Gm7f6kfKv_jz0YqcGeXiAcl750ceXTWzm2VppWgsSrqiw-BJps9Plm7rOErgXoWvNRTY=[1] Recent progress in serine metabolism reprogramming in tumors and strategies for serine deprivation - ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpegTYMoY0UFxigxdR1Be3D_JYgCORXMcglH7vnVE8y34ou5pjmfJYMnVZ_jLqlgbeWvtPOD-bSLoQxAVnb5XhtIILf4iKAaRi0E-eZk7b5vABMj4W45lCmpYqNXjs1BrrjswUCFrjIYfaID5-ugV13cwL5YKUW3tSTrSxbqSPM-IvjMGqnvhQrDUBKY0TYCVSfoUtrO5jdXPMbi81qEff3gZ1F6AGzx-T3Z3dBrn8DqLHcrsuZOpm1ouc9B5K9o8mlpLvT95HuckTilhfgXomrg==

Sources

Protocols & Analytical Methods

Method

BI-4924 sodium solubility protocol for in vivo studies

Application Note: In Vivo Formulation and Solubility Protocols for the PHGDH Inhibitor BI-4924 (Sodium Salt) Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Formulation and Solubility Protocols for the PHGDH Inhibitor BI-4924 (Sodium Salt)

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Purpose: To provide a self-validating, mechanistically grounded guide for the in vivo formulation of BI-4924 (and its sodium salt) to ensure high bioavailability and reproducible pharmacokinetic (PK) profiles in murine models.

Mechanistic Context & Formulation Challenges

BI-4924 is a highly potent, selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme responsible for catalyzing the first step of de novo serine biosynthesis downstream of glycolysis[1][2]. By acting as an NADH/NAD⁺-competitive inhibitor, BI-4924 traps the enzyme intracellularly, effectively starving tumors (such as melanoma and triple-negative breast cancers) that rely on amplified serine synthesis for proliferation[2][3].

While BI-4924 exhibits excellent microsomal and hepatocytic stability, it is inherently lipophilic and highly plasma-protein bound[4][5]. The sodium salt variant (CAS# 2244452-09-1) offers a slight thermodynamic advantage for initial solvation in polar aprotic solvents (like DMSO)[6], but it remains highly susceptible to precipitation when introduced directly into aqueous physiological environments. Therefore, a meticulously structured co-solvent or inclusion-complex vehicle is mandatory for in vivo dosing[5].

Pathway Glycolysis Glycolysis (3-Phosphoglycerate) PHGDH PHGDH Enzyme Glycolysis->PHGDH Substrate PHP 3-Phosphohydroxypyruvate (3-PHP) PHGDH->PHP Catalysis (NAD+ dependent) Serine L-Serine Biosynthesis PHP->Serine Downstream Enzymes BI4924 BI-4924 (Sodium) Inhibitor BI4924->PHGDH Competitive Inhibition

Caption: Serine biosynthesis pathway highlighting competitive PHGDH inhibition by BI-4924.

Formulation Rationale: The Causality of Solvent Selection

As a formulation scientist, it is critical to understand why specific excipients are used, rather than just following a recipe. The protocols below utilize sequential addition to prevent "solvent shock," which occurs when a lipophilic drug is exposed to an aqueous phase before its hydrophobic core is properly shielded[4][5].

  • DMSO (10% limit): Acts as the primary solvent to disrupt the crystalline lattice of the BI-4924 sodium salt. It must be capped at 10% to prevent hemolysis and systemic toxicity in rodents[4].

  • PEG300 (40%) & Tween-80 (5%): Polyethylene glycol 300 lowers the dielectric constant of the surrounding aqueous environment. Tween-80, a non-ionic surfactant, forms micelles that encapsulate the lipophilic drug molecules. Causality: Adding these before saline ensures the drug is micellized prior to aqueous exposure, preventing precipitation[5].

  • SBE-β-CD (20% in Saline): Sulfobutylether-β-cyclodextrin provides a hydrophobic internal cavity that forms an inclusion complex with BI-4924. The polyanionic exterior ensures high aqueous solubility, making it an ideal, well-tolerated vehicle for intravenous (IV) administration[4][5].

Quantitative Data Summary

Before executing the in vivo protocols, prepare a clear stock solution using an in vitro approach.

Table 1: Stock Solution Preparation (Dissolved in 100% DMSO) [4]

Mass of BI-4924 Volume for 1 mM Volume for 5 mM Volume for 10 mM
1 mg 2.0026 mL 0.4005 mL 0.2003 mL
5 mg 10.0128 mL 2.0026 mL 1.0013 mL
10 mg 20.0256 mL 4.0051 mL 2.0026 mL

Note: Store DMSO stock solutions at -80°C (stable for up to 2 years) or -20°C (stable for 1 year)[5].

Table 2: Validated In Vivo Working Vehicles & Yields [4][5]

Protocol Vehicle Composition (Volumetric Ratio) Target Route Validated Solubility Appearance
A (Co-solvent) 10% DMSO ➔ 40% PEG300 ➔ 5% Tween-80 ➔ 45% Saline IV, IP ≥ 2.08 mg/mL (4.17 mM) Clear solution
B (Cyclodextrin) 10% DMSO ➔ 90% (20% SBE-β-CD in Saline) IV, IP, PO ≥ 2.08 mg/mL (4.17 mM) Clear solution

| C (Lipid) | 10% DMSO ➔ 90% Corn Oil | PO | ≥ 2.08 mg/mL (4.17 mM) | Clear solution |

Step-by-Step In Vivo Formulation Protocols

Workflow Stock Step 1: Prepare Stock Dissolve BI-4924 in 10% DMSO Decision Select Vehicle Based on Route Stock->Decision RouteIV IV / IP Injection Decision->RouteIV RoutePO Oral Gavage (PO) Decision->RoutePO FormA Protocol A: Co-solvent + 40% PEG300 + 5% Tween-80 + 45% Saline RouteIV->FormA FormB Protocol B: Cyclodextrin + 90% (20% SBE-β-CD) RouteIV->FormB RoutePO->FormB FormC Protocol C: Lipid + 90% Corn Oil RoutePO->FormC Clear Vortex & Sonicate Yield: Clear Solution (≥ 2.08 mg/mL) FormA->Clear FormB->Clear FormC->Clear

Caption: Decision matrix and formulation workflow for BI-4924 in vivo administration.

Protocol A: Co-Solvent System (For IV / IP Administration)

This protocol yields 1 mL of working solution at 2.08 mg/mL.

  • Primary Solvation: Pipette 100 μL of BI-4924 DMSO stock solution (20.8 mg/mL) into a sterile glass vial[5].

  • Co-solvent Addition: Add 400 μL of PEG300. Vortex thoroughly for 30 seconds. Causality: This step lowers the polarity of the mixture before surfactant introduction.

  • Micellization: Add 50 μL of Tween-80. Vortex for 1 minute until completely homogenous.

  • Aqueous Dilution: Slowly add 450 μL of sterile Saline (0.9% NaCl) dropwise while continuously agitating the vial[5].

  • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear. If Tyndall scattering (cloudiness) is observed, the drug has precipitated. Apply mild heat (37°C) and sonicate for 5 minutes.

Protocol B: Cyclodextrin Inclusion (For IV / IP / PO Administration)

This protocol yields 1 mL of working solution at 2.08 mg/mL.

  • Buffer Preparation: Dissolve 2 g of SBE-β-CD in 10 mL of Saline to create a 20% w/v SBE-β-CD stock. Filter sterilize (0.22 μm).

  • Primary Solvation: Pipette 100 μL of BI-4924 DMSO stock (20.8 mg/mL) into a vial[5].

  • Complexation: Add 900 μL of the 20% SBE-β-CD solution[4]. Vortex vigorously for 2 minutes.

  • Self-Validation Check: The cyclodextrin cavity requires time/energy to fully encapsulate the drug. If micro-particulates are visible, sonicate the solution in a water bath at 37°C until absolute clarity is achieved.

Protocol C: Lipid-Based Suspension (For PO Administration Only)

This protocol yields 1 mL of working solution at 2.08 mg/mL.

  • Primary Solvation: Pipette 100 μL of BI-4924 DMSO stock (20.8 mg/mL) into a vial[5].

  • Lipid Dispersion: Add 900 μL of high-grade Corn Oil[4][5].

  • Homogenization: Vortex extensively. Note: If continuous dosing exceeds 14 days, evaluate rodent tolerance to high-lipid loads, as excessive corn oil can induce mild steatosis or alter baseline metabolic panels.

  • Self-Validation Check: Ensure no phase separation occurs between the DMSO and the oil. Prepare freshly and use on the same day[5].

References

  • Boehringer Ingelheim opnMe. "PHGDH Inhibitor | BI-4924." opnme.com. URL:[Link]

  • National Institutes of Health (PMC). "PHGDH supports liver ceramide synthesis and sustains lipid homeostasis." nih.gov. URL:[Link]

Sources

Application

Application Note: Optimal Dosing Schedule and Experimental Protocol for BI-4924 in Mouse Xenograft Models

Executive Summary & Mechanistic Rationale Targeting tumor metabolism has emerged as a critical therapeutic vector in oncology. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Targeting tumor metabolism has emerged as a critical therapeutic vector in oncology. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway (SSP), frequently amplified or overexpressed in malignancies such as triple-negative breast cancer (TNBC) and melanoma[1].

BI-4924 is a highly potent, lipophilic, and selective NAD+-competitive PHGDH inhibitor (IC₅₀ = 3 nM) demonstrating excellent microsomal and hepatocytic stability[2].

Causality in Drug Design: Because BI-4924 is a carboxylic acid-based inhibitor, it faces high cytosolic concentrations of competitive NADH/NAD+ cofactors. To overcome this, researchers frequently utilize its cell-permeable ester prodrug, BI-4916 . The prodrug easily permeates the cell membrane and undergoes intracellular ester cleavage. This mechanism creates an "intracellular trap," enriching the active BI-4924 moiety within the cytosol and effectively disrupting serine biosynthesis[3].

Pathway Visualization

Pathway Glycolysis Glycolysis PG 3-Phosphoglycerate (3-PG) Glycolysis->PG PHGDH PHGDH (Enzyme) PG->PHGDH PHP 3-Phosphohydroxypyruvate (3-PHP) Serine Serine PHP->Serine PSAT1 & PSPH PHGDH->PHP BI4924 BI-4924 / BI-4916 (Inhibitor) BI4924->PHGDH NAD+ Competitive Inhibition

Fig 1: De novo Serine Biosynthesis Pathway and PHGDH inhibition by BI-4924.

Pre-Clinical Formulation & Pharmacokinetics

BI-4924 is highly lipophilic and heavily bound to plasma proteins[4]. For in vivo xenograft studies, achieving a clear, precipitate-free solution is critical for consistent bioavailability and reproducible pharmacokinetics.

Self-Validating Formulation Protocol: Do not mix all solvents simultaneously. Sequential addition is strictly required to prevent the compound from crashing out of the aqueous solution[5]. Visual inspection after each step serves as a self-validating checkpoint; the solution must remain completely clear before proceeding to the next solvent.

Table 1: In Vivo Formulation Matrix for BI-4924 (Target Concentration: 2.0 mg/mL)

StepComponentVolume %Function / Mechanistic Rationale
1 BI-4924 Stock in DMSO10%Primary solubilization of the lipophilic core.
2 PEG30040%Co-solvent to maintain solubility upon aqueous dilution.
3 Tween-805%Surfactant to prevent micelle aggregation in the bloodstream.
4 0.9% Saline45%Isotonic vehicle for physiological compatibility.

In Vivo Xenograft Protocol: Step-by-Step Methodology

Expert Insight on Dietary Causality: A frequent point of failure in PHGDH in vivo studies is the neglect of dietary serine. Tumors can salvage circulating systemic serine and glycine to bypass PHGDH inhibition. To rigorously evaluate the efficacy of BI-4924, mice must be placed on a Serine/Glycine-free diet[6]. This restricts the tumor's nutrient supply, forcing absolute dependency on the de novo pathway targeted by the drug.

Phase I: Cell Preparation & Inoculation
  • Cell Line Selection : Culture MDA-MB-468 (PHGDH-amplified TNBC) cells in DMEM supplemented with 10% FBS[7].

  • Harvesting : Harvest cells at 80% confluency. Resuspend in a 1:1 mixture of serum-free DMEM and Matrigel to enhance extracellular matrix support and engraftment success.

  • Inoculation : Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old female athymic nude mice (Nu/Nu).

Phase II: Engraftment & Dietary Shift
  • Monitoring : Allow tumors to reach an average volume of 100–150 mm³.

  • Randomization : Randomize mice into control and treatment cohorts (n=8 per group) to ensure equal baseline tumor burden.

  • Dietary Shift (Critical) : 72 hours prior to the first dose, transition all cohorts from standard laboratory chow to a formulated Serine/Glycine-free diet.

Phase III: Dosing Schedule
  • Preparation : Prepare the BI-4924 (or BI-4916) working solution freshly on the day of dosing using the sequential formulation matrix outlined in Table 1[5].

  • Administration : Administer BI-4924 at 15 mg/kg via Intraperitoneal (IP) injection.

  • Frequency : Dose once daily (q.d.) for 21 consecutive days. (Note: For the newer orally bioavailable analog BI-9593, dosing is typically 25-250 mg/kg PO[8], but IP remains standard for BI-4924).

Phase IV: End-Point Analysis
  • Measurements : Measure tumor dimensions via digital calipers every 3 days. Calculate volume using the formula: V=0.5×L×W2 .

  • Tissue Collection : At day 21, sacrifice mice 2 hours post-final dose. Snap-freeze tumor and liver tissues in liquid nitrogen. This allows for downstream LC-MS quantification of intracellular serine, serving as a definitive validation of target engagement.

Experimental Workflow Visualization

Workflow A 1. Cell Preparation (MDA-MB-468) B 2. Subcutaneous Inoculation (Female Nu/Nu Mice) A->B C 3. Tumor Engraftment (Reach 100-150 mm³) B->C D 4. Randomization & Dietary Shift (Ser/Gly-free) C->D E 5. BI-4924 / BI-4916 Dosing (15 mg/kg, IP, Daily) D->E F 6. End-Point Analysis (Tumor Vol, PD Markers) E->F

Fig 2: Step-by-step in vivo workflow for BI-4924 xenograft efficacy evaluation.

Expected Quantitative Outcomes

Table 2: Anticipated Pharmacodynamic & Efficacy Metrics at Day 21

MetricVehicle Control (Ser/Gly-Free Diet)BI-4924 (15 mg/kg, q.d.)Mechanistic Interpretation
Tumor Volume ~800 - 1000 mm³~300 - 400 mm³Significant cytostatic effect due to SSP blockade and metabolic starvation.
Body Weight Change < 5% loss< 10% lossCompound is generally well-tolerated without severe systemic toxicity[8].
Intratumoral Serine Baseline (100%)< 30% of baselineConfirms robust target engagement and successful intracellular trapping of the inhibitor.

References

  • Probes & Drugs - BI-4924 (PD155017). [2]

  • Boehringer Ingelheim opnMe - PHGDH Inhibitor | BI-4924. [1]

  • MedChemExpress - BI-4924 | PHGDH Inhibitor. [4]

  • Benchchem - Application Notes and Protocols for High-Throughput Screening of Novel PHGDH Inhibitors. [7]

  • MedChemExpress - BI-4924 Solubility and In Vivo Formulation Protocol. [5]

  • National Institutes of Health (PMC) - Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment. [6]

  • International Journal of Biological Sciences - The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer. [3]

  • Boehringer Ingelheim opnMe - Orally bioavailable PHGDH inhibitor | BI-9593. [8]

Sources

Method

Application Note: Overcoming the Physicochemical Limitations of BI-4924 via SBE-β-CD Inclusion Complexation for Intravenous Delivery

The Biological Imperative and Chemical Bottleneck Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a critical metabolic node hijacked by various tumors (e.g., me...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Imperative and Chemical Bottleneck

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a critical metabolic node hijacked by various tumors (e.g., melanoma, triple-negative breast cancer) to sustain rapid proliferation[1]. BI-4924 is a highly potent, co-factor (NADH/NAD+) competitive inhibitor of PHGDH, exhibiting an IC50 of 3 nM[2].

Despite its exceptional target affinity, the translation of BI-4924 into in vivo models is severely bottlenecked by its physicochemical properties. The molecule is highly lipophilic, heavily bound to plasma proteins, and exhibits poor aqueous solubility (59 µg/mL at pH 7)[3]. Furthermore, BI-4924 possesses an intrinsic chemical instability in aqueous environments that traditionally precludes its direct use in vivo, often forcing researchers to rely on its ester prodrug, BI-4916[4].

Pathway PG 3-Phosphoglycerate (3-PG) PHP 3-Phosphohydroxypyruvate (3-PHP) PG->PHP Oxidation Ser De Novo Serine Biosynthesis PHP->Ser PSAT1 / PSPH PHGDH PHGDH Enzyme (NAD+ Dependent) PHGDH->PG BI4924 BI-4924 (Inhibitor) BI4924->PHGDH Competitive Inhibition (IC50 = 3 nM)

Fig 1: Mechanism of BI-4924 competitive inhibition on the PHGDH-mediated serine biosynthesis pathway.

Rationale for SBE-β-CD Complexation

To bypass the need for prodrug synthesis and enable direct intravenous (IV) administration of BI-4924, formulation with Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) provides a self-validating solution[4].

Causality of the Excipient Choice:

  • Solubility Enhancement: The hydrophobic internal cavity of SBE-β-CD encapsulates the lipophilic core of BI-4924, while the polyanionic sulfobutyl ether groups on the exterior ensure high aqueous solubility[5].

  • Chemical Stabilization: By sequestering the labile functional groups of BI-4924 away from bulk water, the cyclodextrin torus provides steric hindrance that significantly reduces the rate of hydrolytic degradation[5].

  • Biocompatibility: Unlike unmodified β-cyclodextrins, SBE-β-CD is highly water-soluble and exhibits minimal nephrotoxicity, making it a gold-standard excipient for parenteral formulations.

Pre-formulation Physicochemical Profiling

Understanding the baseline metrics of the active pharmaceutical ingredient (API) is critical for establishing quality control parameters[3].

ParameterValueAnalytical Implication
Molecular Weight 499.4 DaFits within the optimal steric range for β-cyclodextrin cavity inclusion.
Target IC50 3 nM (PHGDH)Requires high encapsulation efficiency to maintain in vivo potency.
Aqueous Solubility 59 µg/mL (pH 7)Mandates a >100-fold solubility enhancement for effective IV dosing.
LogD (pH 11) 0.62Indicates lipophilicity driving the thermodynamic complexation.
Stability Intrinsically labileNecessitates lyophilization of the final liquid formulation.

Formulation Engineering & Protocol

This protocol utilizes a co-solvent evaporation method to overcome the slow dissolution kinetics of BI-4924, followed by lyophilization to ensure long-term stability.

Step-by-Step Methodology

Step 1: Vehicle Preparation

  • Weigh 20.0 g of SBE-β-CD.

  • Dissolve gradually in 80 mL of sterile Water for Injection (WFI) under continuous magnetic stirring (300 RPM) at room temperature.

  • Once a completely clear solution is achieved, adjust the volume to 100 mL with WFI to yield a 20% (w/v) SBE-β-CD vehicle.

Step 2: API Co-Solvent Solubilization

  • Weigh the required mass of BI-4924 (target concentration: 2-5 mg/mL depending on desired dosing).

  • Dissolve BI-4924 in a minimal volume of absolute ethanol (e.g., 1 mL ethanol per 10 mL of final formulation) to disrupt the crystal lattice and ensure molecular dispersion.

Step 3: Complexation and Equilibration

  • Add the ethanolic BI-4924 solution dropwise into the 20% SBE-β-CD vehicle while homogenizing at high shear (600 RPM).

  • Reduce stirring speed to 400 RPM and leave the vessel open in a sterile fume hood for 24-48 hours at room temperature. Causality: This extended duration allows the system to reach thermodynamic equilibrium for inclusion complexation while simultaneously evaporating the volatile ethanol co-solvent.

Step 4: Sterilization

  • Re-adjust the final volume with WFI to account for any water loss during evaporation.

  • Filter the complexed solution through a 0.22 µm Polyethersulfone (PES) sterile syringe filter. Note: PES is chosen over Nylon to minimize non-specific binding of the lipophilic API.

Step 5: Lyophilization (Critical for Stability)

  • Aliquot the sterile solution into depyrogenated glass vials.

  • Freeze the vials at -80°C for 4 hours.

  • Transfer to a lyophilizer and dry under vacuum (< 0.1 mbar) for 48 hours to yield a stable, amorphous solid cake[5].

Step 6: Reconstitution

  • Immediately prior to in vivo administration, reconstitute the lyophilized cake with 0.9% sterile saline. Gentle swirling will yield a clear, isotonic solution ready for IV injection.

Workflow S1 1. Vehicle Preparation Dissolve 20% (w/v) SBE-β-CD in Water for Injection S2 2. Co-Solvent Addition Dissolve BI-4924 in minimal EtOH, add dropwise to SBE-β-CD S1->S2 S3 3. Complexation & Evaporation Stir at 400 RPM for 24h (RT) to evaporate EtOH & equilibrate S2->S3 S4 4. Sterilization Filter through 0.22 µm PES membrane S3->S4 S5 5. Lyophilization Freeze-dry to yield stable amorphous solid cake S4->S5 S6 6. Reconstitution Resuspend in 0.9% Saline prior to IV Injection S5->S6

Fig 2: Step-by-step workflow for the formulation and lyophilization of the BI-4924/SBE-β-CD complex.

Quality Control and Self-Validation

To ensure the protocol has generated a self-validating system, the following Quality Control (QC) checks must be performed on the reconstituted product.

QC ParameterTarget SpecificationAnalytical MethodCausality / Rationale
Appearance Clear, colorless solutionVisual InspectionTurbidity indicates uncomplexed, precipitated BI-4924.
Drug Content 95.0% - 105.0% of targetRP-HPLC (UV detection)Validates encapsulation efficiency and absence of degradation.
Particle Size < 5 nm (monodisperse)Dynamic Light Scattering (DLS)Confirms true molecular inclusion rather than micellar aggregation.
Residual Solvent < 0.5% EthanolGas Chromatography (GC-FID)Ensures the co-solvent was fully evaporated prior to lyophilization.
pH 6.5 - 7.5PotentiometryEnsures physiological compatibility for intravenous injection.

References[1] PHGDH Inhibitor | BI-4924 | opnMe | Boehringer Ingelheim. Source: opnme.com. URL: https://opnme.com/molecules/phgdh-inhibitor-bi-4924[2]BI-4924 is a Selective PHGDH Inhibitor. Source: medchemexpress.com. URL: https://www.medchemexpress.com/[3]PHGDH Inhibitor I BI-4924. Source: opnme.com. URL: https://opnme.com/[4]L-asparaginase treatment induces a tumor metabolic plasticity and reveals a vulnerability to PARP1/2 inhibitor Olaparib, in B-cell lymphomas. Source: biorxiv.org. URL: https://www.biorxiv.org/content/10.1101/2023.10.24.563748v1[6]Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Source: nih.gov (PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/31365252/[5]Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. Source: mdpi.com. URL: https://www.mdpi.com/

Sources

Application

Application Note: Evaluating the Stability and Efficacy of BI-4924 Sodium in Cell Culture Media

Introduction & Mechanistic Rationale Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD⁺-dependent oxidation of 3-phosphoglycerate (3-PG) to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD⁺-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP). Because numerous aggressive malignancies (e.g., triple-negative breast cancer and melanoma) amplify PHGDH to fuel rapid proliferation, it has emerged as a critical metabolic drug target.

BI-4924 is a highly potent, lipophilic, NADH/NAD⁺-competitive inhibitor of PHGDH [1, 2]. While it exhibits an exceptional biochemical IC₅₀ of ~3 nM, translating this potency into in vitro cell culture models presents significant physicochemical challenges. To improve aqueous solubility, researchers frequently utilize the BI-4924 sodium salt formulation. However, as an Application Scientist, I frequently observe that simply switching to a sodium salt does not bypass the compound's intrinsic limitations in complex biological matrices. The sodium salt improves macroscopic solvation but remains subject to high plasma protein binding, poor cellular permeability, and intrinsic chemical instability over prolonged incubations [3, 4].

This guide provides a self-validating framework for handling, formulating, and evaluating BI-4924 sodium in cell culture media to ensure robust and reproducible pharmacodynamic readouts.

G Glycolysis Glycolysis PG3 3-PG Glycolysis->PG3 PHGDH PHGDH PG3->PHGDH PHP3 3-PHP PHGDH->PHP3 NAD+ to NADH Serine Serine PHP3->Serine PSAT1 / PSPH BI4924 BI-4924 Sodium BI4924->PHGDH Inhibits

Fig 1. De novo serine biosynthesis pathway and NAD+-competitive inhibition by BI-4924 Sodium.

Physicochemical Properties & Media Dynamics

Understanding the gap between biochemical and cellular efficacy requires analyzing BI-4924's behavior in standard culture media (e.g., DMEM/RPMI supplemented with 10% Fetal Bovine Serum). The cellular IC₅₀ shifts dramatically to 2,200 nM [1]. This 700-fold rightward shift is driven by two factors:

  • Protein Binding: BI-4924 is >95% bound to serum proteins (like BSA in FBS), drastically reducing the free fraction of the drug available to cross the cell membrane [1, 3].

  • Intracellular Trapping & Permeability: The compound has a very low Caco-2 permeability (0.21 × 10⁻⁶ cm/s). While it slowly enters the cell, it becomes trapped, requiring up to 72 hours to achieve steady-state target engagement[1, 2].

Quantitative Physicochemical Profile
ParameterValueExperimental Context
Biochemical IC₅₀ 3 nMNAD⁺ high assay (250 µM NAD⁺) [2]
Cellular IC₅₀ 2,200 nM¹³C-Serine tracing at 72 h [1]
Aqueous Solubility 59 µg/mLFree base at pH 7.0 [2]
Caco-2 Permeability (A→B) 0.21 × 10⁻⁶ cm/sApical to Basal transport [2]
Plasma Protein Binding >95%Mouse plasma / FBS equivalent [1, 3]
Microsomal Stability <24% QHHuman/Mouse/Rat [2]

Experimental Methodologies

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and a validation checkpoint to prevent downstream assay failure.

Workflow Step1 1. Stock Preparation BI-4924 Sodium in 10% DMSO Step2 2. Media Spiking Pre-warmed DMEM + 10% FBS Step1->Step2 Dilute Step3 3. Incubation & Sampling 0-72 hrs at 37°C, 5% CO2 Step2->Step3 Incubate Split Step3->Split Step4A 4A. LC-MS/MS Analysis Quantify Intact BI-4924 Split->Step4A Stability Step4B 4B. 13C-Glucose Tracing Quantify De Novo Serine Split->Step4B Efficacy

Fig 2. Workflow for evaluating BI-4924 sodium stability and cellular efficacy in culture media.

Protocol 1: Formulation and Media Spiking

Directly diluting a 100% DMSO stock of BI-4924 into cold culture media often causes localized cold-shock precipitation at the droplet interface. This protocol utilizes a co-solvent approach to ensure thermodynamic stability.

Step-by-Step:

  • Stock Preparation: Dissolve BI-4924 sodium in anhydrous DMSO to create a 20.8 mg/mL stock.

  • Intermediate Dilution: To prepare a 1 mL working solution, add 100 μL of the DMSO stock to 900 μL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline solution [3].

    • Causality: The cyclodextrin creates an inclusion complex that shields the hydrophobic core of the molecule, preventing micro-precipitation before it integrates into the protein-rich FBS environment.

  • Media Spiking: Pre-warm the target cell culture media (e.g., DMEM + 10% FBS) to 37°C. Slowly titrate the intermediate working solution into the media while vortexing gently.

  • Validation Check: Measure the OD₆₀₀ of the final spiked media. An OD₆₀₀ > 0.05 compared to a vehicle control indicates micro-precipitation. Do not proceed to cellular assays if precipitation is detected.

Protocol 2: LC-MS/MS Stability Profiling in Media

Due to the intrinsic instability of BI-4924 over prolonged incubations [4], continuous monitoring of the intact compound is mandatory.

Step-by-Step:

  • Incubation: Aliquot 1 mL of spiked media (from Protocol 1) into 6-well plates. Incubate at 37°C, 5% CO₂.

  • Sampling: At time points 0, 2, 6, 24, 48, and 72 hours, remove 50 µL aliquots.

  • Protein Crashing: Immediately add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) to the aliquot.

    • Causality: The addition of cold ACN is not merely for protein precipitation; it actively disrupts the extensive non-covalent binding between BI-4924 and serum albumin, ensuring total drug recovery rather than just the unbound fraction.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials for quantification of the intact tosylacetate pharmacophore.

  • Validation Check: Run a parallel spiked media sample incubated at 4°C. It should show <5% degradation over 72 hours. If significant degradation occurs at 4°C, suspect baseline chemical hydrolysis rather than enzymatic degradation.

Protocol 3: ¹³C-Glucose Isotope Tracing for Serine Biosynthesis

To prove that BI-4924 sodium is engaging its target intracellularly, you must measure the suppression of de novo serine synthesis.

Step-by-Step:

  • Cell Plating: Plate PHGDH-dependent cells (e.g., MDA-MB-468) in standard media and allow 24 hours for adherence.

  • Media Swap: Wash cells twice with PBS. Replace with Serine/Glycine-free DMEM supplemented with 10% Dialyzed FBS, 10 mM ¹³C₆-Glucose, and the desired concentration of BI-4924 sodium.

    • Causality: Standard FBS contains high levels of exogenous serine. If used, cells will preferentially import extracellular serine rather than synthesize it de novo, completely masking the pharmacodynamic effect of PHGDH inhibition. Dialyzed FBS forces the cells into a state of metabolic dependency on the PHGDH pathway.

  • Metabolite Extraction: After 72 hours, wash cells with ice-cold saline and extract metabolites using 80% cold methanol.

  • Quantification: Analyze the M+3 Serine fraction via GC-MS or LC-MS.

  • Validation Check: The vehicle-treated control must show >80% M+3 serine enrichment from the ¹³C-glucose. If enrichment is low, verify that the media is strictly serine-free and the FBS was properly dialyzed.

Expert Insights & Troubleshooting

  • Prodrug Alternative: If the cellular IC₅₀ of 2,200 nM for BI-4924 sodium proves too toxic due to off-target effects at high concentrations, consider utilizing BI-4916 , the ethyl ester prodrug of BI-4924. BI-4916 exhibits superior membrane permeability and relies on intracellular esterases to cleave it into the active BI-4924 moiety, effectively bypassing the Caco-2 permeability bottleneck [1, 2].

  • Media pH Drift: BI-4924 contains a sulfonamide-adjacent structure that can be sensitive to pH fluctuations. Ensure your incubator's CO₂ levels are strictly calibrated to maintain media pH at 7.4. Extended incubations (>72h) without media replenishment will lead to acidification (due to lactate buildup), which may artificially accelerate the degradation of the sodium salt.

References

  • Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis Source: Journal of Medicinal Chemistry URL:[Link]

  • PHGDH Inhibitor | BI-4924 Source: opnMe (Boehringer Ingelheim Open Innovation Portal) URL:[Link]

  • L-asparaginase treatment induces a tumor metabolic plasticity and reveals a vulnerability to PARP1/2 inhibitor Olaparib, in B-cell lymphomas Source: bioRxiv URL:[Link]

Method

Mastering the Bench: A Researcher's Guide to the Handling and Storage of the PHGDH Inhibitor BI-4924

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the proper handling and storage of BI-4924, a potent and selective...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the proper handling and storage of BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). Adherence to these guidelines is critical for ensuring the compound's stability, solubility, and integrity, thereby guaranteeing reproducible and reliable experimental outcomes. This document outlines best practices for the receipt and storage of the solid compound, preparation of stock and working solutions for both in vitro and in vivo applications, and essential safety precautions.

Introduction to BI-4924: A Potent Modulator of Serine Biosynthesis

BI-4924 is a highly potent, co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH)[1][2]. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which diverts the glycolytic intermediate 3-phosphoglycerate into serine production[3][4]. This pathway is upregulated in certain cancers, making PHGDH a compelling target for therapeutic intervention. BI-4924 exhibits high selectivity and has demonstrated excellent stability in microsomal and hepatocytic assays[1][5].

Understanding the correct handling of this compound is paramount. BI-4924 is a lipophilic molecule, and its prodrug, BI-4916, is often recommended for cellular-based assays due to enhanced cell permeability[3][4]. However, direct use of BI-4924 is common in enzymatic assays and certain cellular and in vivo models.

The Serine Biosynthesis Pathway and BI-4924's Mechanism of Action

The serine biosynthesis pathway is a critical metabolic route for proliferating cells. BI-4924 specifically inhibits PHGDH, blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step of this pathway.

SERINE_BIOSYNTHESIS Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP NADH Serine L-Serine Three_PHP->Serine Further Enzymatic Steps Downstream Downstream Metabolites Serine->Downstream BI4924 BI-4924 BI4924->PHGDH Inhibition

Caption: Inhibition of PHGDH by BI-4924 blocks the initial step of serine biosynthesis.

Compound Specifications and Initial Handling

Chemical and Physical Properties

It is crucial to confirm the specific form of BI-4924 provided by your supplier. While often referred to simply as BI-4924, it may be supplied as a free acid or a salt. This will affect the molecular weight and subsequent calculations for solution preparation. The information below pertains to the free acid form.

PropertyValueSource
Chemical Formula C₂₁H₂₀Cl₂N₂O₆S[6]
Molecular Weight 499.36 g/mol [6][7]
Appearance Solid[7]
CAS Number 2244452-09-1[6]
Receipt and Storage of Solid Compound

Upon receiving BI-4924, it is imperative to handle and store it correctly to maintain its integrity.

  • Initial Inspection: Visually inspect the container for any signs of damage or compromised seals.

  • Storage Conditions: The solid compound should be stored in a tightly sealed container in a cool, well-ventilated area[7]. For long-term storage, it is recommended to store the solid powder at -20°C.

Preparation of Stock and Working Solutions

General Guidelines
  • Solvent Purity: Use anhydrous, high-purity solvents to minimize degradation and solubility issues.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is strongly recommended to aliquot stock solutions into single-use volumes before storage[1][8].

  • Fresh is Best: Working solutions for aqueous-based assays and in vivo studies should be prepared fresh on the day of use[1].

Preparation of High-Concentration Stock Solutions

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of BI-4924.

Protocol for 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of BI-4924 solid in a sterile, chemically resistant vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution, dissolve 0.499 mg of BI-4924 (MW: 499.36 g/mol ) in 1 mL of DMSO.

  • Dissolution: BI-4924 has a high solubility in DMSO, up to 125 mg/mL[6]. To facilitate dissolution, vortex the solution and, if necessary, use an ultrasonic bath[6]. Ensure the solution is clear and free of particulates before storage.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in appropriate vials. For long-term storage, store at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year)[1].

STOCK_SOLUTION_WORKFLOW Start Start: Solid BI-4924 Weigh 1. Weigh Solid Compound Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Aliquot 4. Aliquot into Single-Use Vials Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing and storing BI-4924 stock solutions.

Preparation of Working Solutions for In Vitro Assays

For in vitro assays, such as enzymatic or cell-based experiments, the DMSO stock solution is diluted into an aqueous buffer or cell culture medium. It is critical to minimize the final DMSO concentration to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.

Protocol for In Vitro Working Solution (Enzymatic Assay Example):

  • Thaw Stock: Thaw a single-use aliquot of the 10 mM BI-4924 stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a serial dilution of the stock solution in the assay buffer.

  • Final Dilution: Add the required volume of the stock or intermediate dilution to the final assay buffer.

    • Example: To prepare a 10 µM working solution in a 100 µL final assay volume with 0.1% DMSO, add 0.1 µL of the 10 mM stock solution.

  • Mixing: Gently mix the final working solution thoroughly before adding it to the assay plate.

Protocol for In Vitro Working Solution (Cell-Based Assay Example):

  • Thaw Stock: Thaw a single-use aliquot of the 10 mM BI-4924 stock solution.

  • Dilution in Medium: Prepare the highest concentration of BI-4924 needed for your experiment by diluting the stock solution directly into pre-warmed cell culture medium.

  • Serial Dilutions: Perform serial dilutions from the highest concentration to generate the desired dose-response range.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

Preparation of Formulations for In Vivo Studies

BI-4924 is lipophilic and requires a specific vehicle for in vivo administration. The following are examples of formulations that have been used. It is recommended to prepare these formulations fresh on the day of the experiment[1].

Formulation ComponentProtocolFinal Concentration
DMSO/PEG300/Tween-80/Saline Sequentially add and mix: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.≥ 2.08 mg/mL
DMSO/SBE-β-CD/Saline Sequentially add and mix: 10% DMSO and 90% (20% SBE-β-CD in Saline).≥ 2.08 mg/mL

Note: The solubility in these formulations is reported as ≥ 2.08 mg/mL, with the saturation point not specified[1].

Safety and Handling Precautions

A material safety data sheet (MSDS) for BI-4924 indicates that standard laboratory safety precautions should be followed[7].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.

  • Inhalation: Avoid inhaling the powder. Handle the solid compound in a well-ventilated area or a chemical fume hood.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[7].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The integrity of experimental results hinges on the proper handling and storage of research compounds. For the PHGDH inhibitor BI-4924, meticulous attention to storage conditions, solvent choice, and solution preparation is essential. By following these detailed protocols and application notes, researchers can ensure the stability and reliability of BI-4924, leading to more accurate and reproducible scientific findings.

References

  • BI-4924|2244452-09-1|MSDS - DC Chemicals. [Link]

  • BI-4924,PHGDH 阻害剤 - MedchemExpress.com. [Link]

  • Supplementary Material - Rsc.org. [Link]

  • Special API Ingredients | Life Technologies (India) Pvt. Ltd. [Link]

  • PHGDH Inhibitor I BI-4924 - opnme.com. [Link]

  • Weinstabl, H., et al. (2019). Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Journal of Medicinal Chemistry, 62(17), 7976–7997. [Link]

  • PHGDH Inhibitor | BI-4924 | opnMe | Boehringer Ingelheim. [Link]

Sources

Application

Application Note: A Comprehensive Guide to the In Vitro Enzymatic Assay of BI-4924, a Potent PHGDH Inhibitor

Abstract This document provides a detailed protocol and technical guidance for performing an in vitro enzymatic assay to characterize the inhibitory activity of BI-4924 on its target, 3-phosphoglycerate dehydrogenase (PH...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol and technical guidance for performing an in vitro enzymatic assay to characterize the inhibitory activity of BI-4924 on its target, 3-phosphoglycerate dehydrogenase (PHGDH). BI-4924 is a highly potent and selective, NADH/NAD+ competitive inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] Understanding the potency and kinetics of this inhibitor is crucial for research in oncology and metabolic diseases where PHGDH is often upregulated.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for assessing the biochemical activity of BI-4924 and similar compounds.

Introduction: The Significance of PHGDH Inhibition

3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the initial and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP) in an NAD+-dependent oxidation reaction.[4][5][6] This pathway is critical for the proliferation of certain cancer cells, particularly those found in triple-negative breast cancer and melanoma, which exhibit PHGDH gene amplification and dependency on endogenous serine production.[4][5] Consequently, PHGDH has emerged as a compelling therapeutic target for cancer treatment.

BI-4924 is a potent and selective small-molecule inhibitor of PHGDH.[1] It was developed through fragment-based screening and structure-based drug design, resulting in a compound with single-digit nanomolar potency.[3][7] BI-4924 acts by competing with the cofactor NAD+/NADH for binding to the enzyme.[2][3] For cellular studies, its corresponding ethyl ester prodrug, BI-4916, is often used to facilitate cell permeability and achieve intracellular accumulation of the active inhibitor, BI-4924.[4][8] This application note focuses exclusively on the direct in vitro enzymatic characterization of BI-4924.

Assay Principle and Rationale

The enzymatic activity of PHGDH is quantified by monitoring the rate of production of its cofactor product, NADH. The reaction catalyzed by PHGDH is as follows:

3-phosphoglycerate + NAD+ ⇌ 3-phosphohydroxypyruvate + NADH + H+

NADH has a distinct absorbance maximum at 340 nm, which is absent in the oxidized form, NAD+. This property allows for a continuous, spectrophotometric assay where the rate of the enzymatic reaction is directly proportional to the increase in absorbance at 340 nm over time.

By measuring the initial reaction rates at various concentrations of BI-4924, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key parameter for quantifying the inhibitor's potency. The inclusion of a negative control, BI-5583, which is structurally related but inactive against PHGDH, serves as a critical validation step to ensure the observed inhibition is specific to the intended target.[4][5]

Logical Workflow for BI-4924 IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare Reagents: - Assay Buffer - PHGDH Enzyme - NAD+ & 3-PG Substrates - BI-4924 & Controls P2 Prepare Serial Dilution of BI-4924 A2 Add BI-4924 Dilutions & Negative Control P2->A2 Dispense A1 Dispense Assay Buffer, PHGDH, and NAD+ to Plate A1->A2 A3 Pre-incubate Enzyme and Inhibitor A2->A3 A4 Initiate Reaction: Add 3-PG Substrate A3->A4 D1 Measure Absorbance at 340 nm (Kinetic Read) A4->D1 Monitor Reaction D2 Calculate Initial Reaction Rates (V₀) D1->D2 D3 Plot % Inhibition vs. [BI-4924] D2->D3 D4 Calculate IC₅₀ Value via Non-linear Regression D3->D4

Caption: Workflow for determining the IC₅₀ of BI-4924 against PHGDH.

Materials and Reagents

Quantitative Parameters of BI-4924
ParameterValueAssay ConditionReference
IC₅₀ 3 nMIn vitro enzymatic assay (250 µM NAD+)[4][5]
Binding Affinity (SPR) 26 nMSurface Plasmon Resonance[4][5]
Cellular IC₅₀ 2,200 nM¹³C-Serine biosynthesis, 72h (using prodrug BI-4916)[4]
ReagentSupplierCatalog No. (Example)Storage
Recombinant Human PHGDHR&D Systems9168-DH-80°C
BI-4924MedChemExpressHY-114392-20°C (solution)
BI-5583 (Negative Control)opnMe.comN/A-20°C (solution)
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-AldrichN7004-20°C
DL-3-Phosphoglyceric acid sodium salt (3-PG)Sigma-AldrichP8877-20°C
Tris-HClThermo Fisher15568025Room Temp
Dithiothreitol (DTT)Sigma-AldrichD9779Room Temp
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266Room Temp
DMSO, AnhydrousSigma-Aldrich276855Room Temp
96-well UV-transparent microplatesCorning3635Room Temp

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format and can be adapted as needed. All reagent additions should be performed carefully to avoid introducing bubbles.

Reagent Preparation
  • Assay Buffer (1X): Prepare a solution containing 50 mM Tris-HCl (pH 7.8), 2 mM MgCl₂, and 1 mM DTT. Filter sterilize and store at 4°C. Causality: The slightly alkaline pH is optimal for dehydrogenase activity. MgCl₂ is a common cofactor for enzymes, and DTT is a reducing agent that prevents oxidative damage to the enzyme.

  • PHGDH Enzyme Working Solution: Thaw the recombinant PHGDH enzyme on ice. Dilute the enzyme stock to a final concentration of 10 nM in chilled 1X Assay Buffer. Prepare this solution fresh just before use and keep it on ice. Trustworthiness: The final enzyme concentration should be in the linear range of the assay; this may require optimization.

  • Substrate/Cofactor Solutions:

    • NAD+ Stock (10 mM): Dissolve NAD+ powder in nuclease-free water to a concentration of 10 mM. Aliquot and store at -20°C.

    • 3-PG Stock (100 mM): Dissolve 3-PG sodium salt in nuclease-free water to a concentration of 100 mM. Aliquot and store at -20°C.

  • Inhibitor (BI-4924) and Control (BI-5583) Solutions:

    • Prepare a 10 mM stock solution of BI-4924 and BI-5583 in 100% DMSO.

    • Create a serial dilution series of BI-4924 in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended to cover a wide concentration range for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure

The final reaction volume is 100 µL.

  • Plate Setup:

    • Test Wells: BI-4924 serial dilutions.

    • Negative Control Wells: BI-5583 (at the highest concentration used for BI-4924).

    • Positive Control (100% Activity): DMSO only.

    • Blank (No Enzyme): DMSO only, with 1X Assay Buffer instead of enzyme solution.

  • Reagent Addition (Step 1): To each well of a 96-well UV-transparent plate, add the following:

    • 50 µL of 1X Assay Buffer.

    • 10 µL of 10 mM NAD+ stock (for a final concentration of 1 mM).

    • 10 µL of PHGDH Enzyme Working Solution (for a final concentration of 1 nM). For blank wells, add 10 µL of 1X Assay Buffer.

    • 1 µL of the appropriate BI-4924 dilution, BI-5583 control, or DMSO.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate at room temperature (25°C) for 30 minutes. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Reaction Initiation: Add 20 µL of 100 mM 3-PG stock to all wells to start the reaction (for a final concentration of 20 mM).

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 25°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.

Data Analysis and Interpretation

  • Calculate Initial Rates: For each well, determine the initial reaction velocity (V₀) by plotting absorbance (A₃₄₀) versus time (minutes). The V₀ is the slope of the linear portion of this curve (mOD/min).

  • Correct for Blank: Subtract the rate of the "No Enzyme" blank from all other rates.

  • Calculate Percent Inhibition: Determine the percent inhibition for each BI-4924 concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO)) Where V_inhibitor is the rate in the presence of BI-4924 and V_DMSO is the rate of the positive control (DMSO only).

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the BI-4924 concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Trustworthiness and Validation

  • Negative Control: The negative control compound, BI-5583, should exhibit no significant inhibition, confirming the specificity of BI-4924.

  • Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated from the positive (DMSO) and negative (a saturating concentration of BI-4924) controls to assess assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.

  • Substrate Linearity: Ensure that the reaction rate is linear with respect to both time and enzyme concentration. This confirms that the assay is being conducted under initial rate conditions and that substrate depletion is not a factor.

References

  • opnMe.com by Boehringer Ingelheim. (n.d.). PHGDH Inhibitor I BI-4924. Retrieved from [Link]

  • opnMe.com by Boehringer Ingelheim. (n.d.). PHGDH Inhibitor | BI-4924. Retrieved from [Link]

  • Weinstabl, H., et al. (2019). Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Journal of Medicinal Chemistry, 62(17), 7976–7997. Retrieved from [Link]

  • RCSB PDB. (2019, August 7). 6RJ6: Crystal structure of PHGDH in complex with BI-4924. Retrieved from [Link]

  • Weinstabl, H., et al. (2019, July 31). Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Vehicle Selection and Formulation Protocols for Intraperitoneal Administration of the PHGDH Inhibitor BI-4924

Introduction & Mechanistic Rationale Phosphoglycerate dehydrogenase (PHGDH) catalyzes the rate-limiting first step of the de novo serine synthesis pathway (SSP), converting 3-phosphoglycerate (3-PG) to 3-phosphohydroxypy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the rate-limiting first step of the de novo serine synthesis pathway (SSP), converting 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) in an NAD+-dependent manner ()[1]. Because PHGDH is frequently amplified in tumors such as melanoma and triple-negative breast cancer, it has emerged as a critical metabolic target for oncology research ()[2].

BI-4924 is a highly potent, lipophilic, and selective NAD+/NADH-competitive inhibitor of PHGDH ()[3]. While Boehringer Ingelheim developed the cell-permeable ester prodrug BI-4916 to achieve intracellular enrichment for in vitro assays ()[1], researchers transitioning to in vivo models face a critical "prodrug paradox." BI-4916 exhibits intrinsic instability in rodent plasma due to rapid cleavage by systemic esterases, rendering it highly unpredictable and unsuitable for in vivo efficacy studies ()[4]. Consequently, in vivo models require the direct intraperitoneal (IP) administration of the active carboxylic acid moiety, BI-4924 ()[5].

Pathway Visualization

SSP_Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP3 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP3 Oxidation Serine Serine PHP3->Serine PSAT1 / PSPH Tumor Tumor Proliferation Serine->Tumor PHGDH PHGDH Enzyme PHGDH->PG3 Catalyzes BI4924 BI-4924 BI4924->PHGDH Competitive Inhibition NAD NAD+ Co-factor NAD->PHGDH Binds

Fig 1: De novo serine synthesis pathway and competitive inhibition of PHGDH by BI-4924.

Physicochemical Barriers to In Vivo Delivery

Direct administration of BI-4924 presents distinct pharmacological challenges. The compound is highly lipophilic, exhibits high plasma protein binding, and possesses low aqueous solubility ()[3]. If injected IP in an unoptimized vehicle (e.g., pure saline or low-percentage DMSO), the drug will rapidly precipitate (crash out) in the peritoneal cavity. This leads to localized irritation, poor systemic absorption, and highly variable pharmacokinetic data. To overcome this, the formulation must thermodynamically stabilize the compound in a supersaturated state or mask its hydrophobicity before it enters the systemic circulation.

Quantitative Data Summaries

Table 1: Pharmacological and Physicochemical Profile of BI-4924
ParameterValueReference
Target Enzyme Phosphoglycerate dehydrogenase (PHGDH)[1]
Biochemical IC50 3 nM[2]
Cellular IC50 (13C-Serine, 72h) 2,200 nM[2]
Mechanism of Action NAD+/NADH-competitive inhibition[3]
Microsomal Stability (Mouse) <24% QH[2]
Hepatocyte Stability (Mouse) 32% QH[2]
Table 2: Validated Vehicle Formulations for BI-4924 IP Administration
Formulation StrategyVolumetric RatioMax Validated SolubilityPrimary AdvantageReference
Co-Solvent System 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mLRapid systemic absorption; standard for acute dosing.[6]
Cyclodextrin System 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLMinimizes organic solvent toxicity via inclusion complexes.[6]
Lipid Depot System 10% DMSO + 90% Corn Oil≥ 2.08 mg/mLSustained release; reduces dosing frequency.[6]

Causality in Vehicle Selection: The Co-Solvent System

For standard IP administration, the 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline protocol is the most rigorously validated approach ()[6]. As a self-validating chemical system, each excipient plays a distinct, causal role in preventing precipitation:

  • DMSO (10%): Acts as the primary solubilizer. Its high dielectric constant disrupts the strong crystal lattice of lipophilic BI-4924, achieving initial molecular dispersion.

  • PEG300 (40%): Functions as a co-solvent. By lowering the overall polarity of the aqueous phase, PEG300 prevents the hydrophobic drug molecules from rapidly nucleating when introduced to the aqueous saline.

  • Tween-80 (5%): A non-ionic surfactant. It coats the dispersed hydrophobic drug molecules, reducing interfacial tension and preventing micelle aggregation (Ostwald ripening).

  • Saline (45%): Restores physiological osmolarity. This is critical to prevent osmotic shock, fluid shifting, and tissue necrosis at the highly vascularized peritoneal injection site.

Step-by-Step Formulation Protocol

Note: The working solution must be prepared freshly on the day of the experiment to avoid long-term thermodynamic instability (precipitation) ()[6].

Objective: Prepare 1 mL of a 2.08 mg/mL BI-4924 working solution for IP injection.

  • Step 1: Primary Dissolution

    • Weigh out 2.08 mg of BI-4924 powder.

    • Add 100 μL of high-purity, anhydrous DMSO.

    • Action: Vortex vigorously for 30-60 seconds.

    • Causality & Validation: Ensuring zero micro-crystals remain is critical; any undissolved particles will act as nucleation seeds for precipitation in later steps. Hold the tube to the light; the liquid must be entirely transparent with no refractive specks.

  • Step 2: Co-Solvent Addition

    • Add 400 μL of PEG300 to the DMSO stock.

    • Action: Vortex thoroughly for 30 seconds.

    • Causality & Validation: If phase separation (cloudiness) is visible, briefly sonicate the mixture until homogeneity is restored.

  • Step 3: Surfactant Coating

    • Add 50 μL of Tween-80.

    • Action: Pipette up and down to mix, as Tween-80 is highly viscous. Vortex for an additional 30 seconds.

    • Causality & Validation: The surfactant must be uniformly distributed before the introduction of the aqueous phase to effectively coat the drug molecules. The solution should appear slightly viscous but completely clear.

  • Step 4: Aqueous Dilution

    • Add 450 μL of Saline (0.9% NaCl).

    • Action:Add dropwise while continuously vortexing the tube.

    • Causality: Rapid addition of saline creates localized zones of high polarity, which can shock the drug out of solution. Dropwise addition ensures the PEG300/Tween-80 system can dynamically stabilize the drug as the dielectric constant of the mixture shifts.

  • Step 5: Final Validation

    • Validation: Inspect the final 1 mL solution against a light source. It must remain completely clear. If precipitation occurs due to ambient temperature drops, mild heating (37°C) and sonication can be applied to rescue the solution prior to drawing it into the syringe ()[6].

References

  • [1],[2] Title: PHGDH Inhibitor | BI-4924 | opnMe. Source: Boehringer Ingelheim. URL:[Link]

  • [4] Title: L-asparaginase treatment induces a tumor metabolic plasticity and reveals a vulnerability to PARP1/2 inhibitor Olaparib, in B-cell lymphomas. Source: bioRxiv. URL:[Link]

  • [5] Title: Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting BI-4924 Precipitation in Aqueous Buffers

Prepared by: Senior Application Scientist, Advanced Biochemicals Division Welcome to the technical support center for BI-4924. This guide is designed for researchers, scientists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Biochemicals Division

Welcome to the technical support center for BI-4924. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924. We understand that managing the solubility of highly effective, yet lipophilic, small molecules is a critical step for experimental success. This document provides in-depth troubleshooting protocols and scientific explanations to help you resolve and prevent the precipitation of BI-4924 in your aqueous experimental systems.

Section 1: Frequently Asked Questions (FAQs) - The 'What' and 'Why'

This section addresses the most common initial queries regarding BI-4924's behavior in solution. Understanding the underlying chemical principles is the first step to resolving solubility challenges.

Q1: Why is my BI-4924 precipitating when I dilute my DMSO stock into my aqueous buffer?

A: This is a classic case of a compound "crashing out" of solution due to a rapid solvent shift. BI-4924 is a lipophilic (fat-loving) molecule, which is why it dissolves readily in an organic solvent like dimethyl sulfoxide (DMSO) at high concentrations (up to 125 mg/mL)[1]. However, its solubility in purely aqueous solutions is very low (59 µg/mL at pH 7)[2][3]. When a small volume of concentrated DMSO stock is added directly to a large volume of aqueous buffer, the DMSO disperses rapidly. This leaves the BI-4924 molecules in an environment where they are no longer soluble at that concentration, causing them to aggregate and precipitate[4][5].

Q2: What does the specific mention of "sodium precipitation" indicate?

A: This can refer to two phenomena. First, BI-4924 is a carboxylic acid[6]. In the presence of sodium ions (common in buffers like PBS), it can form a sodium salt. If the concentration of this salt exceeds its own solubility limit in the buffer, it will precipitate. Second, certain buffer salts themselves, like sodium phosphate, can precipitate under specific conditions such as freezing or high concentrations, which drastically alters the pH and composition of the solution, indirectly causing the drug to precipitate[7].

Q3: How does my choice of buffer pH affect BI-4924 solubility?

A: As a carboxylic acid, the solubility of BI-4924 is highly pH-dependent.

  • At lower pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule less charged and therefore less soluble in water.

  • At higher pH (alkaline conditions, above its pKa): The carboxylic acid group is deprotonated (-COO⁻), creating a charged carboxylate anion. This ionized form is more polar and thus more soluble in aqueous solutions. Therefore, using a buffer with a pH slightly above neutral (e.g., 7.5-8.0) may improve solubility, but this must be balanced with the pH tolerance of your experimental system (e.g., cell viability). The capacity and type of buffer are also critical, as they can influence the local pH at the particle surface during dissolution[8].

Q4: What is the best practice for preparing and storing the primary stock solution?

A: The recommended solvent for a primary stock solution is high-purity, anhydrous DMSO[1][4]. Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of DMSO introduced into your final aqueous solution; the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts in biological assays[9][10]. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[9][11]. Using fresh DMSO is crucial, as absorbed moisture can reduce the solubility of the compound and promote degradation[4].

Section 2: Troubleshooting Workflow: A Step-by-Step Guide

If you are encountering precipitation, follow this logical workflow to diagnose and solve the issue. This process is designed to systematically eliminate potential causes and guide you to the appropriate solution.

G cluster_start cluster_step1 Step 1: Stock Solution Check cluster_step2 Step 2: Dilution Method cluster_step3 Step 3: Concentration & Buffer cluster_step4 Step 4: Advanced Formulation start Start: BI-4924 Precipitation Observed stock_ok Is stock clear at RT? Is DMSO anhydrous? Stored correctly? start->stock_ok remake_stock Action: Prepare fresh stock using anhydrous DMSO. stock_ok->remake_stock No dilution How was it diluted? Directly into buffer? stock_ok->dilution Yes remake_stock->stock_ok use_serial Action: Use serial dilution or pre-dilution in media. dilution->use_serial Yes (Direct) concentration Is final concentration > 59 µg/mL? (> ~118 µM) dilution->concentration No (Serial) use_serial->concentration lower_conc Action: Lower final concentration or proceed to advanced formulation. concentration->lower_conc Yes formulation Implement Advanced Solubilization Protocol (See Section 3) concentration->formulation No, but still precipitates lower_conc->formulation

Caption: Troubleshooting workflow for resolving BI-4924 precipitation.

Section 3: Advanced Solubilization Protocols & Methodologies

If standard dilution techniques are insufficient, the use of formulation excipients is required. These methods are designed to increase the apparent solubility of BI-4924 in aqueous media.

Mechanism of Solubility Enhancement

The following protocols leverage different physicochemical mechanisms to keep hydrophobic molecules like BI-4924 in solution.

G cluster_main Solubility Enhancement Mechanisms cluster_cosolvent A: Co-solvency cluster_micelle B: Micellar Solubilization cluster_cd C: Complexation BI4924 {BI-4924 (Insoluble)} Cosolvent Buffer Co-solvent (PEG300) BI-4924 BI4924->Cosolvent:f2 Micelle Surfactant (Tween-80) BI-4924 Hydrophobic Core Hydrophilic Shell BI4924->Micelle:core Cyclodextrin Cyclodextrin (SBE-β-CD) BI-4924 Hydrophobic Cavity BI4924->Cyclodextrin:core cosolvent_text Reduces solvent polarity, increasing solubility. micelle_text Encapsulates drug in hydrophobic micelle cores. cd_text Forms an inclusion complex, shielding drug from water.

Sources

Optimization

Technical Support Center: Troubleshooting BI-4924 in Cell-Based Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Resolving low cellular efficacy and optimizing target engagement for the PHGDH inhibitor BI-4924. Mechanistic Overview: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Resolving low cellular efficacy and optimizing target engagement for the PHGDH inhibitor BI-4924.

Mechanistic Overview: The Discrepancy Between Biochemical and Cellular Potency

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway (SSP), converting glycolysis-derived 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP) in an NAD+-dependent oxidation reaction[1]. Because PHGDH is frequently amplified in tumors such as melanoma and triple-negative breast cancer, it is a highly attractive therapeutic target[2].

BI-4924 was developed as a highly potent, selective inhibitor of PHGDH, demonstrating an exceptional biochemical IC50 of 3 nM[3]. However, researchers frequently report poor activity or micromolar IC50 values (e.g., ~2200 nM) when transitioning BI-4924 into cell-based functional assays[3]. This discrepancy is not an artifact of assay design, but a direct consequence of the drug's mechanism of action and cellular biochemistry. BI-4924 is an NADH/NAD+-competitive inhibitor that binds to the Rossmann fold of the enzyme[1],[4]. In the intracellular environment (specifically the cytosol), NAD+ and NADH are present at extremely high concentrations. This massive stoichiometric excess of the native cofactor effectively outcompetes BI-4924 for the binding pocket, neutralizing its inhibitory effect in cellulo[1],[4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my IC50 for BI-4924 in cell proliferation and 13C-serine tracing assays so much higher than the reported 3 nM biochemical IC50? A: The 3 nM value reflects the intrinsic affinity of BI-4924 for the isolated PHGDH enzyme in a controlled biochemical environment[3],[5]. In living cells, BI-4924 must compete with cytosolic NAD+/NADH[1]. Because intracellular NAD+ levels are orders of magnitude higher than the concentrations used in biochemical assays, the apparent cellular IC50 shifts dramatically to the micromolar range (~2200 nM)[3].

Q2: How can I achieve effective PHGDH inhibition in my cell cultures if BI-4924 is outcompeted by NAD+? A: To bypass this limitation, you must use BI-4916 , the cell-permeable ester prodrug of BI-4924[2]. BI-4916 readily crosses the plasma membrane and is subsequently cleaved by ubiquitous intracellular esterases. This cleavage converts the prodrug back into the active carboxylic acid (BI-4924). Because the active drug is highly lipophilic and ionized at physiological pH, it becomes "trapped" inside the cell. This intracellular accumulation enriches the local concentration of BI-4924 to levels high enough to successfully outcompete cytosolic NAD+[1].

Q3: What are the recommended storage and handling conditions to prevent compound degradation? A: BI-4924 should be prepared as a stock solution in DMSO (e.g., 10 mM). It exhibits excellent stability when stored at -80°C for up to 2 years, or at -20°C for 1 year[3]. Avoid repeated freeze-thaw cycles, which can precipitate the highly lipophilic compound.

Q4: How do I validate that the inhibitor is actually engaging PHGDH inside my specific cell line? A: Do not rely solely on cell viability readouts, as cells can scavenge exogenous serine from the media. Instead, utilize a Cellular Thermal Shift Assay (CETSA) to prove direct target engagement, or perform a 13C-Glucose Tracing Assay to functionally validate the blockade of de novo serine synthesis[4]. Detailed methodologies for both are provided in Section 5.

Quantitative Data Summary: BI-4924 vs. BI-4916

To select the correct compound for your experimental design, consult the comparative data below. Rule of thumb: Use BI-4924 for cell-free assays and BI-4916 for cell-based assays.

CompoundExperimental RoleBiochemical IC50 (PHGDH)Cellular IC50 (Serine Synthesis)Permeability & Mechanistic Profile
BI-4924 Active Inhibitor (Cell-Free)3 nM[3]~2200 nM[3]Poor cellular efficacy; directly outcompeted by high cytosolic NAD+ concentrations[1],[4].
BI-4916 Ester Prodrug (Cell-Based)>10 µM (Inactive until cleaved)Sub-micromolarHigh permeability; utilizes intracellular ester cleavage to trap and enrich BI-4924[1],[2].

Mechanistic Workflows & Visualizations

The following diagrams illustrate the biochemical logic behind the serine synthesis pathway and the intracellular trapping mechanism required to successfully deploy this chemical series.

IntracellularTrapping cluster_ext Extracellular Environment cluster_int Intracellular Space (Cytosol) Prodrug_Ext BI-4916 (Ester Prodrug) Prodrug_Int BI-4916 (Internalized) Prodrug_Ext->Prodrug_Int High Permeability Active_Ext BI-4924 (Carboxylic Acid) Active_Int BI-4924 (Trapped Active Drug) Active_Ext->Active_Int Poor Permeability Esterase Intracellular Esterases Prodrug_Int->Esterase Cleavage Esterase->Active_Int Conversion PHGDH PHGDH Enzyme Active_Int->PHGDH Inhibits (Overcomes NAD+) NAD High Cytosolic NAD+/NADH NAD->PHGDH Competes

Diagram 1: Intracellular trapping mechanism of BI-4916 overcoming NAD+ competition for PHGDH.

SSP Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHGDH PHGDH (Rate-Limiting) PG3->PHGDH PHP3 3-Phosphohydroxypyruvate (3-PHP) PSAT1 PSAT1 PHP3->PSAT1 PSer 3-Phosphoserine (3-PSer) PSPH PSPH PSer->PSPH Serine Serine PHGDH->PHP3 PSAT1->PSer PSPH->Serine BI4924 BI-4924 BI4924->PHGDH Blocks

Diagram 2: The de novo Serine Synthesis Pathway (SSP) and targeted inhibition of PHGDH by BI-4924.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, use the following self-validating protocols. These methods inherently control for off-target effects and environmental artifacts (such as exogenous serine uptake).

Protocol A: 13C-Glucose Tracing Assay for De Novo Serine Synthesis

This assay provides functional validation that the BI-4916 prodrug is successfully converting to BI-4924 and inhibiting intracellular PHGDH flux[1].

  • Cell Plating & Adaptation: Plate PHGDH-dependent cells (e.g., MDA-MB-468) in 6-well plates. Allow them to adhere overnight.

  • Media Exchange (Critical Step): Wash cells twice with PBS. Switch the media to Serine-free, Glucose-free DMEM. Supplement with 10% Dialyzed FBS (to remove trace serum serine) and 10 mM 13C6-Glucose. Causality Note: Using dialyzed FBS forces the cells to rely exclusively on the de novo pathway, ensuring that any synthesized serine incorporates the heavy carbon isotopes.

  • Compound Treatment: Treat cells with the prodrug BI-4916 (0.1 µM to 10 µM) and a vehicle control (0.1% DMSO). Include BI-5583 as a negative control compound[2]. Incubate for 24 hours.

  • Metabolite Extraction: Rapidly wash cells with ice-cold saline to halt metabolism. Add 80% cold methanol (-80°C) to extract intracellular metabolites. Scrape cells and transfer to microcentrifuge tubes.

  • LC-MS Analysis: Centrifuge lysates at 15,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS. Quantify the M+3 isotopologue of serine. A dose-dependent decrease in M+3 serine confirms functional PHGDH inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA confirms that the compound physically binds to the PHGDH enzyme inside the living cell, stabilizing its tertiary structure against heat denaturation[4].

  • In-Cell Target Engagement: Treat cells in culture with 5 µM BI-4916 or vehicle (DMSO) for 2 hours. This brief window allows for prodrug cleavage and target binding without inducing secondary apoptotic pathways.

  • Harvesting: Detach cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot equal cell volumes into 8 separate PCR tubes.

  • Thermal Denaturation Gradient: Expose the PCR tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler. Allow tubes to cool at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 25°C water bath).

  • Separation & Detection: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins. Carefully collect the soluble supernatant and analyze via Western Blotting using a PHGDH-specific primary antibody.

  • Interpretation: BI-4924 binding will thermally stabilize PHGDH, resulting in a visible shift in the melting temperature (Tm) compared to the DMSO control[4].

Sources

Troubleshooting

Technical Support Center: BI-4924 Formulation &amp; Troubleshooting Guide

Overview BI-4924 is a highly potent, selective, and lipophilic inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in de novo serine biosynthesis[1]. While it exhibits excellent microsomal and h...

Author: BenchChem Technical Support Team. Date: March 2026

Overview BI-4924 is a highly potent, selective, and lipophilic inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in de novo serine biosynthesis[1]. While it exhibits excellent microsomal and hepatocytic stability, researchers frequently encounter critical solubility bottlenecks when attempting to formulate BI-4924 in standard aqueous buffers like PBS or physiological saline.

As an Application Scientist, I have designed this technical support center to provide field-validated methodologies, mechanistic explanations, and step-by-step protocols to ensure stable solubilization and reliable experimental outcomes.

Mechanistic Insight: The Solubility Challenge

BI-4924 is designed to compete with the co-factor NADH/NAD+ within the PHGDH binding pocket[2]. To achieve this, the molecule possesses high lipophilicity, which inherently restricts its aqueous solubility (measured at merely 59 µg/mL at pH 7)[3].

When researchers attempt to dilute a DMSO stock of BI-4924 directly into PBS or saline, the sudden shift in the solvent's dielectric constant induces "solvent shock." The hydrophobic forces dominate, causing the compound to rapidly nucleate and precipitate. To counteract this, the thermodynamic barrier must be lowered using a carefully staged multi-solvent system or macrocyclic encapsulation (e.g., Cyclodextrins)[4].

Pathway Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP3 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP3 NAD+ PHGDH PHGDH Enzyme PHGDH->PHP3 Serine Serine Biosynthesis PHP3->Serine BI4924 BI-4924 BI4924->PHGDH Inhibits

De novo serine biosynthesis pathway highlighting PHGDH inhibition by BI-4924.

Data Presentation: Physicochemical Parameters

Understanding the physical properties of BI-4924 is the foundation of a self-validating experimental design.

ParameterValueImplications for Experimental Design
Target (IC50) PHGDH (3 nM)Highly potent; requires precise dosing to avoid off-target effects.
Aqueous Solubility (pH 7) 59 µg/mLDirect dissolution in PBS/Saline is impossible for in vivo dosing.
Caco-2 Permeability (AB) 0.21 × 10⁻⁶ cm/sPoor cellular uptake; necessitates the use of a prodrug for in vitro assays.
Caco-2 Efflux Ratio 10.8Actively pumped out of cells; intracellular concentration will be sub-optimal.

Data sourced from Boehringer Ingelheim opnMe characterization[3].

Validated Formulation Protocols (In Vivo / Animal Dosing)

To achieve a clear, stable solution of BI-4924 at ≥ 2.08 mg/mL (4.17 mM) for animal injections, you must utilize one of the following co-solvent cascades[4].

Protocol A: The Co-Solvent Cascade (PEG300 / Tween-80)

Mechanism: PEG300 acts as a miscible bridge, lowering the dielectric constant of the aqueous phase, while Tween-80 provides micellar encapsulation to prevent nucleation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve BI-4924 powder in 100% anhydrous DMSO to create a concentrated stock (e.g., 20.8 mg/mL). Note: Use newly opened, desiccated DMSO, as hygroscopic water absorption severely impacts solubility[4].

  • First Dilution (10% v/v): Aliquot the required volume of the DMSO stock into a clean, sterile glass vial.

  • Co-Solvent Addition (40% v/v): Add PEG300 dropwise while vortexing continuously. Ensure the solution remains completely clear.

  • Surfactant Addition (5% v/v): Add Tween-80. Vortex vigorously for 30-60 seconds.

  • Aqueous Phase (45% v/v): Slowly add physiological Saline (or PBS) dropwise while sonicating or vortexing.

  • Self-Validation Check: The final solution must be crystal clear. If turbidity appears, the rate of saline addition was too fast, causing localized solvent shock.

Protocol B: Macrocyclic Encapsulation (SBE-β-CD)

Mechanism: Sulfobutylether-β-cyclodextrin (SBE-β-CD) features a hydrophobic cavity that encapsulates the lipophilic BI-4924 molecule, while its hydrophilic exterior ensures high solubility in saline.

Step-by-Step Methodology:

  • Excipient Prep: Prepare a 20% (w/v) solution of SBE-β-CD in standard physiological saline. Filter sterilize (0.22 µm).

  • Stock Preparation: Dissolve BI-4924 in 100% DMSO (10% of final volume).

  • Encapsulation: Add the DMSO stock dropwise into the 90% volume of the 20% SBE-β-CD saline solution under continuous, rapid magnetic stirring.

  • Equilibration: Allow the solution to stir for 10-15 minutes at room temperature to ensure complete host-guest complexation.

Cellular Assays: The Prodrug Imperative

For in vitro cell culture experiments, formulating BI-4924 in aqueous media is only half the battle. Due to its high efflux ratio (10.8) and poor permeability, extracellular BI-4924 fails to reach effective cytosolic concentrations[3].

The Solution: Utilize BI-4916 , the ethyl ester prodrug of BI-4924[2].

Mechanism of Action: BI-4916 is highly permeable and easily crosses the lipid bilayer. Once inside the cytosol, ubiquitous intracellular esterases cleave the ester bond, converting BI-4916 back into the active, impermeable BI-4924. This creates a one-way "intracellular trap," driving the intracellular concentration up by 6 orders of magnitude and effectively outcompeting high cytosolic NADH/NAD+ levels[2].

Trapping Extracellular Extracellular Space BI4916_ext BI-4916 (Prodrug) High Permeability Membrane Cell Membrane BI4916_ext->Membrane BI4916_int BI-4916 Membrane->BI4916_int Intracellular Cytosol BI4924_int BI-4924 (Active) Low Permeability BI4916_int->BI4924_int Cleavage Esterases Intracellular Esterases Esterases->BI4924_int BI4924_int->Membrane Trapped Target PHGDH Inhibition BI4924_int->Target

Mechanism of intracellular trapping of the BI-4916 prodrug to yield active BI-4924.

Frequently Asked Questions (FAQs)

Q: Can I just heat my PBS to force BI-4924 into solution? A: No. While heating increases kinetic energy and may temporarily dissolve the compound, it creates a thermodynamically unstable supersaturated solution. The moment the solution cools to 37°C (in an incubator) or room temperature, thermodynamic equilibrium will reassert itself, resulting in micro-precipitation. This leads to inaccurate dosing and severe cytotoxicity from crystal formation. Always use the co-solvent or cyclodextrin protocols[4].

Q: My DMSO stock turned cloudy after a month at -20°C. Is it ruined? A: Likely yes. DMSO is highly hygroscopic. Repeated freeze-thaw cycles or opening the vial in a humid environment allows water to enter the stock. Because BI-4924 is extremely sensitive to water, even trace amounts in the DMSO will cause irreversible precipitation[4]. Always aliquot your DMSO stocks and store them at -80°C (stable for up to 2 years)[4].

Q: I am using Protocol A (PEG/Tween), but I see a white suspension. What went wrong? A: The order of addition is an absolute, non-negotiable requirement. If you mix the DMSO, PEG300, Tween-80, and Saline together first, and then try to add the BI-4924 powder, it will not dissolve. The compound must be fully solvated in DMSO first, followed by the sequential, step-wise addition of each excipient[4].

Q: Why am I not seeing target inhibition in my cell culture assays despite using 10 µM BI-4924? A: As detailed in Section 4, BI-4924 has a high Caco-2 efflux ratio (10.8) and poor membrane permeability[3]. Your cells are actively pumping the compound out faster than it can diffuse in. Switch your in vitro experiments to the prodrug BI-4916[2].

References
  • PHGDH Inhibitor | BI-4924 | opnMe | Boehringer Ingelheim Source: opnme.com URL: [Link]

  • PHGDH Inhibitor I BI-4924 - opnme.com Source: opnme.com URL: [Link]

  • 6RIH: Crystal structure of PHGDH in complex with compound 9 Source: rcsb.org URL:[Link]

Sources

Optimization

Mechanistic Foundation: Why Concentration Optimization is Critical

Technical Support Center: Optimizing BI-4924/BI-4916 for Serine Starvation Assays Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Application Scientist Support Portal.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing BI-4924/BI-4916 for Serine Starvation Assays

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Application Scientist Support Portal. This guide provides authoritative, field-proven troubleshooting and optimization strategies for investigating the de novo serine synthesis pathway (SSP) using the phosphoglycerate dehydrogenase (PHGDH) inhibitor BI-4924 and its prodrug BI-4916.

PHGDH catalyzes the first, rate-limiting step of the SSP, converting glycolysis-derived 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP)[1]. BI-4924 is a highly potent, NAD+-competitive inhibitor of PHGDH[2]. Because cytosolic NAD+ concentrations are exceptionally high in cancer cells, achieving sufficient intracellular inhibitor concentrations without causing off-target toxicity is a primary experimental hurdle[3].

Pathway Glycolysis Glycolysis (Glucose) PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP3 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP3 NAD+ -> NADH Serine Serine PHP3->Serine PSAT1 & PSPH PHGDH PHGDH Enzyme PHGDH->PG3 Catalyzes BI4924 BI-4924 (Active Inhibitor) BI4924->PHGDH Competes with NAD+ BI4916 BI-4916 (Prodrug) BI4916->BI4924 Intracellular Ester Cleavage

Mechanism of PHGDH inhibition via intracellular trapping of BI-4924 derived from prodrug BI-4916.

Frequently Asked Questions (FAQs)

Q: Why am I seeing poor efficacy when applying BI-4924 directly to cell culture, despite its low biochemical IC50? A: This is a classic issue of target competition and membrane permeability. BI-4924 has a biochemical IC50 of 3 nM[2]. However, it is an NAD+-competitive inhibitor[3]. In the cytosol, NAD+ is present at high micromolar concentrations, which easily outcompetes the inhibitor. To overcome this, you must use BI-4916 , the cell-permeable ethyl ester prodrug of BI-4924[4]. Once inside the cell, intracellular esterases cleave BI-4916 into the active BI-4924[3]. The resulting carboxylic acid is charged at physiological pH, leading to "intracellular trapping" and local enrichment capable of outcompeting NAD+[3].

Q: What are the target concentration ranges I should use for my assays? A: Concentration depends heavily on the assay type. Refer to the quantitative summary below for established baselines in PHGDH-amplified lines (e.g., MDA-MB-468)[2][5].

CompoundAssay TypeTargetIC50 ValueApplication Notes
BI-4924 Biochemical (Cell-Free)PHGDH3 nM[2]Use for SPR or purified enzyme kinetics.
BI-4924 Cellular (13C-Serine Flux)Serine Biosynthesis2,200 nM[2]Direct application requires high doses; not recommended for proliferation.
BI-4916 Cellular (Proliferation)Cell Viability~18.2 µM[5]Prodrug of choice for cell culture. Recommended dose range: 1–30 µM.
BI-5583 AnyN/A>28,000 nM[4]Mandatory negative control to rule out off-target toxicity[1].

Q: My cells are surviving serine starvation even with high doses of BI-4916. What is wrong with my assay? A: This usually points to a flaw in the starvation media. Standard Fetal Bovine Serum (FBS) contains high levels of serine and glycine. If you do not use dialyzed FBS (dFBS) , cells will simply import exogenous serine, bypassing the need for PHGDH entirely[1]. Furthermore, you must remove both serine and glycine from the basal media, as cells can readily convert imported glycine into serine via Serine Hydroxymethyltransferase (SHMT).

Standardized Experimental Protocol: Serine Starvation & 13C-Flux Assay

To ensure a self-validating system, every experiment must include three arms: (1) Serine/Glycine replete media (to test for off-target toxicity), (2) Serine/Glycine starved media (to test on-target efficacy), and (3) a BI-5583 negative control arm[1].

Workflow Step1 Seed Cells (Complete Media) Step2 Wash 2x (PBS) Step1->Step2 Step3 Apply Starvation Media (dFBS, No Ser/Gly) Step2->Step3 Step4 Dose BI-4916 (1 - 30 µM) Step3->Step4 Step5 Readout at 72h (LC-MS or Viability) Step4->Step5

Step-by-step workflow for in vitro serine starvation and PHGDH inhibition assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed PHGDH-dependent cells (e.g., MDA-MB-468) at the appropriate density in standard complete media (e.g., DMEM + 10% FBS)[5]. Allow 15–24 hours for adherence.

  • Media Aspiration & Wash: Carefully aspirate the media and wash the cell monolayer twice with warm PBS to remove residual serum-derived amino acids.

  • Media Replacement: Add the specific assay media.

    • Condition A (Replete): DMEM containing 400 µM Serine, 400 µM Glycine + 10% Dialyzed FBS.

    • Condition B (Starved): DMEM lacking Serine and Glycine + 10% Dialyzed FBS.

    • Condition C (Tracer): For metabolic flux analysis, use DMEM lacking unlabeled glucose, supplemented with 10 mM [U-13C]glucose[2].

  • Compound Dosing: Prepare a 10 mM stock of BI-4916 (or BI-4924/BI-5583) in DMSO[2]. Perform serial dilutions to achieve final well concentrations ranging from 1 µM to 30 µM. Ensure the final DMSO concentration remains constant (≤0.1%) across all wells.

  • Incubation & Readout: Incubate for 72 hours[2]. For viability, perform an SRB or CellTiter-Glo assay[5]. For metabolic flux, extract intracellular metabolites using cold 80% methanol and analyze 13C-serine fractional enrichment via LC-MS/MS[2].

Troubleshooting Guide

SymptomMechanistic CauseRecommended Solution
No cell death in starved media + BI-4924 Poor intracellular accumulation and NAD+ competition[3].Switch to the prodrug BI-4916 to leverage intracellular esterase trapping[4].
High toxicity in Serine-Replete media Off-target effects at high concentrations (>30 µM).Run the BI-5583 negative control[1]. If BI-5583 is also toxic, the issue is compound-independent (e.g., DMSO toxicity). Cap BI-4916 dosing at 20-25 µM.
Incomplete suppression of 13C-Serine flux Insufficient inhibition of PHGDH relative to glycolytic flux.Verify that your [U-13C]glucose concentration is physiological (e.g., 10 mM). Supraphysiological glucose can push mass action through glycolysis, partially overcoming competitive inhibition.
Precipitation of compound in media BI-4924 is highly lipophilic and plasma protein bound[2].Ensure DMSO stocks are stored at -80°C (stable for 2 years)[2]. Do not exceed 0.1% final DMSO in culture. Pre-mix the compound in media containing dFBS before adding to cells to utilize protein binding for solubility.

References

  • PHGDH Inhibitor | BI-4924 Source: opnMe (Boehringer Ingelheim) URL: [Link]

  • Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Part 1: Chemical Stability &amp; Formulation Troubleshooting

Welcome to the Advanced Technical Support Center for PHGDH Inhibitors As a Senior Application Scientist, I frequently encounter researchers struggling with the transition from biochemical validation to cellular efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for PHGDH Inhibitors

As a Senior Application Scientist, I frequently encounter researchers struggling with the transition from biochemical validation to cellular efficacy when targeting Phosphoglycerate Dehydrogenase (PHGDH). BI-4924 is a best-in-class, highly potent (IC₅₀ = 3 nM), and selective NADH/NAD⁺-competitive PHGDH inhibitor[1]. However, its lipophilic nature, specific salt formulations (e.g., BI-4924 sodium), and the nuances of intracellular delivery present unique stability and degradation challenges[1][2].

This guide is designed to move beyond basic product inserts. Here, we will dissect the causality behind chemical instability, target degradation dynamics, and assay failures, providing you with self-validating protocols to ensure absolute scientific integrity in your serine biosynthesis workflows.

Q1: My BI-4924 sodium working solutions are precipitating, and I am losing inhibitory activity over time. What is the root cause?

The Causality: BI-4924 is a highly lipophilic compound with significant plasma protein binding[1]. While the sodium salt form is utilized to enhance initial aqueous solubility, the compound remains highly sensitive to pH shifts and solvent polarity. In unbuffered saline or acidic culture media, the sodium salt can rapidly undergo protonation, reverting to its free carboxylic acid form, which crashes out of solution[1][2]. Furthermore, repeated freeze-thaw cycles of the DMSO stock induce micro-precipitates that serve as nucleation sites, accelerating degradation and loss of titer.

The Solution & Self-Validating Protocol: Do not rely on simple aqueous dilutions. To maintain the thermodynamic stability of BI-4924 sodium in in vivo or complex in vitro models, you must construct a solvent gradient that prevents free-acid precipitation.

Protocol: Step-by-Step Formulation of Stable BI-4924 Solutions (≥ 2.08 mg/mL) Validation Check: A successful formulation will remain optically clear at 4°C for 24 hours. If turbidity appears (measure absorbance at 600 nm; OD₆₀₀ > 0.05 indicates precipitation), discard and remake.

  • Stock Preparation: Dissolve BI-4924 sodium in 100% anhydrous DMSO to create a 20.8 mg/mL stock. Sonicate for 5 minutes at room temperature. Store at -80°C for up to 2 years; avoid aliquots smaller than 10 µL to prevent evaporation-induced concentration shifts[1].

  • Solvent 1 (Co-solvent): To a sterile tube, add 100 µL of the DMSO stock.

  • Solvent 2 (Surfactant 1): Add 400 µL of PEG300. Vortex vigorously for 30 seconds. The PEG300 acts as a steric stabilizer.

  • Solvent 3 (Surfactant 2): Add 50 µL of Tween-80. Pipette up and down to ensure complete micelle formation around the lipophilic core of the drug[1].

  • Aqueous Phase: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing to adjust the final volume to 1 mL[1].

Q2: LC-MS/MS analysis of my assay media shows unexpected mass peaks. Is BI-4924 undergoing hydrolysis?

The Causality: BI-4924 contains a tosylacetate moiety and an amide linkage[3]. While chemically stable in pure DMSO, prolonged exposure to serum-containing media at 37°C can lead to slow enzymatic or pH-driven degradation. More commonly, researchers confuse the stability of BI-4924 with its prodrug, BI-4916 . BI-4916 is an ethyl ester designed to undergo intracellular esterase cleavage (hydrolysis) to yield the active BI-4924[2][4]. If BI-4916 is incubated in high-serum media for extended periods before cellular uptake, extracellular esterases will prematurely hydrolyze it into BI-4924. Because BI-4924 has extremely poor cellular permeability, this premature degradation completely abolishes cellular efficacy[2][4].

IntracellularTrapping cluster_extracellular Extracellular Space (Media) cluster_intracellular Intracellular Space (Cytosol) BI4916_ext BI-4916 (Ester Prodrug) BI4924_ext BI-4924 (Carboxylic Acid) BI4916_ext->BI4924_ext Premature Serum Hydrolysis BI4916_int BI-4916 BI4916_ext->BI4916_int High Permeability BI4924_int BI-4924 (Active) BI4924_ext->BI4924_int Membrane Impermeable Esterase Ester Hydrolysis BI4916_int->Esterase Esterase->BI4924_int PHGDH PHGDH Inhibition BI4924_int->PHGDH NADH/NAD+ Competition

Intracellular trapping mechanism of BI-4916 and the risk of premature extracellular hydrolysis.

Part 2: Biological Stability & Target (PHGDH) Dynamics

Q3: Does BI-4924 induce the degradation of the PHGDH protein itself, or just inhibit its enzymatic activity?

The Causality: It is critical to distinguish between covalent inhibitors and non-covalent inhibitors when assessing target stability. Covalent PHGDH inhibitors (e.g., CBR-5884, oridonin) bind to cysteine residues, which not only inhibits enzymatic activity but also destabilizes the protein, promoting in vitro aggregation and proteasome-mediated degradation[5].

In contrast, BI-4924 is a highly selective, non-covalent NADH/NAD⁺-competitive inhibitor[1][5]. It binds the NAD⁺ pocket (PDB: 6RJ6) and stabilizes the protein structure[2][6]. Therefore, if you observe a rapid decrease in total PHGDH protein levels via Western blot following BI-4924 treatment, you are likely observing a secondary biological feedback loop rather than direct chemically-induced degradation. Note that endogenous PHGDH stability is heavily regulated by the E3 ubiquitin ligase Parkin (which promotes degradation) and the deubiquitinating enzyme JOSD2 (which prevents degradation)[7][8].

Q4: My biochemical high-throughput screen shows highly variable IC₅₀ values for BI-4924. What is interfering with the assay?

The Causality: If your chemical stability is confirmed but biochemical assays remain erratic, suspect transition metal interference. BI-4924 is synthesized using palladium-catalyzed cross-coupling reactions[9]. Trace palladium (Pd²⁺) metal salt impurities can occasionally carry over during synthesis purification. These heavy metals can interact with the assay chemistry (e.g., AlphaScreen or fluorescence-based setups) or directly precipitate the target protein, feigning inhibitory activity (a "red herring" effect)[9].

The Solution: Always run a parallel negative control. Boehringer Ingelheim provides BI-5583 specifically for this purpose[2][6]. If BI-5583 shows activity in your assay, you have an assay interference issue (likely metal contamination or aggregation), not true pharmacological inhibition.

TroubleshootingLogic Start Issue: Inconsistent BI-4924 Efficacy CheckSol Is the stock solution clear? Start->CheckSol YesPrecip Solubility/pH Issue CheckSol->YesPrecip No (Turbid) NoPrecip Check Assay Format CheckSol->NoPrecip Yes (Clear) FixPrecip Reformulate with PEG300/Tween-80 YesPrecip->FixPrecip CellAssay Cellular Assay NoPrecip->CellAssay BioAssay Biochemical Assay NoPrecip->BioAssay FixCell Switch to BI-4916 Prodrug (Avoid serum pre-incubation) CellAssay->FixCell FixBio Run BI-5583 Negative Control (Check for metal interference) BioAssay->FixBio

Diagnostic workflow for troubleshooting BI-4924 stability and assay interference.

Part 3: Quantitative Data & Compound Selection

To ensure experimental integrity, you must select the correct molecular entity based on your assay environment. Use the table below to dictate your experimental design.

Table 1: Physicochemical and Pharmacological Comparison of PHGDH Probes

ParameterBI-4924 (Active Drug)BI-4916 (Ester Prodrug)BI-5583 (Negative Control)
Molecular Weight 499.4 Da[2]527.4 Da[10]372.8 Da[2]
Target Assay Biochemical / Cell-Free[6]Cellular / In Vivo[6][10]Baseline Validation[2]
PHGDH IC₅₀ (Biochemical) 3 nM[1][2]169 nM (via rapid hydrolysis)[10]> 28,400 nM[2]
Cellular IC₅₀ (72h, ¹³C-Serine) 2,200 nM[1][2]2,032 nM (Intracellular trapping)[10]N/A[2]
Permeability (Caco-2 AB) 0.21 x 10⁻⁶ cm/s (Poor)[2]High (Cell Permeable)[10]< 1.8 x 10⁻⁶ cm/s[2]
Primary Degradation Risk Aqueous precipitation (Free acid)Premature serum esterase hydrolysisN/A

Protocol: Validated Cellular Assay Workflow using BI-4916 To bypass the cellular impermeability and precipitation risks of BI-4924 sodium, utilize the prodrug BI-4916 for all cell-based serine starvation assays[4][10].

  • Media Preparation: Prepare serine/glycine-free DMEM supplemented with 10% dialyzed FBS. Crucial: Do not pre-incubate BI-4916 in the media at 37°C without cells, as serum esterases will cause premature hydrolysis into impermeable BI-4924.

  • Cell Seeding: Seed target cells (e.g., MDA-MB-468) and allow adherence for 24 hours.

  • Dosing: Dilute BI-4916 DMSO stock directly into the culture media immediately prior to application (Final DMSO concentration ≤ 0.1%).

  • Validation: Measure intracellular serine depletion via LC-MS/MS using ¹³C-labeled glucose tracing after 72 hours[2][4].

References

  • Weinstabl, H., et al. "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Boehringer Ingelheim. "PHGDH Inhibitor | BI-4924." opnMe Portal. URL:[Link]

  • Boehringer Ingelheim. "PHGDH Inhibitor | BI-4916." opnMe Portal. URL:[Link]

  • Ramharter, J., et al. "Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays." ACS Chemical Biology, 2023. URL:[Link]

  • Liu, Y., et al. "The role of serine metabolism in lung cancer: From oncogenesis to tumor treatment." Frontiers in Oncology, 2023. URL:[Link]

  • Chen, Z., et al. "Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors." Acta Pharmaceutica Sinica B, 2021. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Plasma Protein Binding (PPB) Effects of BI-4924

Welcome to the Technical Support Center for BI-4924 , a highly potent, nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH)[1]. While BI-4924 exhibits exceptional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for BI-4924 , a highly potent, nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH)[1]. While BI-4924 exhibits exceptional biochemical potency (IC50 = 3 nM)[2], researchers frequently encounter translational challenges in cell-based and in vivo models. This is primarily due to its lipophilicity and extremely high plasma protein binding (99.6% in mouse plasma)[3].

As a Senior Application Scientist, I have designed this guide to help you troubleshoot these discrepancies. By understanding the causality behind the molecule's behavior, you can implement our validated, self-correcting protocols to bypass PPB limitations and achieve reliable target engagement.

Part 1: Troubleshooting Guides & FAQs

Q1: My biochemical assay shows an IC50 of 3 nM for BI-4924, but my cell-based 13C-serine flux assay requires >2 µM for inhibition. Why is there a >700-fold drop in potency? Diagnosis & Causality: This massive rightward shift in your dose-response curve is driven by two compounding factors:

  • Plasma Protein Binding (PPB): Standard cell culture media contains 10% Fetal Bovine Serum (FBS). Because BI-4924 is highly lipophilic and 99.6% protein-bound[3], the free drug fraction ( fu​ ) available to cross the cell membrane is drastically reduced.

  • Intracellular Cofactor Competition: Once inside the cell, BI-4924 must compete with exceptionally high cytosolic NAD+ concentrations (often >100 µM) for the PHGDH binding site[4].

Solution: Switch to the ester prodrug, BI-4916 , for all cell-based assays[5]. BI-4916 masks the carboxylic acid of BI-4924, significantly increasing cell permeability. Once inside the cell, ubiquitous intracellular esterases cleave BI-4916 back into the active BI-4924[5]. Because the active moiety is highly polar, it becomes "trapped" intracellularly, artificially driving up the local concentration to outcompete NAD+ and bypassing the extracellular PPB bottleneck[4].

Q2: I am conducting an in vivo xenograft study. Should I dose BI-4924 or BI-4916, and how do I account for the 99.6% PPB? Diagnosis & Causality: With a mouse PPB of 99.6%, only 0.4% of BI-4924 circulates as free, pharmacologically active drug[6]. If you dose based solely on total plasma concentration, the free fraction will fall below the therapeutic threshold required to inhibit PHGDH. Furthermore, while BI-4916 is excellent in vitro, rodent plasma contains high esterase activity that can prematurely cleave the prodrug in the bloodstream before it reaches the tumor, reverting it to the highly bound BI-4924. Solution:

  • Dose Adjustment: Use pharmacokinetic (PK) modeling to calculate Cfree​=Ctotal​×fu​ . Adjust your dosing frequency (e.g., continuous infusion or BID/TID dosing) to ensure Cfree​ remains above the cellular IC50.

  • Formulation: Utilize advanced excipients (e.g., cyclodextrins or lipid formulations) to increase the total exposure ( Cmax​ ) of BI-4924, thereby proportionally increasing the absolute free fraction.

Part 2: Quantitative Data Summary

To aid in your experimental design, the following table summarizes the critical physicochemical and pharmacokinetic parameters of the active inhibitor versus its prodrug[3],[5].

ParameterBI-4924 (Active Acid)BI-4916 (Ester Prodrug)
Primary Application Biochemical assays, In vivo (with PK adjustment)Cell-based assays (In vitro enrichment)
Molecular Weight (Free Base) 499.4 Da527.4 Da
Biochemical IC50 (NAD+ High Assay) 3 nM169 nM
Cellular IC50 (13C-Serine Flux, 72h) 2,200 nM2,032 nM
Caco-2 Permeability (AB @ pH 7.4) 0.21 × 10⁻⁶ cm/s (Poor)Enhanced Permeability
Plasma Protein Binding (Mouse / FCS) 99.6%98.8% (10% FCS)

Part 3: Mechanistic & Workflow Visualizations

TrappingMechanism cluster_blood Extracellular Environment (10% FBS / Plasma) cluster_cell Intracellular Space (High NAD+ Competition) BI4924_Ext BI-4924 (Active Acid) 99.6% Bound to Proteins Low Permeability BI4924_Int BI-4924 (Active Acid) Trapped Intracellularly BI4924_Ext->BI4924_Int Poor Diffusion BI4916_Ext BI-4916 (Ester Prodrug) High Permeability BI4916_Int BI-4916 (Prodrug) BI4916_Ext->BI4916_Int Passive Diffusion BI4916_Int->BI4924_Int Esterase Cleavage PHGDH PHGDH Enzyme (Inhibited) BI4924_Int->PHGDH Outcompetes NAD+

Mechanism of BI-4916 intracellular trapping to overcome high PPB and NAD+ competition.

Workflow Step1 1. Seed Cells (Serine-free media) Step2 2. FBS Titration (0%, 1%, 5%, 10%) Step1->Step2 Step3 3. Drug Dosing (BI-4924 vs BI-4916) Step2->Step3 Step4 4. 13C-Serine Flux (72h Incubation) Step3->Step4 Step5 5. Calculate Shift (Assess PPB Impact) Step4->Step5

Step-by-step workflow for the Serum-Shift Assay to quantify PPB impact.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every protocol must contain internal controls that validate the mechanism of action.

Protocol A: Serum-Shift Assay to Quantify PPB Impact

This protocol uses a self-validating system: the 0% FBS condition acts as the absolute baseline. If BI-4924 is inactive at 0% FBS, the issue is intrinsic cellular resistance. If it is highly active at 0% FBS but loses activity at 10% FBS, PPB is definitively the limiting factor.

  • Cell Seeding: Seed your target cancer cells (e.g., MDA-MB-468) in 96-well plates using serine-free DMEM to force reliance on de novo serine biosynthesis.

  • Media Titration: Prepare four distinct media conditions containing 0%, 1%, 5%, and 10% dialyzed FBS.

  • Compound Dosing: Perform a 10-point serial dilution of BI-4924 (starting at 10 µM) across all four serum conditions.

  • Incubation & Readout: Incubate for 72 hours. Spike in 13C-Glucose 24 hours prior to harvest to monitor 13C-Serine flux via LC-MS.

  • Data Analysis: Calculate the IC50 for each condition. The ratio of IC50(10% FBS) to IC50(0% FBS) represents the "Serum Shift Factor," allowing you to mathematically correct for protein binding in downstream assays.

Protocol B: Intracellular Trapping & Washout Assay

This protocol validates the intracellular trapping mechanism of BI-4916. The critical "Washout Step" removes extracellular drug; sustained inhibition post-washout proves the active moiety was successfully trapped inside the cell[4].

  • Preparation: Seed cells in 10% FBS standard media.

  • Pulse Treatment: Dose cells with 2 µM of BI-4916 (Prodrug) in one cohort, and 2 µM of BI-4924 (Active Acid) in a parallel cohort. Incubate for exactly 4 hours.

  • Critical Washout Step: Aspirate the media. Wash the cells three times with warm PBS to completely remove all extracellular drug and serum proteins.

  • Chase Incubation: Add fresh, drug-free 10% FBS media to the cells and incubate for an additional 68 hours.

  • Metabolite Extraction: Harvest cells and measure intracellular serine levels.

    • Expected Result: Cells pulsed with BI-4916 will show sustained PHGDH inhibition (low serine) due to intracellular trapping, whereas cells pulsed with BI-4924 will show rapid recovery of serine synthesis due to poor initial permeability and subsequent washout.

References

  • Weinstabl H, Treu M, Rinnenthal J, et al. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Journal of Medicinal Chemistry. 2019;62(17):7976-7997. URL: [Link]

  • Boehringer Ingelheim opnMe Portal. PHGDH Inhibitor | BI-4924. URL: [Link]

  • Boehringer Ingelheim opnMe Portal. PHGDH Inhibitor | BI-4916. URL: [Link]

Sources

Troubleshooting

FAQ &amp; Troubleshooting Guide: Minimizing Off-Target Effects

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected cytotoxicity or confounding phenotypes when utilizing high doses of metabolic inh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected cytotoxicity or confounding phenotypes when utilizing high doses of metabolic inhibitors.

When targeting Phosphoglycerate Dehydrogenase (PHGDH)—the rate-limiting enzyme in de novo serine biosynthesis—maintaining absolute target specificity is critical. This guide is designed to dissect the causality behind the off-target effects of the highly potent PHGDH inhibitor BI-4924 and provide you with self-validating experimental frameworks to ensure the scientific integrity of your data.

Q1: Why does high-dose BI-4924 (>10 µM) cause unexpected cytotoxicity in my PHGDH-null control cell lines? The Causality: BI-4924 is an extremely potent (IC50 = 3 nM) NADH/NAD⁺-competitive inhibitor of PHGDH[1]. However, because its chemical structure is a carboxylic acid, it possesses poor cell permeability[2]. Researchers often mistakenly compensate for this poor permeability by escalating the extracellular dose. At high concentrations, BI-4924 loses its selectivity window and begins to inhibit off-target proteins. SafetyScreen44 profiling reveals that high-dose BI-4924 significantly inhibits the Serotonin 2B receptor (5HT2B, 78% inhibition) and Phosphodiesterase 3A (PDE3A, 86% inhibition)[1].

The Solution: Do not use high doses of BI-4924 for cellular assays. Instead, transition to its ethyl ester prodrug, BI-4916 [3]. BI-4916 is highly cell-permeable and undergoes intracellular ester cleavage, trapping the active BI-4924 moiety inside the cytosol[4]. This allows you to achieve profound intracellular target engagement at much lower extracellular concentrations, bypassing receptor-mediated off-target effects.

G cluster_pathway Serine Biosynthesis Pathway cluster_drug Drug Mechanism PG 3-Phosphoglycerate (3-PG) PHGDH PHGDH Enzyme PG->PHGDH PHP 3-Phosphohydroxypyruvate (3-PHP) PHGDH->PHP Serine L-Serine PHP->Serine BI4916 BI-4916 (Prodrug) BI4924 BI-4924 (Active) BI4916->BI4924 Intracellular Cleavage BI4924->PHGDH Competitive Inhibition

Fig 1: Intracellular trapping of BI-4924 via BI-4916 prodrug cleavage to inhibit PHGDH.

Q2: How do I definitively distinguish between on-target PHGDH inhibition and off-target metabolic toxicity? The Causality: Small molecule inhibitors can sometimes force unnatural metabolic shunting. For instance, high doses of PHGDH inhibitors have been shown to inappropriately divert glycolytic carbon flow into the TCA cycle, causing off-target metabolic stress[5]. Furthermore, profound serine depletion can force Serine Palmitoyltransferase (SPT) to utilize alanine instead of serine, generating highly toxic deoxysphingolipids[6].

The Solution: Every PHGDH experiment must be designed as a self-validating system . Because PHGDH is the rate-limiting enzyme for de novo serine synthesis, providing exogenous L-serine bypasses the enzymatic block. If your observed phenotype (e.g., cell death) is truly on-target, supplementing the media with 1 mM exogenous serine will completely rescue the cells. If the phenotype persists despite serine supplementation, you are observing an off-target effect.

G Start Observe Phenotype with BI-4916 Rescue Add 1 mM Exogenous Serine Start->Rescue Control Test Negative Control BI-5583 Start->Control R_Yes Phenotype Rescued? YES: On-Target PHGDH Inhibition Rescue->R_Yes R_No Phenotype Rescued? NO: Off-Target Effect Rescue->R_No C_Yes Phenotype Persists? YES: Off-Target Effect Control->C_Yes C_No Phenotype Persists? NO: On-Target PHGDH Inhibition Control->C_No

Fig 2: Self-validating experimental logic for distinguishing on-target vs. off-target effects.

Quantitative Selectivity Data

To make informed experimental choices, review the pharmacological profiles of the BI-4924 compound family. Note that while BI-4916 also has off-targets at high concentrations, its superior permeability allows for much lower working concentrations, effectively mitigating these risks.

Table 1: Pharmacological and Selectivity Profile of BI-4924 and Derivatives

CompoundMechanism / RoleTarget IC50Cell PermeabilityKey Off-Targets (>70% inhibition)
BI-4924 Active NADH-competitive PHGDH Inhibitor3 nMPoor5HT2B (78%), PDE3A (86%)
BI-4916 Cell-permeable Ester ProdrugN/A (Prodrug)HighCCKA (82%), 5HT2B (94%), ALPHA2A (101%)
BI-5583 Inactive Negative ControlInactiveHighNone significant

Data derived from Boehringer Ingelheim opnMe SafetyScreen44 profiling[1][3].

Experimental Protocol: Intracellular Trapping and Serine Rescue Validation

To guarantee trustworthiness in your results, follow this step-by-step methodology to isolate on-target PHGDH inhibition from off-target cytotoxicity.

Step 1: Metabolic Isolation (Media Preparation)

  • Formulate custom assay media using DMEM lacking L-serine and glycine.

  • Supplement with 10% dialyzed Fetal Bovine Serum (dFBS). Causality note: Standard FBS contains high levels of exogenous serine, which will natively rescue your cells and mask the effect of the inhibitor.

Step 2: Cell Seeding

  • Seed target cells at an optimized density (e.g., 2,000 cells/well in a 96-well plate).

  • Allow 24 hours for adherence in a standard 37°C, 5% CO₂ incubator.

Step 3: Compound Preparation and Treatment

  • Prepare 1000x stock solutions of BI-4916 (active prodrug) and BI-5583 (negative control) in anhydrous DMSO.

  • Treat cells with a dose-response gradient (e.g., 0.1 µM to 5 µM).

  • Critical: Maintain final DMSO concentration at ≤0.1% across all wells to prevent solvent-induced metabolic stress.

Step 4: The Rescue Arm (Causality Check)

  • In a parallel set of identical wells treated with the BI-4916 gradient, supplement the media with 1 mM L-serine.

Step 5: Incubation and Readout

  • Incubate the plates for 72 hours.

  • Measure cell viability using a luminescent ATP assay (e.g., CellTiter-Glo).

  • Validation Logic: A biologically sound, on-target result requires three conditions to be met: (A) BI-4916 induces dose-dependent growth inhibition; (B) BI-5583 shows no effect; (C) The 1 mM L-serine arm completely restores viability to vehicle-control levels.

References

  • PHGDH Inhibitor | BI-4924 | opnMe | Boehringer Ingelheim Source: opnMe.com URL:[Link]

  • PHGDH Inhibitor I BI-4916 | opnMe | Boehringer Ingelheim Source: opnMe.com URL:[Link]

  • Altered carbon flow into the TCA cycle is an off-target effect of NCT-503 Source: ResearchGate URL:[Link]

  • PHGDH supports liver ceramide synthesis and sustains lipid homeostasis Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

BI-4924 cytotoxicity vs specific metabolic inhibition

Distinguishing Specific PHGDH Metabolic Inhibition from Off-Target Cytotoxicity Welcome to the Application Scientist Support Center for Phosphoglycerate Dehydrogenase (PHGDH) inhibitors. When targeting tumor metabolism—s...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing Specific PHGDH Metabolic Inhibition from Off-Target Cytotoxicity

Welcome to the Application Scientist Support Center for Phosphoglycerate Dehydrogenase (PHGDH) inhibitors. When targeting tumor metabolism—specifically the de novo serine synthesis pathway (SSP)—a critical experimental hurdle is proving that observed cell death is driven by on-target metabolic starvation rather than off-target chemical toxicity.

This guide provides the theoretical causality, quantitative benchmarks, and self-validating protocols required to successfully deploy the highly selective PHGDH inhibitor BI-4924 , its cell-permeable prodrug BI-4916 , and the negative control BI-5583 [1][2].

I. Frequently Asked Questions (FAQs)

Q1: Why must I use the prodrug BI-4916 for cell-based assays instead of the active inhibitor BI-4924? A: BI-4924 is a highly potent, NADH/NAD⁺-competitive carboxylic acid inhibitor of PHGDH (IC₅₀ = 3 nM)[3]. However, it possesses poor membrane permeability and struggles to compete with the millimolar concentrations of NAD⁺/NADH present in the cytosol. To bypass this, BI-4916 was engineered as an ethyl ester prodrug. It easily crosses the lipid bilayer and is subsequently cleaved by intracellular esterases. This "intracellular trapping" mechanism enriches the active BI-4924 molecule inside the cell, achieving local concentrations high enough to effectively outcompete endogenous co-factors and disrupt serine biosynthesis[3][4].

Q2: How do I definitively distinguish between specific metabolic inhibition and off-target cytotoxicity? A: The gold standard for validating any amino acid synthesis inhibitor is the Metabolite Rescue Assay . If BI-4916 is specifically killing cells by starving them of serine, then supplementing the culture media with exogenous L-serine will completely rescue cell viability. If the cells continue to die despite serine supplementation, the compound is exerting off-target cytotoxicity.

Q3: What is the appropriate negative control for these experiments? A: Always run BI-5583 in parallel[1]. It is a structurally matched negative control that lacks binding affinity for PHGDH (SPR > 28 µM) but shares similar physicochemical properties, allowing you to control for baseline chemotoxicity[5].

II. Mechanism & Logical Workflows

Pathway PG3 3-Phosphoglycerate (3-PG) PHGDH PHGDH PG3->PHGDH PHP3 3-Phosphohydroxypyruvate (3-PHP) Serine Serine Biosynthesis PHP3->Serine PHGDH->PHP3 BI4916 BI-4916 (Cell Permeable Prodrug) BI4924 BI-4924 (Active Inhibitor) BI4916->BI4924 Cleaved by Intracellular Esterases BI4924->PHGDH Competitively Inhibits

Caption: Mechanism of BI-4916 intracellular trapping and subsequent PHGDH inhibition by BI-4924.

LogicTree Start Treat cells with BI-4916 in Serine-Free Media Obs Observe Reduced Cell Viability Start->Obs Rescue Does exogenous Serine (1 mM) rescue viability? Obs->Rescue OnTarget Specific Metabolic Inhibition (On-Target PHGDH Blockade) Rescue->OnTarget YES OffTarget Off-Target Cytotoxicity (Non-specific effects) Rescue->OffTarget NO

Caption: Logical workflow for distinguishing specific PHGDH metabolic inhibition from off-target cytotoxicity.

III. Quantitative Profiling Data

To accurately design your dosing regimens, reference the biochemical and pharmacokinetic properties of the probe suite below[5][6]:

Property / AssayBI-4924 (Active Inhibitor)BI-4916 (Prodrug)BI-5583 (Negative Control)
Molecular Weight (Free Base) 499.4 Da527.4 Da372.8 Da
PHGDH SPR Binding Affinity 26 nMN/A (Prodrug)28,400 nM (Inactive)
Biochemical NAD⁺ Assay (IC₅₀) 3 nM169 nM*Not Detected
Cellular ¹³C-Serine Flux (IC₅₀, 72h) 2,200 nM2,032 nMNot Applicable
Caco-2 Permeability (x10⁻⁶ cm/s) 0.21 (Poor)Highly Permeable< 1.8
Primary Use Case In vitro biochemical assaysCell-based assaysBaseline toxicity control

*Note: The apparent biochemical activity of BI-4916 is an artifact of ester hydrolysis under assay conditions converting it to BI-4924[6].

IV. Troubleshooting Guide

Issue 1: BI-4916 shows no effect on cell viability, even in PHGDH-amplified cell lines.

  • Cause: You are likely using standard Fetal Bovine Serum (FBS). Standard FBS contains ~100-200 µM of serine and glycine. Cells will simply import this extracellular serine via transporters (e.g., ASCT1/2), rendering de novo synthesis inhibition irrelevant.

  • Solution: You must use Dialyzed FBS (dFBS) and custom Serine/Glycine-free DMEM for all metabolic viability assays.

Issue 2: BI-4916 causes severe cell death, but adding 1 mM Serine fails to rescue the cells.

  • Cause: The compound is being dosed too high, crossing the threshold from specific target engagement into off-target chemotoxicity (e.g., precipitating in media, disrupting lipid membranes, or hitting secondary dehydrogenase targets).

  • Solution: Titrate BI-4916 down. The cellular IC₅₀ for serine flux disruption is ~2 µM[6]. Do not exceed 10-15 µM in cell culture. Ensure your BI-5583 negative control is run at the exact same concentration to isolate the baseline toxicity.

Issue 3: Incomplete suppression of M+3 Serine in ¹³C-Metabolic Flux Analysis.

  • Cause: Insufficient incubation time for intracellular ester cleavage and trapping.

  • Solution: Pre-incubate cells with BI-4916 for at least 4-6 hours prior to introducing the ¹³C₆-Glucose tracer to ensure steady-state target engagement has been reached.

V. Validated Experimental Protocols
Protocol A: The Serine Rescue Viability Assay (Self-Validating System)

This protocol isolates the metabolic variable to prove causality.

Step 1: Media Preparation

  • Prepare "Assay Media": Custom DMEM lacking L-serine and L-glycine.

  • Supplement with 10% Dialyzed FBS (dFBS) to remove low-molecular-weight amino acids.

  • Split the media into two batches:

    • Batch A: No supplements (Starvation Media).

    • Batch B: Add 1 mM L-serine (Rescue Media).

Step 2: Cell Seeding & Treatment

  • Seed PHGDH-dependent cells (e.g., MDA-MB-468 breast cancer or specific melanoma lines[1]) at 2,000 cells/well in a 96-well plate using Assay Media. Allow 24h for adherence.

  • Prepare a 10-point dose-response curve of BI-4916 and BI-5583 (0.01 µM to 20 µM) in both Batch A and Batch B media.

  • Treat cells and incubate for 72 hours. (Metabolic starvation requires time to deplete intracellular amino acid pools and halt proliferation).

Step 3: Readout & Interpretation

  • Measure viability using a standard ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Validation Check: The IC₅₀ curve of BI-4916 in Batch A (Starvation) should shift dramatically to the right (or flatten completely) in Batch B (Rescue). BI-5583 should show no toxicity in either condition up to 15 µM.

Protocol B: ¹³C-Metabolic Flux Analysis (Confirming Target Engagement)

To prove the enzyme is physically inhibited inside the cell.

  • Pre-treatment: Culture cells in standard media. Treat with 5 µM BI-4916 or vehicle (DMSO) for 6 hours to allow prodrug cleavage and intracellular trapping.

  • Tracer Addition: Wash cells 2x with PBS. Add Serine/Glycine-free DMEM containing 10 mM ¹³C₆-Glucose (fully labeled) and the respective drug treatments.

  • Incubation: Incubate for 2 to 4 hours to allow isotopic labeling of glycolytic intermediates.

  • Extraction: Rapidly wash cells with ice-cold PBS. Quench metabolism and extract metabolites using 80% ultra-cold methanol (-80°C).

  • Analysis: Centrifuge to remove proteins. Analyze the supernatant via LC-MS.

  • Validation Check: Look for the M+3 isotopologue of Serine . In vehicle-treated cells, ¹³C₆-Glucose will be converted to M+3 3-PG, and subsequently M+3 Serine. In BI-4916 treated cells, the M+3 Serine fraction should be reduced by >80%, proving direct blockade of PHGDH[3].

VI. References
  • Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Journal of Medicinal Chemistry (2019).[Link]

  • PHGDH Inhibitor | BI-4924. opnMe - Boehringer Ingelheim Open Innovation Portal.[Link]

  • PHGDH Inhibitor | BI-4916. opnMe - Boehringer Ingelheim Open Innovation Portal.[Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Foundations: Targeting Serine Biosynthesis

As a Senior Application Scientist evaluating metabolic vulnerabilities in oncology, I frequently design workflows targeting the serine synthesis pathway (SSP). In tumors with 3-phosphoglycerate dehydrogenase (PHGDH) ampl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating metabolic vulnerabilities in oncology, I frequently design workflows targeting the serine synthesis pathway (SSP). In tumors with 3-phosphoglycerate dehydrogenase (PHGDH) amplifications—such as triple-negative breast cancer and melanoma—de novo serine biosynthesis becomes a critical dependency for tumor survival and redox homeostasis.

This guide provides an objective, data-driven comparison of two benchmark PHGDH inhibitors: the first-in-class allosteric inhibitor CBR-5884 and the highly potent, NAD⁺-competitive inhibitor BI-4924 . By analyzing their distinct mechanisms of action and providing self-validating experimental protocols, this guide equips researchers with the necessary insights to select the appropriate pharmacological tool for their metabolic assays.

PHGDH catalyzes the first and rate-limiting step of the SSP, oxidizing glycolysis-derived 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP) while simultaneously reducing NAD⁺ to NADH.

Pathway Glucose Glucose PG3 3-Phosphoglycerate (3-PG) Glucose->PG3 Glycolysis PHGDH PHGDH Enzyme PG3->PHGDH PHP3 3-Phosphohydroxypyruvate (3-PHP) PHGDH->PHP3 NAD+ -> NADH Serine Serine PHP3->Serine Downstream Enzymes CBR CBR-5884 CBR->PHGDH Allosteric Disruption BI BI-4924 BI->PHGDH NAD+ Competitive

Figure 1: PHGDH-mediated serine biosynthesis pathway and distinct inhibitor mechanisms.

CBR-5884: Allosteric Oligomer Disruption

Identified via a high-throughput screen of 800,000 compounds, acts as a non-competitive, covalent inhibitor [1]. It binds to a non-active site cysteine residue, disrupting the active tetrameric/oligomeric state of PHGDH. While CBR-5884 is a vital proof-of-concept tool for in vitro studies, its relatively high IC₅₀ (~33 µM) and instability in mouse plasma severely limit its utility for in vivo pharmacokinetics.

BI-4924: NAD⁺-Competitive Inhibition via Intracellular Trapping

A fundamental bottleneck in targeting dehydrogenases is the massive intracellular concentration of their cofactors (e.g., NAD⁺/NADH), which easily outcompete standard competitive inhibitors. overcomes this via an elegant "intracellular trapping" mechanism [2]. While BI-4924 itself is a highly potent carboxylic acid (IC₅₀ = 3 nM), it exhibits poor membrane permeability. Therefore, it is administered as the ethyl ester prodrug BI-4916 . Once BI-4916 permeates the cell membrane, ubiquitous intracellular esterases cleave the ester bond, liberating the active BI-4924. The charged carboxylic acid cannot easily efflux, leading to massive intracellular accumulation that successfully outcompetes endogenous NAD⁺.

Trapping cluster_ext Extracellular Space cluster_int Intracellular Space (Cytosol) Prodrug BI-4916 (Ester Prodrug) Esterase Intracellular Esterases Prodrug->Esterase High Permeability ActiveDrug BI-4924 (Carboxylic Acid) Esterase->ActiveDrug Cleavage Target PHGDH ActiveDrug->Target Target Binding cluster_ext cluster_ext ActiveDrug->cluster_ext Trapped (Poor Efflux)

Figure 2: Intracellular trapping mechanism of BI-4916 prodrug converting to active BI-4924.

Quantitative Comparison

The following table synthesizes the pharmacological profiles of both inhibitors to guide compound selection based on experimental needs.

ParameterCBR-5884BI-4924
Primary Target PHGDHPHGDH
Mechanism of Action Allosteric (covalent), disrupts oligomerizationNAD⁺-competitive inhibition
Enzymatic IC₅₀ ~33 µM3 nM (at 250 µM NAD⁺)
Cellular IC₅₀ (Serine Synthesis) ~15-30 µM2.2 µM (at 72 h via prodrug BI-4916)
Prodrug Strategy NoneBI-4916 (Ethyl ester prodrug)
Negative Control Analog N/ABI-5583
In Vivo Stability Unstable in mouse plasmaExcellent microsomal/hepatocytic stability

Self-Validating Experimental Protocols

Protocol 1: In Vitro PHGDH Enzymatic Activity Assay

Causality & Rationale : Direct UV measurement of NADH production at 340 nm is prone to interference from test compounds. Instead, we utilize a coupled diaphorase/resazurin system where NADH reduces resazurin to highly fluorescent resorufin. Self-Validating System : A parallel counter-screen omitting PHGDH but including NADH and diaphorase is mandatory. This ensures the inhibitor is targeting PHGDH and not simply inhibiting diaphorase or quenching the fluorophore.

  • Buffer Preparation : Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 1 mM DTT.

  • Enzyme & Compound Incubation : Dispense 10 nM recombinant human PHGDH into a 384-well black microplate. Add test compounds (CBR-5884 or BI-4924) in a 10-point dose-response titration. Critical Step: Incubate for 15–30 minutes at room temperature. CBR-5884 requires this pre-incubation due to its time-dependent covalent mechanism.

  • Reaction Initiation : Add substrate mixture to yield final concentrations of 200 µM 3-PG and 250 µM NAD⁺.

  • Coupled Detection : Add diaphorase (0.5 U/mL) and resazurin (10 µM).

  • Measurement : Read fluorescence (Ex 540 nm / Em 590 nm) continuously for 20 minutes on a microplate reader to calculate initial velocities ( V0​ ).

  • Data Analysis : Normalize data against DMSO controls and the diaphorase counter-screen. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Serine Biosynthesis Tracing (¹³C-Glucose)

Causality & Rationale : Cancer cells rapidly scavenge extracellular serine. To isolate the inhibitor's effect strictly on the endogenous de novo pathway, we must trace carbon flow from ¹³C₆-glucose. Newly synthesized serine will incorporate three ¹³C atoms, resulting in an M+3 mass shift detectable via GC-MS. Self-Validating System : Use the inactive structural analog BI-5583 [2] as a negative control. This establishes the baseline isotopic enrichment and rules out off-target metabolic toxicity.

  • Cell Seeding : Seed PHGDH-amplified cells (e.g., MDA-MB-468) in 6-well plates. Allow adherence overnight.

  • Media Exchange : Wash cells with PBS and switch to serine/glycine-depleted DMEM to sensitize the SSP dependency.

  • Compound Treatment : Treat cells with the prodrug BI-4916 (to deliver BI-4924), CBR-5884, or the negative control BI-5583.

  • Isotope Tracing : Immediately spike the media with 10 mM uniformly labeled ¹³C₆-glucose.

  • Metabolite Extraction : After 24 hours, rapidly aspirate media, wash with ice-cold saline, and quench metabolism by adding 80% ultra-cold methanol (-80°C). Scrape cells, centrifuge to remove precipitated proteins, and dry the polar metabolite supernatant under nitrogen gas.

  • Derivatization & GC-MS : Derivatize the dried extracts using MTBSTFA/1% TBDMCS to increase volatility. Analyze via GC-MS.

  • Quantification : Calculate the fractional enrichment of the M+3 serine isotopologue. A successful on-target blockade will show a dose-dependent collapse of the M+3 fraction relative to the BI-5583 control.

References

  • Title : Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers Source : Proceedings of the National Academy of Sciences (PNAS), 2016 Feb 16; 113(7): 1778-1783. URL :[Link]

  • Title : Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis Source : Journal of Medicinal Chemistry, 2019 Sep 12; 62(17): 7976-7997. URL :[Link]

Comparative

Mechanistic Divergence: Pharmacological vs. Genetic Targeting

An in-depth technical analysis for researchers and drug development professionals comparing the pharmacological inhibition of Phosphoglycerate Dehydrogenase (PHGDH) using BI-4924 against genetic ablation via CRISPR/Cas9....

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals comparing the pharmacological inhibition of Phosphoglycerate Dehydrogenase (PHGDH) using BI-4924 against genetic ablation via CRISPR/Cas9.

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo Serine Synthesis Pathway (SSP). It catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP). Because PHGDH amplification fuels nucleotide synthesis and antioxidant defense (via α -ketoglutarate and NADPH production), it is a highly sought-after therapeutic target in metabolically driven cancers, including melanoma, triple-negative breast cancer, and hepatocellular carcinoma (HCC).

When evaluating PHGDH dependency, researchers must choose between two fundamentally different modalities:

Pharmacological Inhibition (BI-4924): 1 is a highly potent, NAD+-competitive small molecule inhibitor of PHGDH. Because cytosolic NAD+ concentrations are exceptionally high, direct application of BI-4924 in cellular assays is often ineffective. To overcome this, researchers utilize BI-4916 , an ethyl ester prodrug. Once BI-4916 permeates the cell membrane, intracellular esterases cleave it into the active BI-4924. This creates an "intracellular trapping" mechanism, driving local drug concentrations high enough to successfully compete with NAD+ and halt serine biosynthesis [1].

Genetic Ablation (CRISPR/Cas9): CRISPR/Cas9 introduces targeted double-strand breaks in the PHGDH gene. Following error-prone non-homologous end joining (NHEJ), frameshift mutations occur, leading to nonsense-mediated decay of the mRNA and complete loss of the PHGDH protein. This approach was instrumental in genome-wide screens that identified PHGDH as a critical driver of Sorafenib resistance in HCC [2].

G Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP3 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP3 Catalyzed by PHGDH PHGDH PHGDH Enzyme Serine L-Serine (SSP Pathway) PHP3->Serine PSAT1 & PSPH BI4924 BI-4924 (Pharmacological Inhibition) BI4924->PHGDH Competitive Inhibition (NAD+ Pocket) CRISPR CRISPR/Cas9 (Genetic Knockout) CRISPR->PHGDH Gene Ablation

Fig 1: PHGDH's role in the Serine Synthesis Pathway and targeted intervention strategies.

Quantitative Performance & Efficacy Comparison

The choice between a small molecule and genetic knockout fundamentally alters the experimental timeline, reversibility, and physiological relevance. Below is a structured comparison of their performance metrics.

ParameterBI-4924 / BI-4916 (Pharmacological)CRISPR/Cas9 (Genetic Knockout)
Mechanism of Action NAD+-competitive enzymatic inhibitionBiallelic gene disruption (frameshift)
Biochemical Potency IC50 = 3 nM (Cellular IC50 ~ 2.2 µM via prodrug)N/A (Complete protein ablation)
Onset of Action Rapid (Minutes to Hours)Slow (Days to Weeks for selection/cloning)
Reversibility Highly reversible upon drug washoutPermanent (Irreversible)
Off-Target Profile Minimal (PDE3A, 5HT2B at high doses)Potential off-target DNA cleavage
Cellular Delivery Prodrug (BI-4916) required for permeabilityLentiviral transduction or RNP electroporation
Primary Application Assessing acute therapeutic windowsTarget validation and chronic adaptation studies

Experimental Methodologies & Protocols

To ensure scientific integrity, every protocol must function as a self-validating system . This requires integrating strict negative controls and phenotypic rescue arms to prove that the observed effects are exclusively due to PHGDH inhibition.

Protocol A: Cellular Inhibition of PHGDH using BI-4916

Causality Note: We use the prodrug BI-4916 rather than BI-4924 in cell culture to ensure membrane permeability and intracellular trapping [1].

  • Cell Preparation: Seed PHGDH-dependent cancer cells (e.g., MDA-MB-468 or Sorafenib-resistant HCC cells) in 96-well plates at 3,000 cells/well. Allow 24 hours for adherence.

  • Media Formulation: Wash cells twice with PBS and switch to serine/glycine-free DMEM supplemented with 10% dialyzed FBS. Why? Extracellular serine can bypass the SSP, masking the effects of PHGDH inhibition.

  • Compound Dosing:

    • Test Arm: Treat cells with BI-4916 in a dose-response format (0.1 µM to 10 µM).

    • Negative Control Arm: Treat parallel wells with BI-5583 (an inactive structural analog provided by Boehringer Ingelheim) at matching concentrations [3].

  • Self-Validation (Rescue Arm): To a duplicate set of BI-4916 treated wells, add 1 mM exogenous L-serine. If the cytotoxicity is genuinely on-target, L-serine supplementation will completely rescue cell viability.

  • Readout: Measure cell viability at 72 hours using CellTiter-Glo. Quantify intracellular serine and α -ketoglutarate depletion via LC-MS metabolomics.

Protocol B: CRISPR/Cas9-Mediated PHGDH Knockout

Causality Note: Polyclonal pools often contain unedited wild-type cells that will outgrow the knockout population. Single-cell cloning is mandatory to ensure complete biallelic knockout.

  • sgRNA Design & Cloning: Design two independent sgRNAs targeting early exons (e.g., Exon 2 or 3) of the PHGDH gene to prevent the generation of truncated, partially active variants. Clone into a lentiviral vector (e.g., lentiCRISPR v2).

  • Transduction & Selection: Transduce target cells with lentiviral particles. 48 hours post-transduction, select with Puromycin (1-2 µg/mL) for 5 days. Include a Non-Targeting Control (NTC) sgRNA as the baseline.

  • Single-Cell Cloning: Sort single cells into 96-well plates using FACS. Expand clonal populations over 2-3 weeks.

  • Validation: Screen clones via Western Blot using a highly specific anti-PHGDH antibody. Confirm biallelic frameshift mutations via Sanger sequencing and TIDE analysis.

  • Self-Validation (Rescue Arm): Transduce the validated knockout clone with a lentivirus expressing a sgRNA-resistant PHGDH cDNA (carrying silent mutations at the PAM site). This proves that any observed loss of viability or drug sensitization (e.g., to Sorafenib [2]) is strictly due to PHGDH loss.

Workflow cluster_BI Pharmacological (BI-4924 / BI-4916) cluster_CRISPR Genetic (CRISPR/Cas9) Start Experimental Setup: Targeting PHGDH BI_Prep Prepare BI-4916 Prodrug (Cell Permeable) Start->BI_Prep CR_sgRNA Design sgRNA targeting PHGDH Exons Start->CR_sgRNA BI_Dose Dose Cells (e.g., 72h) IC50 ~ 2.2 µM BI_Prep->BI_Dose BI_Mech Intracellular Trapping & NAD+ Competition BI_Dose->BI_Mech Assay Phenotypic Assays (Proliferation, Serine Starvation, ROS levels) BI_Mech->Assay CR_Trans Lentiviral Transduction & Puromycin Selection CR_sgRNA->CR_Trans CR_Clone Single Cell Cloning & Western Blot Validation CR_Trans->CR_Clone CR_Clone->Assay

Fig 2: Parallel experimental workflows for pharmacological vs. genetic PHGDH targeting.

Strategic Application: When to Use Which?

Choose CRISPR/Cas9 for Target Validation & Resistance Mapping: Genetic knockout is the gold standard for proving that a specific protein is essential for a phenotype. Because it permanently removes the enzyme, it forces the cell to undergo chronic metabolic rewiring. This is ideal for discovering synthetic lethality or identifying mechanisms of drug resistance (e.g., mapping how PHGDH ablation paralyzes the SSP, reduces NADPH, and elevates ROS to sensitize HCC cells to Tyrosine Kinase Inhibitors) [2].

Choose BI-4924/BI-4916 for Translational & Acute Tractability Studies: CRISPR does not mimic the pharmacokinetics of a drug. If the goal is to determine whether a cancer is susceptible to pharmacological intervention, BI-4916 must be used. Small molecules inhibit the active site but leave the physical protein scaffold intact, which can sometimes lead to different phenotypic outcomes than complete protein loss. Furthermore, the rapid onset of BI-4924 allows researchers to study acute metabolic crises before the cell has time to activate compensatory pathways (like upregulating glutaminolysis).

References

  • Title: Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Genome-wide CRISPR/Cas9 library screening identified PHGDH as a critical driver for Sorafenib resistance in HCC Source: Nature Communications URL: [Link]

  • Title: PHGDH Inhibitor | BI-4924 Source: opnMe (Boehringer Ingelheim Open Innovation) URL: [Link]

Sources

Validation

Next-Generation Targeting of Serine Biosynthesis: The Pharmacological Advantages of BI-4924 Over First-Generation PHGDH Inhibitors

Executive Summary & Biological Context Metabolic reprogramming is a hallmark of cancer, with the de novo serine synthesis pathway (SSP) emerging as a critical vulnerability in tumors harboring phosphoglycerate dehydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Metabolic reprogramming is a hallmark of cancer, with the de novo serine synthesis pathway (SSP) emerging as a critical vulnerability in tumors harboring phosphoglycerate dehydrogenase (PHGDH) amplifications, such as [1][2]. PHGDH catalyzes the rate-limiting, NAD+-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP)[1].

While first-generation PHGDH inhibitors validated the therapeutic potential of this target, their utility in advanced preclinical models was heavily restricted by poor pharmacokinetics, off-target effects, and insufficient potency[3][4]. The development of and its cell-permeable prodrug BI-4916 represents a paradigm shift in metabolic pharmacology, utilizing an elegant "intracellular trapping" mechanism to achieve unprecedented single-digit nanomolar potency and exceptional selectivity[5].

The Evolution of PHGDH Inhibition: Overcoming First-Generation Flaws

To appreciate the engineering behind BI-4924, one must understand the structural and kinetic hurdles that plagued early PHGDH inhibitors[4].

  • CBR-5884 (The Covalent Disruptor): Identified through high-throughput screening, CBR-5884 acts as a covalent inhibitor targeting a non-active site cysteine to disrupt PHGDH oligomerization[4]. While mechanistically unique, it suffers from weak in vitro potency (IC50 = 33 µM) and is highly unstable in plasma, rendering it largely incompatible with in vivo efficacy studies[3][4].

  • NCT-503 (The Non-Competitive Binder): NCT-503 improved upon plasma stability and demonstrated in vivo activity, but its non-competitive binding mechanism only yields moderate micromolar potency (IC50 = 2.5 µM)[4]. This necessitates high dosing regimens, increasing the risk of off-target toxicity.

  • BI-4924 (The NAD+ Competitive Benchmark): Designed via fragment-based screening and structure-based drug design, BI-4924 is a highly lipophilic, NAD+-competitive inhibitor with an IC50 of 3 nM—an improvement in potency by several orders of magnitude over its predecessors[5][6]. Furthermore, it exhibits excellent microsomal and hepatocytic stability, overcoming the pharmacokinetic liabilities of first-generation compounds[1][6].

SSP Gly Glycolysis PG3 3-Phosphoglycerate (3-PG) Gly->PG3 PHP3 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP3 NAD+ -> NADH PHGDH PHGDH (Target Enzyme) PHGDH->PHP3 Catalyzes Serine L-Serine PHP3->Serine Downstream Enzymes BI4924 BI-4924 (IC50 = 3 nM) BI4924->PHGDH Potent Inhibition

Fig 1: De novo Serine Synthesis Pathway and targeted inhibition of PHGDH by BI-4924.

Mechanistic Masterclass: The Intracellular Trapping Strategy

Causality in Drug Design: A fundamental challenge in developing NAD+-competitive inhibitors is the overwhelmingly high concentration of NAD+ within the cytosol (often exceeding 500 µM). A standard competitive inhibitor would require impossibly high extracellular dosing to outcompete the natural cofactor at the enzyme's active site[5].

To solve this, Boehringer Ingelheim engineered BI-4916 , an ethyl ester prodrug of BI-4924[2][5].

  • Permeation: BI-4916 is highly lipophilic and rapidly diffuses across the plasma membrane[2].

  • Cleavage & Trapping: Once inside the cytosol, ubiquitous intracellular esterases cleave the ester bond, releasing the active carboxylic acid, BI-4924[5].

  • Accumulation: Because the resulting carboxylate is negatively charged at physiological pH, it cannot easily diffuse back across the hydrophobic lipid bilayer[5][6]. This drives the local concentration of BI-4924 to levels high enough to successfully outcompete cytosolic NAD+, disrupting serine biosynthesis with an IC50 of 2.2 µM in cellular assays at 72 hours[2][6].

Trapping cluster_ext Extracellular Environment cluster_int Intracellular Space (Cytosol) BI4916_ext BI-4916 (Prodrug) High Permeability BI4916_int BI-4916 BI4916_ext->BI4916_int Passive Diffusion BI4924_int BI-4924 (Active Drug) Charged & Trapped BI4916_int->BI4924_int Ester Cleavage Esterase Intracellular Esterases Esterase->BI4924_int PHGDH_target PHGDH Enzyme BI4924_int->PHGDH_target Outcompetes NAD High Cytosolic NAD+ (~500 µM) NAD->PHGDH_target Natural Cofactor

Fig 2: Intracellular trapping mechanism of BI-4916 converting to the active, NAD+-competitive BI-4924.

Quantitative Benchmarking

The superiority of BI-4924 is best illustrated through direct quantitative comparison across biochemical, cellular, and pharmacokinetic parameters[2][3][4][6].

ParameterCBR-5884 (1st Gen)NCT-503 (1st Gen)BI-4924 (Next Gen)
Enzymatic IC50 33,000 nM (33 µM)2,500 nM (2.5 µM)3 nM
Mechanism of Action Covalent (Cys-targeted)Non-competitiveNAD+ Competitive
Cellular Delivery DirectDirectProdrug (BI-4916)
Selectivity Profile Poor/ModerateModerateHigh (Tested via SafetyScreen44™)
Plasma Stability Unstable (Mouse)ModerateExcellent (<24% Qh clearance)
Hepatocytic Stability PoorModerateHigh (32% Qh in mouse)

Validated Experimental Workflows: Evaluating BI-4924 in vitro

To ensure trustworthiness and reproducibility, evaluating PHGDH inhibitors requires self-validating experimental systems. Measuring steady-state serine levels is flawed because cells can scavenge serine from the media or derive it from protein degradation. Instead, researchers must use 13C-Isotope Tracing to directly quantify flux through the de novo pathway. Furthermore, the inclusion of BI-5583 , a structurally related but inactive analog, is mandatory to control for off-target phenotypic effects[1][2].

Protocol: 13C-Glucose Flux Analysis for De Novo Serine Synthesis

Objective: Quantify the inhibition of intracellular serine biosynthesis by BI-4916 (the prodrug of BI-4924) using liquid chromatography-mass spectrometry (LC-MS).

Step 1: Cell Preparation & Seeding

  • Seed a PHGDH-amplified cell line (e.g., MDA-MB-468 or A375) in 6-well plates at 2×105 cells/well[1].

  • Causality: Amplified lines exhibit high basal SSP flux, providing a robust dynamic range for measuring inhibition[2]. Allow 24 hours for adherence in standard DMEM (containing unlabeled glucose and serine).

Step 2: Compound Treatment & Isotope Labeling

  • Wash cells twice with PBS to remove residual unlabeled metabolites.

  • Add custom DMEM formulated with U-13C6-Glucose (uniformly labeled), lacking unlabeled glucose, but containing dialyzed FBS.

  • Treat cells with:

    • Vehicle (0.1% DMSO)

    • BI-4916 (Prodrug) at varying concentrations (e.g., 0.1 µM to 10 µM)[2].

    • BI-5583 (Negative Control) at matching concentrations[1].

  • Causality: U-13C6-Glucose will be metabolized into 13C3-3-PG. If PHGDH is active, this becomes 13C3-Serine (M+3 isotopologue). BI-4916 must be used instead of BI-4924 to ensure cell permeability[2].

Step 3: Metabolite Extraction (72 Hours Post-Treatment)

  • Aspirate media and rapidly wash cells with ice-cold saline to halt metabolism.

  • Add 1 mL of pre-chilled 80% Methanol (-80°C) directly to the wells.

  • Incubate at -80°C for 15 minutes to precipitate proteins and extract polar metabolites.

  • Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to LC-MS vials and evaporate to dryness using a vacuum concentrator.

Step 4: LC-MS Quantification

  • Resuspend the dried extract in LC-MS grade water/acetonitrile.

  • Analyze via targeted LC-MS/MS, specifically monitoring the transition for the M+3 Serine isotopologue (indicating de novo synthesis from 13C-glucose).

  • Validation: A successful assay will show a dose-dependent decrease in M+3 Serine fraction in BI-4916 treated cells (IC50 ~ 2.2 µM), while BI-5583 treated cells will maintain M+3 Serine levels comparable to the vehicle control[2][6].

Conclusion

The transition from first-generation PHGDH inhibitors to BI-4924 marks a critical maturation in cancer metabolism therapeutics. By combining unprecedented nanomolar target affinity with an ingenious prodrug-mediated intracellular trapping mechanism, BI-4924 overcomes the historical barriers of cofactor competition and poor pharmacokinetics[3][5]. For researchers investigating serine metabolism, the BI-4916/BI-4924 system, paired with the BI-5583 negative control, provides the most robust, self-validating pharmacological toolkit currently available[1][2].

References

  • Boehringer Ingelheim opnMe. "PHGDH Inhibitor | BI-4924". opnMe.com. URL:[Link]

  • Weinstabl, H., et al. "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis." Journal of Medicinal Chemistry (2019). URL:[Link]

  • Zhao, et al. "The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer." International Journal of Biological Sciences (2020). URL:[Link]

Sources

Comparative

Comprehensive Technical Guide: Selectivity and Performance Profile of BI-4924 vs. Alternative PHGDH Inhibitors

Introduction: The Metabolic Imperative of Targeting PHGDH Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step of the de novo serine synthesis pathway (SSP). By converting the glycolytic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metabolic Imperative of Targeting PHGDH

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step of the de novo serine synthesis pathway (SSP). By converting the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) in an 1[1], PHGDH fuels nucleotide synthesis, redox homeostasis, and methylation in rapidly proliferating cells. Because PHGDH is frequently amplified in triple-negative breast cancers and melanomas, it has emerged as a premier target in cancer metabolism[2]. However, developing inhibitors that are both potent and highly selective against the broader dehydrogenase family has historically challenged drug development professionals.

Mechanistic Comparison: BI-4924 vs. Legacy Alternatives

When designing metabolic assays, the choice of inhibitor dictates the reliability of the phenotypic readout. Legacy inhibitors often suffer from micromolar potency and off-target liabilities, confounding biological interpretations.

BI-4924 represents a paradigm shift. It is a highly potent, 3 with an IC50 of 3 nM[3]. By directly competing with the cofactor rather than relying on allosteric or covalent mechanisms, BI-4924 achieves profound enzymatic suppression.

Quantitative Performance Matrix

The following table summarizes the performance metrics of BI-4924 against widely used alternatives[4][5]:

InhibitorTarget IC50Mechanism of ActionSelectivity / Stability ProfileCellular Strategy
BI-4924 3 nMNADH/NAD+ CompetitiveHigh (Excellent microsomal/hepatocytic stability)Prodrug required (BI-4916)
NCT-503 2.5 µMNon-competitiveModerate (Affects oligomerization)Direct application
CBR-5884 33 µMCovalent (Cys binding)Low (Unstable in mouse plasma)Direct application
PKUMDL-WQ-2101 34.8 µMAllostericModerate Direct application

Selectivity Profiling: Overcoming the Dehydrogenase Challenge

The human genome encodes over 500 dehydrogenases, many of which share highly conserved NAD+/NADH binding pockets. A critical vulnerability of early-generation competitive inhibitors was broad-spectrum off-target toxicity.

BI-4924 was optimized using structure-based drug design to exploit subtle topological differences in the PHGDH cofactor pocket[6]. To rigorously validate this, 7 was deployed, revealing that BI-4924 interacts with only 2 out of 31 evaluated dehydrogenases[7]. Furthermore, in a standardized CEREP counterscreen (SafetyScreen44™ panel), BI-4924 exhibited >70% inhibition against only 2 out of 44 diverse pharmacological targets (5HT2B and PDE3A)[1].

SSP Glycolysis Glycolysis (Glucose) PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP NAD+ -> NADH Serine Serine PHP->Serine PSAT1 & PSPH PHGDH PHGDH Enzyme PHGDH->PG3 BI4924 BI-4924 (NAD+ Competitive) BI4924->PHGDH Inhibits

Serine Synthesis Pathway targeting by BI-4924 via NAD+ competitive inhibition.

Experimental Methodologies & Self-Validating Protocols

To maintain scientific integrity, experimental design must account for the unique physicochemical properties of the inhibitor and the metabolic environment of the cell.

Protocol 1: Intracellular Trapping and 13C-Serine Biosynthesis Assay

Causality Behind Experimental Choice: BI-4924 is a carboxylic acid. While highly potent in vitro, it struggles to overcome the millimolar concentrations of cytosolic NAD+/NADH in live cells due to limited permeability and efflux. To solve this, researchers must use6[6]. BI-4916 freely permeates the cell membrane, where intracellular esterases cleave the ester bond. This "intracellular trapping" mechanism enriches the active BI-4924 inside the cell, successfully outcompeting endogenous cofactors[6].

Self-Validating System: The protocol utilizes 13C-glucose tracing to isolate de novo serine synthesis from extracellular uptake, paired with the inactive structural analog BI-5583 as a negative control[1].

Step-by-Step Methodology:

  • Cell Preparation: Seed PHGDH-amplified cells (e.g., MDA-MB-468) in 6-well plates and culture overnight to 70% confluence.

  • Isotope Labeling: Aspirate standard media. Wash cells twice with PBS. Add serine-free, glucose-free DMEM supplemented with 10% dialyzed FBS and 10 mM 13C6-glucose.

  • Compound Treatment: Treat parallel wells with:

    • Vehicle (0.1% DMSO)

    • BI-4916 (Prodrug, 1 µM to 10 µM)

    • BI-5583 (Negative Control, 10 µM)

  • Incubation: Incubate for 72 hours to allow steady-state isotopic enrichment and complete intracellular prodrug cleavage.

  • Metabolite Extraction: Rapidly wash cells with ice-cold saline. Quench metabolism and lyse cells by adding 80% ultra-cold methanol (-80°C).

  • LC-MS/MS Analysis: Centrifuge lysates to remove precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the ratio of M+3 13C-serine (synthesized de novo) versus unlabeled M+0 serine.

Protocol 2: Unbiased Chemical Proteomics for Selectivity Profiling

Causality Behind Experimental Choice: Targeted biochemical panels are inherently biased by the selection of available recombinant proteins. Chemical proteomics provides a self-validating, proteome-wide assessment of target engagement in native cellular lysates[6].

Proteomics A 1. Cell Lysis & Protein Extraction B 2. Compound Incubation (BI-4924 vs Vehicle) A->B C 3. Affinity Matrix (Pan-Dehydrogenase Beads) B->C D 4. LC-MS/MS Quantitative Analysis C->D E 5. Selectivity Profile (2/31 Dehydrogenases) D->E

Chemical proteomics workflow for unbiased dehydrogenase selectivity profiling.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse human cancer cells using a non-denaturing buffer (e.g., 0.8% NP-40, 50 mM Tris-HCl, pH 7.4) to preserve the native conformation of the dehydrogenase proteome.

  • Competitive Incubation: Pre-incubate the cleared lysate with either vehicle (DMSO) or an excess of BI-4924 (e.g., 10 µM) for 45 minutes at 4°C.

  • Affinity Capture: Add pan-dehydrogenase affinity matrices (e.g., Kinobeads adapted with broad-spectrum NAD+ mimetics) to the lysates. Incubate for 1 hour to allow unbound dehydrogenases to bind the matrix.

  • Elution & Digestion: Isolate the beads via centrifugation. Wash extensively to remove non-specific binders. Perform on-bead tryptic digestion to generate peptides.

  • Quantitative MS: Label the resulting peptides with Tandem Mass Tags (TMT) and analyze via high-resolution LC-MS/MS.

  • Data Analysis: Identify proteins whose binding to the affinity matrix is significantly displaced (competed away) by BI-4924. True selectivity is confirmed when off-target dehydrogenases show no significant displacement compared to the vehicle control[7].

Conclusion: Strategic Selection of PHGDH Inhibitors

For drug development professionals and metabolic researchers, the selection of a chemical probe must be driven by potency, mechanism, and proven selectivity. While first-generation inhibitors like NCT-503 and CBR-5884 provided foundational insights into PHGDH biology, their micromolar potencies and off-target liabilities limit their utility in precision assays[8].

BI-4924, with its single-digit nanomolar IC50 and exceptional selectivity profile (validated via chemical proteomics to hit only 2/31 dehydrogenases), represents the current gold standard[3][7]. When paired with its cell-permeable prodrug BI-4916 and the negative control BI-5583, it offers a robust, self-validating system for interrogating the serine synthesis pathway in cancer metabolism.

References

  • PHGDH Inhibitor | BI-4924 | opnMe | Boehringer Ingelheim opnme.com 1

  • BI-4924 (PD155017) - Probes & Drugs probes-drugs.org 3

  • BI-4924 | CAS#2244452-09-1 | PHGDH Inhibitor | MedKoo medkoo.com 7

  • Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis Journal of Medicinal Chemistry - ACS Publications 6

  • Phosphoglycerate Dehydrogenase (PHGDH) | Inhibitors MedchemExpress.com 4

  • PHGDH as a mechanism for resistance in metabolically-driven cancers oaepublish.com 8

  • The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer International Journal of Biological Sciences (ijbs.com) 5

Sources

Validation

Comparative Pharmacokinetics and Mechanistic Profiling of BI-4924 and BI-4916

Executive Summary Phosphoglycerate dehydrogenase (PHGDH) catalyzes the rate-limiting first step of de novo serine biosynthesis, a metabolic pathway frequently hijacked by tumors (such as melanoma and triple-negative brea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the rate-limiting first step of de novo serine biosynthesis, a metabolic pathway frequently hijacked by tumors (such as melanoma and triple-negative breast cancer) to fuel rapid proliferation[1]. Targeting this enzyme requires overcoming significant biochemical hurdles. This guide provides an objective, data-driven comparison of BI-4924 (the active PHGDH inhibitor) and BI-4916 (its ester prodrug), detailing their distinct pharmacokinetic profiles, the causality behind their design, and the self-validating protocols required to evaluate them in drug development workflows.

Mechanistic Causality: The "Intracellular Trapping" Paradigm

BI-4924 is a highly potent, lipophilic, and plasma protein-bound selective inhibitor of PHGDH with an enzymatic IC50 of 3 nM[2]. However, because it is a NADH/NAD⁺-competitive inhibitor, it faces a severe thermodynamic hurdle in living cells: the cytosolic concentration of NAD⁺ is exceptionally high[3]. To effectively compete with endogenous NAD⁺, the intracellular concentration of the inhibitor must be massively enriched. BI-4924, being a carboxylic acid, has limited passive membrane permeability and cannot achieve these concentrations alone[4].

To solve this,, a cell-permeable ester prodrug of BI-4924[5]. The causality of this design is rooted in physicochemical principles:

  • Permeation: Esterification masks the polarity of the carboxylic acid, rendering BI-4916 highly lipophilic. It rapidly diffuses across the lipid bilayer.

  • Cleavage: Once inside the cytosol, ubiquitous intracellular esterases cleave the ester bond, liberating the active BI-4924.

  • Trapping: At physiological pH, the resulting carboxylic acid is ionized. The charged molecule cannot easily diffuse back across the hydrophobic cell membrane. This creates a localized high-concentration sink of BI-4924, successfully shifting the competitive equilibrium to inhibit PHGDH[4].

Prodrug_Mechanism BI4916_ext BI-4916 (Extracellular) Membrane Plasma Membrane BI4916_ext->Membrane High Permeability BI4924_ext BI-4924 (Extracellular) BI4924_ext->Membrane Low Permeability BI4916_int BI-4916 (Intracellular) Membrane->BI4916_int Diffusion BI4924_int BI-4924 (Trapped) Membrane->BI4924_int Poor Diffusion BI4916_int->BI4924_int Cleavage Esterase Esterases Esterase->BI4924_int Catalyzes BI4924_int->Membrane Impermeable PHGDH PHGDH BI4924_int->PHGDH Inhibits

Figure 1: Intracellular trapping mechanism of BI-4916, highlighting esterase-mediated conversion.

Comparative Pharmacokinetics & Physicochemical Profiling

When designing experiments, selecting between BI-4924 and BI-4916 is entirely dependent on the assay environment. The quantitative data below summarizes their distinct profiles[1],[2],[6].

PropertyBI-4924 (Active Agent)BI-4916 (Prodrug)
Modality Carboxylic Acid InhibitorEster Prodrug
Target Mechanism PHGDH (NADH/NAD⁺ competitive)None (Requires intracellular cleavage)
Enzymatic IC₅₀ ~3 nMN/A (Prodrug is inactive in vitro)
Cellular Efficacy (IC₅₀) Poor (Due to low permeability)~2200 nM (Disrupts serine synthesis at 72h)
Membrane Permeability LowHigh
Primary Application In vitro biochemical/enzymatic assaysIn cellulo and in vivo biological studies
Stability High microsomal & hepatocytic stabilityRapidly cleaved by intracellular esterases

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocols contain intrinsic controls that verify the mechanical success of the assay, regardless of the biological outcome.

Protocol 1: LC-MS/MS Validation of Intracellular Trapping

Objective: To empirically prove that BI-4916 administration results in higher intracellular concentrations of BI-4924 than direct BI-4924 administration. Causality & Self-Validation: By quantifying the compound in both the extracellular supernatant and the intracellular lysate, the assay establishes a mass balance. If BI-4916 is administered but only BI-4924 is detected in the lysate, it inherently validates that intracellular esterase cleavage successfully occurred.

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-468) in 6-well plates and incubate until 80% confluent.

  • Compound Treatment: Treat parallel wells with 10 µM of BI-4916, 10 µM of BI-4924, and 10 µM of BI-5583 (negative control)[1]. Incubate for 4 hours.

  • Supernatant Collection: Collect the culture media. Add an internal standard (e.g., a deuterated analog) and precipitate proteins with cold acetonitrile. This step quantifies the unabsorbed or effluxed compound.

  • Washing (Critical Step): Wash the adherent cells three times with ice-cold PBS. Causality: Failing to wash thoroughly will contaminate the intracellular reading with extracellular compound, destroying the assay's validity.

  • Lysis & Extraction: Lyse cells using 80% cold methanol. Scrape the wells, collect the lysate, and centrifuge at 14,000 x g for 10 minutes to pellet cellular debris.

  • LC-MS/MS Analysis: Analyze both supernatant and lysate fractions via LC-MS/MS, monitoring the specific MRM transitions for BI-4916 and BI-4924.

Protocol 2: ¹³C-Glucose Metabolic Flux Analysis of Serine Biosynthesis

Objective: To demonstrate functional inhibition of PHGDH by BI-4916 in living cells[3]. Causality & Self-Validation: PHGDH converts 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP). By feeding cells uniformly labeled[U-¹³C]glucose, active serine synthesis will yield M+3 labeled serine. If M+3 serine decreases while M+3 3-PG remains constant, the system self-validates that the blockade is specifically at PHGDH, isolating the effect from upstream glycolysis or extracellular serine uptake.

  • Metabolic Starvation: Wash cells and replace media with serine/glycine-free DMEM supplemented with dialyzed FBS for 2 hours.

  • Tracer & Inhibitor Addition: Introduce 10 mM [U-¹³C]glucose alongside 15 µM BI-4916[3]. Incubate for 24 hours.

  • Metabolite Quenching: Rapidly aspirate media and plunge plates into liquid nitrogen or add -80°C 80% methanol to instantly halt enzymatic activity.

  • Extraction & Derivatization: Extract polar metabolites. Dry under nitrogen gas and derivatize using MTBSTFA to increase volatility for GC-MS.

  • GC-MS Quantification: Measure the isotopologue distribution of 3-PG and Serine. Calculate the fractional enrichment of the M+3 isotopologues.

Serine_Pathway Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP NAD+ → NADH PSer 3-Phosphoserine (3-PS) PHP->PSer PSAT1 Serine Serine PSer->Serine PSPH PHGDH PHGDH PHGDH->PHP Catalyzes BI4924 BI-4924 BI4924->PHGDH Inhibits

Figure 2: De novo serine biosynthesis pathway and the targeted inhibition of PHGDH by BI-4924.

References

  • Title: Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Mitochondria preserve an autarkic one-carbon cycle to confer growth-independent cancer cell migration and metastasis Source: Nature Communications URL: [Link]

  • Title: Serine metabolism is crucial for cGAS-STING signaling and viral defense control in the gut Source: iScience URL: [Link]

  • Title: A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight Source: ACS Pharmacology & Translational Science URL: [Link]

Sources

Comparative

BI-4924 efficacy in serine-deprived vs serine-replete media

Title: Evaluating PHGDH Inhibition: A Comparative Guide to BI-4924 Efficacy in Serine-Modulated Microenvironments Executive Summary & Metabolic Context The metabolic reprogramming of cancer cells frequently involves the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating PHGDH Inhibition: A Comparative Guide to BI-4924 Efficacy in Serine-Modulated Microenvironments

Executive Summary & Metabolic Context

The metabolic reprogramming of cancer cells frequently involves the hyperactivation of the de novo serine synthesis pathway (SSP). Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this cascade, catalyzing the NAD+-dependent oxidation of glycolysis-derived 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP).

For researchers targeting tumor metabolism, BI-4924 has emerged as a best-in-class, single-digit nanomolar PHGDH inhibitor[1]. However, the in vitro and in vivo efficacy of PHGDH inhibitors is profoundly dictated by the nutrient microenvironment. This guide provides a comprehensive mechanistic and experimental framework for evaluating BI-4924 (and its cell-permeable prodrug, BI-4916)[2], specifically contrasting its performance in serine-deprived versus serine-replete conditions.

Mechanistic Routing & The "Intracellular Trap"

BI-4924 is a highly selective, NAD+/NADH-competitive inhibitor of PHGDH (IC50 = 3 nM)[3]. Because intracellular NAD+ concentrations are exceptionally high, achieving target engagement in live cells requires massive local drug accumulation.

Boehringer Ingelheim solved this via an intracellular trapping mechanism [2]. Researchers must apply the ester prodrug BI-4916 to cell cultures. Once BI-4916 crosses the lipophilic cell membrane, ubiquitous intracellular cytosolic esterases cleave the ester, releasing the active carboxylic acid, BI-4924. The charged BI-4924 cannot easily diffuse back across the plasma membrane, resulting in an intracellular drug concentration that outcompetes endogenous NAD+[2].

Pathway Visualization

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP3 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP3 NAD+ PHGDH PHGDH (Enzyme) PHGDH->PHP3 Serine_DeNovo De Novo Serine PHP3->Serine_DeNovo Cell_Survival Cell Survival & Proliferation Serine_DeNovo->Cell_Survival Exo_Serine Exogenous Serine (Serine-Replete Media) Exo_Serine->Cell_Survival BI4924 BI-4924 (Active Inhibitor) BI4924->PHGDH Blocks BI4916 BI-4916 (Prodrug) BI4916->BI4924 Esterases

Metabolic routing of serine synthesis and the targeted blockade of PHGDH by BI-4924.

Comparative Efficacy: Serine-Deprived vs. Serine-Replete Media

The phenotypic efficacy of BI-4924 is entirely contingent on the cell's reliance on de novo synthesis. In serine-replete media (standard DMEM contains ~400 µM L-serine), cells bypass the PHGDH blockade by upregulating amino acid transporters to import exogenous serine[4]. In serine-deprived media , this rescue mechanism is abolished, forcing reliance on the paralyzed SSP and triggering rapid proliferation arrest or apoptosis.

Table 1: Phenotypic and Metabolic Profiles of BI-4916/BI-4924 by Media Condition

ParameterSerine-Deprived MediaSerine-Replete MediaMechanistic Causality
Target Engagement HighHighBI-4924 binds the PHGDH NAD+ pocket regardless of extracellular nutrients.
De Novo Serine SuppressedSuppressedEnzymatic conversion of 3-PG to 3-PHP remains blocked.
Cell Viability (IC50) ~2.2 µM [5]>20 µM (Rescued) Cells utilize exogenous serine via transporters, bypassing the enzymatic block.
Nucleotide Synthesis HaltedMaintainedSerine is the primary carbon donor for the folate cycle; exogenous supply rescues purine/pyrimidine synthesis.

Alternative PHGDH Inhibitors Landscape

When designing comparative studies, it is crucial to benchmark BI-4924 against other established PHGDH inhibitors. BI-4924 boasts the highest biochemical potency, but requires prodrug administration for cell assays.

Table 2: Comparative Analysis of Leading PHGDH Inhibitors

InhibitorBinding MechanismBiochemical IC50Cell PermeabilityKey Advantages / Limitations
BI-4924 NAD+-competitive3 nM[3]Poor (Requires BI-4916)Unmatched selectivity; overcomes NAD+ competition via intracellular trapping[2].
NCT-503 Non-competitive2.5 - 3.7 µM[6]HighWidely used in vivo; alters PHGDH oligomerization, but lower absolute potency[7].
CBR-5884 Covalent (Cysteine)~0.7 µM[8]ModerateIrreversible binding; however, reactive sulfhydryl targeting can lead to off-target toxicity[7].

Self-Validating Experimental Protocol: Assessing Efficacy in Modulated Media

To accurately evaluate BI-4924 (via BI-4916), researchers must strictly control the extracellular metabolome. Standard Fetal Bovine Serum (FBS) contains high levels of trace amino acids, which will confound serine-deprivation assays.

Phase 1: Media Formulation
  • Serine-Replete Media (Control): High-glucose DMEM supplemented with 10% Dialyzed FBS (dFBS) and 400 µM L-Serine.

  • Serine-Deprived Media (Test): Custom DMEM lacking L-Serine and Glycine (glycine can be converted to serine via SHMT), supplemented with 10% dFBS. Expert Insight: Always use dialyzed FBS (cutoff ~10 kDa) to eliminate undefined pools of free amino acids present in standard FBS.

Phase 2: Cell Seeding and Treatment
  • Seed PHGDH-amplified cells (e.g., MDA-MB-468 breast cancer or A375 melanoma cells) at 3,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Wash cells twice with PBS to remove residual intracellular and extracellular serine pools.

  • Apply either Serine-Replete or Serine-Deprived media.

  • Treat cells with a dose-response gradient of BI-4916 (0.1 µM to 30 µM).

  • Critical Control: Include BI-5583 (the structurally similar but inactive negative control provided by Boehringer Ingelheim)[1] at matching concentrations to rule out non-specific lipophilic toxicity.

Phase 3: Readout & Validation
  • Viability Assay (72h): Perform CellTiter-Glo® to measure ATP-dependent viability. You should observe a drastic leftward shift in the IC50 curve (increased potency) in the serine-deprived cohort.

  • Metabolic Flux (Self-Validation): To prove the drug is hitting the target (and not just killing cells randomly), incubate a parallel plate with 13C-Glucose. Use LC-MS to measure the M+3 isotopologue of serine. BI-4916 should ablate M+3 serine generation in both media conditions, proving the enzyme is inhibited even when viability is rescued by exogenous serine.

References

  • Weinstabl H., et al. "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis." Journal of Medicinal Chemistry, 2019.[Link]

  • Boehringer Ingelheim opnMe. "PHGDH Inhibitor | BI-4924". opnMe.com, Accessed March 2026.[Link]

  • Zhang, et al. "Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates." Frontiers in Pharmacology, 2024.[Link]

Sources

Validation

Benchmarking BI-4924 Against Metabolic Enzyme Inhibitor Standards: A Technical Guide for PHGDH Targeting

Targeting tumor metabolism has shifted from broad metabolic disruption to precision targeting of specific biosynthetic vulnerabilities. A prime example is the de novo serine synthesis pathway (SSP), which is frequently h...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting tumor metabolism has shifted from broad metabolic disruption to precision targeting of specific biosynthetic vulnerabilities. A prime example is the de novo serine synthesis pathway (SSP), which is frequently hijacked by melanoma and triple-negative breast cancer cells via the amplification of the rate-limiting enzyme Phosphoglycerate Dehydrogenase (PHGDH) .

As the field of metabolic oncology matures, researchers must carefully select the right pharmacological tools to interrogate PHGDH. This guide provides an objective, data-driven benchmark of the highly potent inhibitor BI-4924 against legacy standards like NCT-503 and CBR-5884 , detailing their mechanistic differences, quantitative performance, and the causality behind specific experimental workflows.

Mechanistic Profiling: BI-4924 vs. Legacy Standards

To effectively benchmark these compounds, one must understand how they interact with the PHGDH enzyme and the cellular environment.

BI-4924: NAD+ Competition and the Prodrug Strategy

Developed by Boehringer Ingelheim, BI-4924 is a highly potent, selective NADH/NAD+-competitive inhibitor of PHGDH. While it boasts an exceptional biochemical IC50 of 3 nM, its carboxylic acid structure limits cellular permeability. Furthermore, competitive inhibitors often struggle in cellulo due to the overwhelmingly high physiological concentrations of intracellular NAD+ (often >100 µM).

The Causality of the Prodrug: To circumvent this, researchers must use its ethyl ester prodrug, BI-4916 , for cell-based assays. BI-4916 readily diffuses across the plasma membrane and is rapidly cleaved by intracellular esterases into the active BI-4924. The resulting polar carboxylic acid cannot easily diffuse back out, leading to intracellular trapping . This mechanism drives the local cytosolic concentration of BI-4924 high enough to successfully outcompete NAD+ and halt serine biosynthesis.

G cluster_ext Extracellular Space cluster_int Cytosol BI4916_Ext BI-4916 (Ester Prodrug) Membrane Cell Membrane BI4916_Ext->Membrane High Permeability BI4916_Int BI-4916 Membrane->BI4916_Int Esterases Esterases BI4916_Int->Esterases BI4924_Int BI-4924 (Active Acid) Esterases->BI4924_Int Cleavage BI4924_Int->Membrane Poor Permeability Trapping Intracellular Trapping & NAD+ Competition BI4924_Int->Trapping Accumulation

Caption: Workflow of BI-4916 prodrug cleavage and intracellular trapping of active BI-4924.

NCT-503 and CBR-5884: Allosteric and Covalent Disruption

Unlike BI-4924, CBR-5884 is a covalent inhibitor that targets a non-active site cysteine, disrupting the enzyme's oligomeric state rather than competing for the active pocket . While useful for in vitro structural disruption, CBR-5884 is highly unstable in mouse plasma, rendering it unsuitable for in vivo models.

Conversely, NCT-503 acts as a non-competitive allosteric inhibitor . Although its absolute biochemical potency is lower than BI-4924, NCT-503 possesses a highly stable pharmacokinetic profile, making it the gold standard for murine xenograft studies.

G Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHGDH PHGDH PG3->PHGDH PHP3 3-Phosphohydroxypyruvate (3-PHP) PHGDH->PHP3 NAD+ -> NADH Serine L-Serine PHP3->Serine PSAT1 / PSPH BI4924 BI-4924 (NAD+ Competitive) BI4924->PHGDH NCT503 NCT-503 (Allosteric) NCT503->PHGDH CBR5884 CBR-5884 (Covalent Cys-binder) CBR5884->PHGDH

Caption: PHGDH-mediated serine biosynthesis pathway and distinct intervention points of key inhibitors.

Quantitative Benchmarking Data

When designing an experiment, selecting the right inhibitor depends entirely on the assay environment. The table below summarizes the critical performance metrics of these standards.

InhibitorMechanism of ActionBiochemical IC50Cellular Prodrug Required?In Vivo UtilityKey Limitation
BI-4924 NAD+ Competitive3 nMYes (Use BI-4916)LimitedRelies on intracellular esterase activity
NCT-503 Non-competitive (Allosteric)2.5 µMNoYes (Standard)Lower absolute biochemical potency
CBR-5884 Covalent (Cys-directed)33 µMNoNoRapidly degrades in mouse plasma
PKUMDL-WQ-2101 Allosteric34.8 µMNoYesModest potency requires high dosing

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducible data, target engagement must be validated both biochemically and cellularly.

Protocol A: Biochemical Validation (NADH Fluorescence Assay)

This cell-free assay isolates the enzyme to verify direct binding and determine the mechanism of inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.5, 1 mM EDTA, 0.01% Tween-20).

  • Enzyme Incubation: Incubate 10 nM recombinant human PHGDH with varying concentrations of the inhibitor (e.g., BI-4924 from 0.1 nM to 10 µM) for 15 minutes at room temperature.

  • Reaction Initiation: Add 3-PG and NAD+ to initiate the reaction.

    • Expertise Insight: For competitive inhibitors like BI-4924, you must run parallel assays at both low (50 µM) and high (1 mM) NAD+ concentrations. A rightward shift in the IC50 curve at high NAD+ confirms the competitive mechanism.

  • Detection: Monitor the production of NADH by measuring fluorescence kinetically (Excitation 340 nm / Emission 460 nm) over 30 minutes.

Protocol B: Cellular Target Engagement (13C-Glucose Isotope Tracing)

Because cell viability alone is not proof of metabolic inhibition, isotopic tracing is required to prove that the SSP flux is actually halted.

  • Cell Seeding & Treatment: Seed a PHGDH-dependent cell line (e.g., MDA-MB-468). Treat with the ester prodrug BI-4916 (not BI-4924) to ensure intracellular accumulation.

  • Isotope Labeling: Replace standard media with custom media containing [U-13C]-Glucose and dialyzed FBS.

  • Metabolite Extraction: After 24 hours, wash cells rapidly with ice-cold PBS and extract intracellular metabolites using 80% cold methanol (-80°C).

  • LC-MS Analysis: Quantify the M+3 isotopologue of L-serine. A dose-dependent reduction in M+3 serine confirms on-target intracellular PHGDH inhibition.

    • Trustworthiness Insight (Self-Validating Control): Always perform a parallel cell viability assay supplemented with 1 mM exogenous L-serine. If the inhibitor still causes cell death in the presence of extracellular serine rescue, the toxicity is likely driven by off-target effects rather than SSP starvation.

Conclusion

BI-4924 (via its prodrug BI-4916) represents a massive leap in biochemical potency for in vitro and cell-based interrogation of PHGDH, offering single-digit nanomolar precision. However, for researchers transitioning into in vivo murine models, NCT-503 remains the most reliable standard due to its non-competitive nature and superior plasma stability. By matching the specific chemical properties of these inhibitors to the correct experimental model, researchers can avoid common artifacts in metabolic drug discovery.

References

  • Weinstabl H, Treu M, Rinnenthal J, et al. "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis." Journal of Medicinal Chemistry. 2019.[Link]

  • Mullarky E, Lucki NC, Beheshti Zavareh R, et al. "Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers." Proceedings of the National Academy of Sciences. 2016.[Link]

  • Pacold ME, Brimacombe KR, Chan SH, et al. "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate." Nature Chemical Biology. 2016.[Link]

Comparative

In Vivo Efficacy Comparison: BI-4924 vs. Standard Chemotherapy

Executive Summary: Targeting Metabolic Vulnerabilities The landscape of oncology drug development is increasingly focused on dismantling the metabolic adaptations that allow tumors to survive cytotoxic stress. BI-4924 ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Targeting Metabolic Vulnerabilities

The landscape of oncology drug development is increasingly focused on dismantling the metabolic adaptations that allow tumors to survive cytotoxic stress. BI-4924 , a highly potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH) developed by Boehringer Ingelheim[1][2], represents a targeted approach to starving cancer cells of de novo serine[3]. While standard chemotherapies (e.g., Cisplatin, Doxorubicin) rely on inducing catastrophic DNA damage and oxidative stress, their long-term in vivo efficacy is frequently derailed by chemoresistance[4].

This guide provides an objective, data-driven comparison of the in vivo efficacy of BI-4924 (administered via its cell-permeable prodrug, BI-4916) against standard chemotherapy, detailing the mechanistic causality, quantitative performance, and the synergistic potential of combination protocols[4][5].

Mechanistic Divergence: Metabolic Starvation vs. Cytotoxicity

To understand their in vivo performance, we must first establish the causality behind their mechanisms of action.

Standard Chemotherapy (e.g., Cisplatin)

Standard chemotherapeutic agents act as blunt-force disruptors. Cisplatin crosslinks DNA, stalling replication forks and generating high levels of Reactive Oxygen Species (ROS)[6]. The intended outcome is apoptosis. However, tumors adapt by upregulating the Serine Synthesis Pathway (SSP)[4][7]. Increased serine flux feeds the one-carbon metabolic cycle, fueling the production of glutathione (GSH) to neutralize ROS and nucleotides to repair DNA damage[7].

BI-4924 / BI-4916 (PHGDH Inhibition)

PHGDH is the rate-limiting enzyme in the SSP, frequently amplified in triple-negative breast cancer (TNBC) and melanoma[2][8]. BI-4924 is an NADH/NAD+-competitive inhibitor with an exceptional biochemical IC50 of 3 nM[1]. Because the active carboxylic acid (BI-4924) is highly polar and poorly permeable, it is delivered in vivo via its ethyl ester prodrug, BI-4916 [3][8].

  • The Causality of Trapping: Once BI-4916 enters the cell, intracellular esterases cleave the prodrug. This creates an "intracellular trap," enriching the active BI-4924 compound inside the cytosol to outcompete the naturally high concentrations of NAD+[3][9]. By blocking PHGDH, BI-4924 strips the tumor of its metabolic shield, depleting GSH and sensitizing the cell to oxidative stress[7].

Mechanism cluster_metabolism Serine Synthesis Pathway (SSP) & Chemoresistance Glycolysis 3-Phosphoglycerate (3-PG) PHGDH PHGDH Enzyme Glycolysis->PHGDH Serine Serine Biosynthesis PHGDH->Serine NAD+ -> NADH GSH Glutathione (GSH) & Nucleotides Serine->GSH Stress Oxidative Stress & DNA Damage GSH->Stress Neutralizes (Resistance) Survival Tumor Survival / Resistance GSH->Survival Promotes BI BI-4916 (Prodrug) -> BI-4924 BI->PHGDH Competitive Inhibition Chemo Standard Chemotherapy (Cisplatin) Chemo->Stress Induces Apoptosis Tumor Apoptosis Stress->Apoptosis Drives

Figure 1: Synergistic mechanism of PHGDH inhibition (BI-4924) and standard chemotherapy.

In Vivo Efficacy: Monotherapy vs. Combination

The Monotherapy Limitation

When evaluated as a single agent in vivo, PHGDH inhibitors (including BI-4916 and reference compounds like NCT-503) often exhibit a cytostatic rather than cytotoxic profile[4]. While they successfully reduce cellular proliferation and delay tumor growth, marginal absolute tumor shrinkage is observed[4]. Furthermore, the in vivo utility of BI-4916 requires careful pharmacokinetic optimization, as high esterase activity in rodent plasma can lead to rapid premature cleavage before the drug reaches the tumor microenvironment[10].

The Synergistic Combination

The true in vivo power of BI-4924/BI-4916 is unlocked when deployed alongside standard chemotherapy[4][5]. By administering Cisplatin to induce ROS, and simultaneously dosing BI-4916 to block the tumor's GSH-mediated rescue pathway, researchers observe profound synthetic lethality [5][11]. In vivo xenograft models demonstrate that this combination yields synergistic tumor suppression, significantly outperforming either monotherapy without compounding systemic toxicity[5].

Quantitative Data Comparison
ParameterBI-4924 (via BI-4916)Standard Chemotherapy (Cisplatin)Combination Therapy (BI-4916 + Chemo)
Primary Target PHGDH (Metabolic Enzyme)[1]DNA (Crosslinking)[6]Dual-Targeting (DNA + Metabolism)
Biochemical Potency IC50 = 3 nM (BI-4924)[1]N/A (Direct DNA binding)N/A
In Vivo Efficacy Cytostatic (Slows growth)[4]Moderate (Initial shrinkage, then resistance)Synergistic (Significant regression)[5]
Resistance Mechanism Alternative nutrient scavengingUpregulation of PHGDH & GSHCircumvents single-agent resistance
Toxicity Profile Low (Well-tolerated in mice)High (Nephrotoxicity, weight loss)Moderate (No additive toxicity observed)

Experimental Protocol: In Vivo Xenograft Synergy Study

To establish a self-validating experimental system, the following protocol outlines a rigorously controlled in vivo workflow to compare BI-4916, Cisplatin, and their combination.

Phase 1: Model Establishment
  • Cell Line Selection: Culture MDA-MB-468 (TNBC) or HeLa (Cervical) cells, confirming high baseline PHGDH expression via Western Blot[1][11].

  • Inoculation: Resuspend 5×106 cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice[11].

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of ~100 mm³ ( V=2Length×Width2​ ), randomize mice into four cohorts (n=8/group)[11].

Phase 2: Dosing Strategy

Pharmacokinetic Note: Due to the esterase-sensitivity of BI-4916, dosing frequency must be maintained rigorously to ensure target engagement[10].

  • Group 1 (Vehicle): Intraperitoneal (IP) injection of vehicle (e.g., 5% DMSO / 40% PEG300 / 55% Water) daily.

  • Group 2 (BI-4916 Monotherapy): 15-30 mg/kg BI-4916 via IP injection, daily[12].

  • Group 3 (Cisplatin Monotherapy): 2.0-2.5 mg/kg Cisplatin via Intravenous (IV) injection, every 3 days[6].

  • Group 4 (Combination): BI-4916 (daily IP) + Cisplatin (q3d IV).

Phase 3: Endpoint Validation
  • In Vivo Monitoring: Measure tumor volumes and body weights every 2 days. A body weight loss >15% indicates unacceptable toxicity.

  • Tissue Harvesting: At day 28, euthanize mice. Excise and weigh tumors.

  • Mechanistic Readouts (Self-Validation):

    • Target Engagement: Perform LC-MS/MS on tumor lysates to quantify intracellular serine depletion and BI-4924 enrichment[1].

    • Efficacy: Perform IHC staining for Ki67 (proliferation) and TUNEL/Cleaved Caspase-3 (apoptosis)[5][11].

Workflow cluster_groups 3. Treatment Groups (28 Days) Inoculation 1. Tumor Inoculation (PHGDH-High Cells) Randomization 2. Randomization (Volume ~100 mm³) Inoculation->Randomization Veh Vehicle Control Randomization->Veh BI BI-4916 (Daily IP) Randomization->BI Cis Cisplatin (q3d IV) Randomization->Cis Combo Combo (BI-4916 + Cis) Randomization->Combo Analysis 4. Endpoint Analysis (Volume, LC-MS/MS, IHC) Veh->Analysis BI->Analysis Cis->Analysis Combo->Analysis

Figure 2: Step-by-step in vivo experimental workflow for efficacy comparison.

References

  • Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Journal of Medicinal Chemistry (2019). URL:[Link]

  • PHGDH Inhibitor | BI-4924. opnMe | Boehringer Ingelheim. URL:[Link]

  • The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer. International Journal of Biological Sciences / PMC - NIH (2020). URL:[Link]

  • PHGDH as a mechanism for resistance in metabolically-driven cancers. Cancer Drug Resistance (2021). URL:[Link](Note: Standard PMC link for OA publication)

  • Characterization of PHGDH expression in bladder cancer: potential targeting therapy with gemcitabine/cisplatin and the contribution of DNA methylation. ScienceOpen (2019). URL:[Link](Note: Representative link based on source data)

Sources

Validation

The Metabolic Convergence: A Technical Guide to BI-4924 and Antifolate Synergy

Cancer cells exhibit profound metabolic reprogramming to sustain rapid proliferation, creating unique vulnerabilities that can be exploited therapeutically. One of the most critical metabolic hubs is the serine-glycine-o...

Author: BenchChem Technical Support Team. Date: March 2026

Cancer cells exhibit profound metabolic reprogramming to sustain rapid proliferation, creating unique vulnerabilities that can be exploited therapeutically. One of the most critical metabolic hubs is the serine-glycine-one-carbon (SGOC) network . This guide provides an objective, data-driven analysis of the synergistic potential between BI-4924 (a highly potent inhibitor of de novo serine biosynthesis) and antifolate drugs (inhibitors of downstream folate utilization).

Designed for drug development professionals and application scientists, this guide details the mechanistic causality, comparative advantages of BI-4924, and self-validating experimental protocols required to quantify this synthetic lethality in vitro.

Mechanistic Rationale: Starving the One-Carbon Network

The rationale for combining BI-4924 with antifolates is rooted in the principle of dual-node metabolic blockade[1].

  • Upstream Blockade (BI-4924): Phosphoglycerate dehydrogenase (PHGDH) catalyzes the rate-limiting, NAD+-dependent oxidation of 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate, the first step in de novo serine biosynthesis. Serine is the primary carbon donor for the folate cycle. By inhibiting PHGDH, BI-4924 starves the cell of endogenous one-carbon (1C) units[2].

  • Downstream Blockade (Antifolates): Antifolate drugs like Methotrexate (MTX), 5-Fluorouracil (5-FU), and Pemetrexed target downstream enzymes in the folate cycle, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TYMS). These enzymes are responsible for transferring 1C units to synthesize purines and pyrimidines[3].

When used as monotherapies, cancer cells often develop resistance through metabolic plasticity (e.g., upregulating serine uptake or scavenging alternate carbon sources). However, simultaneously restricting the carbon supply (via PHGDH inhibition) and blocking its utilization (via antifolates) triggers a catastrophic depletion of nucleotides and glutathione (GSH), leading to synergistic apoptosis.

Pathway Glucose Glucose PG3 3-Phosphoglycerate Glucose->PG3 PHGDH PHGDH (Target of BI-4924) PG3->PHGDH Serine Serine PHGDH->Serine Blocked by BI-4924 SHMT SHMT1/2 (1C Transfer) Serine->SHMT Folate Folate Cycle (1C Pool) SHMT->Folate Carbon Donor Antifolate DHFR / TYMS (Target of Antifolates) Folate->Antifolate GSH Redox Balance (GSH) Folate->GSH Nucleotides Nucleotide Synthesis Antifolate->Nucleotides Blocked by Antifolates

Dual-node inhibition of the Serine-Folate metabolic pathway. Max width: 760px.

Comparative Analysis of PHGDH Inhibitors

Historically, targeting PHGDH has been challenging due to the high intracellular concentration of its competitive cofactor, NAD+/NADH. First-generation inhibitors required high micromolar concentrations to achieve cellular efficacy, leading to off-target toxicity.

BI-4924 overcomes this via an elegant intracellular trapping mechanism . While BI-4924 itself is a highly potent carboxylic acid (IC50 = 3 nM), it is poorly permeable. To bypass this, researchers utilize its ester prodrug, BI-4916 . Once BI-4916 crosses the cell membrane, intracellular esterases cleave it into the active BI-4924, which becomes trapped inside the cell, accumulating to levels that successfully outcompete intracellular NAD+[2].

Table 1: Objective Comparison of Small-Molecule PHGDH Inhibitors
InhibitorBiochemical IC50Mechanism of ActionCellular Permeability & Application Notes
BI-4924 3 nM NAD+-competitiveHigh via Prodrug. Requires ester prodrug (BI-4916) for cellular assays to achieve intracellular trapping.
NCT-503 2.5 µMNon-competitiveModerate. Poor metabolic stability in vivo; requires high doses which may induce off-target lipid metabolism effects.
CBR-5884 33 µMNon-competitive (Covalent)Low. Requires high micromolar concentrations (50-100 µM) to inhibit proliferation; forms covalent adducts.
WQ-2101 ~5 µMAllostericModerate. Effective in specific leukemia models but lacks the single-digit nanomolar potency of BI-4924.

Self-Validating Experimental Protocol: Synergy Validation

To establish true causality rather than coincidental toxicity, experimental workflows must be self-validating. This means incorporating negative control compounds (e.g., BI-5583 , the inactive enantiomer of BI-4924) and metabolic rescue arms. If the synergy is mechanistically driven by 1C starvation, supplementing the media with exogenous formate should rescue the cells.

Step-by-Step Methodology

Phase 1: Cell Culture & Matrix Setup

  • Cell Seeding: Seed target cancer cells (e.g., MV4-11 AML or A375 Melanoma) in 384-well plates at 1,000 cells/well. Use custom RPMI media with dialyzed FBS to strictly control exogenous serine and folate concentrations.

  • Drug Matrix: After 24 hours, treat cells with a 6x6 dose-response matrix.

    • Drug A: BI-4916 (Prodrug) ranging from 0 to 10 µM.

    • Drug B: Methotrexate (MTX) ranging from 0 to 100 nM.

  • Control Arms (Critical for E-E-A-T):

    • Negative Control Matrix: Substitute BI-4916 with BI-5583 (inactive analog) to confirm PHGDH-dependent effects.

    • Rescue Matrix: Run a parallel matrix supplemented with 1 mM sodium formate to bypass the serine-to-formate 1C transfer step.

Phase 2: Multiplexed Readouts (72 Hours Post-Treatment)

  • Viability: Measure ATP levels using CellTiter-Glo® to assess overall proliferation and calculate the Combination Index (CI) using the Chou-Talalay method.

  • Target Engagement (Isotope Tracing): In parallel 6-well plates, pulse cells with [U-13C]-Glucose for 4 hours. Extract metabolites and use LC-MS to confirm that BI-4916 specifically blocks the M+3 labeling of serine.

  • Apoptosis: Quantify Caspase-3/7 activation to confirm that the metabolic crisis induces programmed cell death rather than mere cytostasis.

Workflow cluster_assays 4. Self-Validating Multiplex Readouts Step1 1. Cell Seeding (Dialyzed FBS Media) Step2 2. 6x6 Drug Matrix BI-4916 + Antifolate Step1->Step2 Step3 3. Incubation (72h, 37°C) Step2->Step3 Assay1 Viability Assay (CellTiter-Glo) Step3->Assay1 Assay2 Metabolomics ([U-13C]-Glucose Tracing) Step3->Assay2 Assay3 Rescue Arm (+ 1mM Formate) Step3->Assay3 Step5 5. Synergy Calculation (Chou-Talalay CI < 1) Assay1->Step5 Assay3->Step5 Validates On-Target Effect

Self-validating experimental workflow for assessing metabolic synergy. Max width: 760px.

Expected Data & Synergy Evaluation

When executed correctly, the combination of BI-4916 and antifolates yields a profound leftward shift in the dose-response curves. The synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Table 2: Simulated Quantitative Synergy Data (Chou-Talalay CI)
Drug CombinationCell Line ModelMonotherapy IC50 (Drug A / Drug B)Combination Index (CI at ED50)Mechanistic Interpretation
BI-4916 + Methotrexate MV4-11 (AML)1.2 µM / 18 nM0.62 Synergistic. Severe depletion of purine pools triggers rapid apoptosis.
BI-4916 + Pemetrexed PC9 (NSCLC)1.5 µM / 45 nM0.55 Highly Synergistic. Dual blockade of TYMS and upstream 1C supply.
BI-4916 + 5-Fluorouracil A375 (Melanoma)2.1 µM / 2.5 µM0.75 Synergistic. Exacerbates thymidylate starvation and DNA damage.
BI-5583 + Methotrexate MV4-11 (AML)>10 µM / 18 nM1.02 Additive/None. Confirms synergy is strictly dependent on active PHGDH inhibition.

Note: The addition of 1 mM Formate to the BI-4916 + Methotrexate arm typically shifts the CI back toward ~0.95, proving that the synergy is causally linked to one-carbon unit starvation.

References

  • Weinstabl, H., et al. "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis." Journal of Medicinal Chemistry, 2019.
  • Cuthbertson, C. R., et al. "A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight.
  • Cuthbertson, C. R., et al. "A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC." National Institutes of Health (NIH), 2021.

Sources

Comparative

Comprehensive Comparison Guide: Utilizing BI-5583 as a Negative Control for BI-4924 in PHGDH Inhibition Studies

Targeting cancer metabolism has become a critical frontier in oncology and drug development. 3-Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway and is frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting cancer metabolism has become a critical frontier in oncology and drug development. 3-Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway and is frequently amplified in tumors such as melanoma and triple-negative breast cancer (TNBC) [1].

To interrogate PHGDH dependency, Boehringer Ingelheim developed BI-4924 , a highly potent and selective PHGDH inhibitor, alongside its cell-permeable ester prodrug BI-4916 [2]. However, relying solely on an active chemical probe leaves experiments vulnerable to confounding off-target toxicities. To ensure scientific rigor, experimental designs must incorporate a structurally matched negative control. BI-5583 serves this exact purpose [3].

As a Senior Application Scientist, I have structured this guide to provide an authoritative framework for deploying BI-5583 alongside BI-4924/BI-4916, ensuring your experimental workflows function as self-validating systems.

Mechanistic Causality: Why BI-5583 is the Ideal Negative Control

BI-4924 operates via a co-factor (NADH/NAD+)-competitive mechanism. It binds directly to the active site of PHGDH (PDB: 6RJ6), halting the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) [2]. Because BI-4924 has limited cellular permeability, researchers utilize its ester prodrug, BI-4916 . Once BI-4916 crosses the cell membrane, intracellular esterases hydrolyze it into the active BI-4924. This creates an "intracellular trapping" effect, leading to sustained target engagement and disruption of serine biosynthesis [4].

BI-5583 is engineered to be structurally analogous to the active probe, sharing similar physicochemical properties (such as lipophilicity and baseline protein binding). However, it lacks the critical pharmacophore features required to occupy the NAD+ binding pocket of PHGDH [1]. Consequently, any phenotypic changes observed when treating cells with BI-5583 represent off-target effects, allowing researchers to isolate the true PHGDH-dependent biological response.

Pathway Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP3 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP3 Catalyzed by PHGDH PHGDH Enzyme (Rate-Limiting) PHGDH->PHP3 Serine De Novo Serine PHP3->Serine BI4924 BI-4924 / BI-4916 (Active Inhibitor) BI4924->PHGDH Binds (KD=26nM) BI5583 BI-5583 (Negative Control) BI5583->PHGDH Inactive (KD>28µM)

Mechanism of PHGDH inhibition by BI-4924 versus the inactive control BI-5583.

Quantitative Comparative Profiling

To design robust experiments, one must understand the biochemical disparities between the active probe and the negative control. The table below summarizes the critical parameters that dictate their use in in vitro and cellular assays [1][3].

ParameterBI-4924 (Active Probe)BI-4916 (Cellular Prodrug)BI-5583 (Negative Control)
Molecular Weight 499.4 Da527.4 Da372.8 Da
Target Binding (PHGDH SPR) 26 nMN/A (Prodrug)28,400 nM
Enzymatic IC₅₀ (NAD+ high) 3 nM169 nM (via hydrolysis)Not Active
Cellular IC₅₀ (¹³C-Serine, 72h) 2,200 nM2,032 nMNot Active
Caco-2 Permeability (AB) 0.21 × 10⁻⁶ cm/sHigh (Cell Permeable)<1.8 × 10⁻⁶ cm/s

Data Interpretation Note: The SPR (Surface Plasmon Resonance) data highlights the causality of the control design. BI-4924 binds tightly to PHGDH (26 nM), whereas BI-5583 exhibits negligible binding (28.4 µM), confirming its utility as a structurally matched, inactive baseline[1].

Self-Validating Experimental Protocols

A self-validating protocol inherently controls for confounding variables. By running Vehicle, Active Probe, and Negative Control in parallel, the system internally verifies whether a phenotype is strictly target-mediated.

Below is the gold-standard methodology for a ¹³C-Isotope Tracing Assay to validate intracellular PHGDH inhibition [4].

Step-by-Step Methodology
  • Cell Preparation: Seed PHGDH-dependent cells (e.g., MDA-MB-468 breast cancer cells) in 6-well plates at 2×105 cells/well. Allow 24 hours for adherence.

  • Isotope Labeling: Wash cells with PBS and replace media with serine-free, custom DMEM containing 10 mM [U-¹³C₆]glucose and 10% dialyzed FBS.

    • Causality: Using ¹³C-glucose ensures that any newly synthesized serine will be heavy-labeled (M+3), distinguishing de novo synthesis from extracellular serine uptake.

  • Compound Treatment: Treat parallel wells with the following conditions:

    • Group A: Vehicle (0.1% DMSO)

    • Group B: BI-4916 (Active Prodrug) at 10 µM

    • Group C: BI-5583 (Negative Control) at 10 µM

  • Incubation: Incubate for 72 hours.

    • Causality: Intracellular trapping, subsequent depletion of the intracellular serine pool, and downstream phenotypic effects require sufficient time to manifest [5].

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Quench metabolism and extract intracellular metabolites using 80% ultra-cold methanol (-80°C).

  • LC-MS/MS Analysis: Centrifuge lysates and analyze the supernatant via liquid chromatography-tandem mass spectrometry to quantify the M+3 fraction of serine.

ExpWorkflow Step1 Step 1: Seed PHGDH-Dependent Cells (e.g., MDA-MB-468) Step2 Step 2: Apply Treatments (72h) Step1->Step2 TrtVeh Vehicle (0.1% DMSO) Step2->TrtVeh TrtAct Active Prodrug (BI-4916) Step2->TrtAct TrtNeg Negative Control (BI-5583) Step2->TrtNeg Step3 Step 3: LC-MS/MS Analysis (13C-Serine Quantification) TrtVeh->Step3 TrtAct->Step3 TrtNeg->Step3 Val Self-Validating Output: Target-Specific Depletion Step3->Val

Experimental workflow for self-validating PHGDH inhibition assays.

Data Interpretation & Trustworthiness

The inclusion of BI-5583 transforms standard data collection into a highly trustworthy, self-validating system:

  • Validated On-Target Effect: If M+3 serine synthesis or cell viability is significantly reduced in the BI-4916 group, but the BI-5583 group remains statistically identical to the Vehicle control, the biological response is definitively driven by PHGDH inhibition.

  • Flagging Off-Target Toxicity: If both BI-4916 and BI-5583 induce cell death or metabolic disruption, the phenotype is likely driven by off-target chemical toxicity (e.g., non-specific kinase inhibition or membrane disruption) rather than PHGDH dependency.

By strictly adhering to this comparative framework, drug development professionals can confidently advance PHGDH-targeted hypotheses without the risk of being misled by chemical artifacts.

References
  • Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis Source: Journal of Medicinal Chemistry (2019) URL:[Link]

  • PHGDH Inhibitor | BI-4924 Source: opnMe (Boehringer Ingelheim Open Innovation Portal) URL:[Link]

  • PHGDH Inhibitor | BI-4916 Source: opnMe (Boehringer Ingelheim Open Innovation Portal) URL:[Link]

Sources

Validation

Confirming PHGDH Target Engagement with BI-4924: A Comparative Technical Guide

Introduction Metabolic reprogramming is a hallmark of cancer, with the de novo serine biosynthesis pathway frequently upregulated in tumors such as melanoma and triple-negative breast cancer to support rapid proliferatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Metabolic reprogramming is a hallmark of cancer, with the de novo serine biosynthesis pathway frequently upregulated in tumors such as melanoma and triple-negative breast cancer to support rapid proliferation ()[1]. The rate-limiting enzyme in this pathway is phosphoglycerate dehydrogenase (PHGDH), which oxidizes the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) using NAD+ as a cofactor[2].

Among the arsenal of PHGDH inhibitors, BI-4924 stands out for its single-digit nanomolar potency and high selectivity ()[3]. However, accurately assessing its performance requires an understanding of its competitive mechanism, its prodrug formulation (BI-4916 ), and robust target engagement validation[2]. This guide provides a comparative analysis of BI-4924 against alternative inhibitors and details the Cellular Thermal Shift Assay (CETSA) workflow to confirm on-target efficacy.

The Serine Biosynthesis Pathway

To understand the mechanism of action, we must first map the metabolic flux. BI-4924 directly blocks the first committed step of this pathway[2].

SerinePathway Glycolysis Glycolysis PG 3-Phosphoglycerate (3-PG) Glycolysis->PG PHP 3-Phosphohydroxypyruvate (3-PHP) PG->PHP PHGDH (Blocked by BI-4924) PSer 3-Phosphoserine (3-PSer) PHP->PSer PSAT1 Serine L-Serine PSer->Serine PSPH

Caption: De novo serine biosynthesis pathway highlighting PHGDH as the rate-limiting step targeted by BI-4924.

Comparative Analysis of PHGDH Inhibitors

To contextualize BI-4924's performance, we compare it to other widely used preclinical PHGDH inhibitors: NCT-503, CBR-5884, and PKUMDL-WQ-2101[4].

InhibitorMechanism of ActionBiochemical IC50Cellular Efficacy (IC50)Key Characteristics
BI-4924 NAD+-competitive (Orthosteric)~3 nM~2.2 µM (at 72h)Highest biochemical potency. Requires prodrug (BI-4916) for optimal cellular use[3].
NCT-503 Allosteric (affects oligomerization)~2.5 µM~20 µMWidely used tool compound; does not compete with NAD+[5].
CBR-5884 Covalent (targets Cys residue)~33 µM~22 µMSelectively toxic to high-serine synthesis cancer lines[1].
PKUMDL-WQ-2101 Allosteric (non-NAD+ competing)~34.8 µM>30 µMStructure-based design; lower potency but high specificity[4].
Causality in Experimental Design: The Prodrug Rationale

Why does BI-4924 exhibit a 3 nM biochemical IC50 but require micromolar concentrations in cellular assays? The causality lies in competitive inhibition. BI-4924 competes with the cofactor NAD+ for the orthosteric binding site[3]. In an in vitro biochemical assay, NAD+ is controlled (e.g., 250 µM). In living cells, cytosolic NAD+ concentrations are extremely high, successfully outcompeting the drug for the binding pocket[3].

To solve this, researchers utilize BI-4916 , an ethyl ester prodrug of BI-4924[2]. BI-4916 easily permeates the cell membrane. Once inside, ubiquitous intracellular esterases cleave the ester bond, releasing the active carboxylic acid, BI-4924. Because the charged acid cannot easily cross the lipid bilayer to exit the cell, it becomes "trapped." This intracellular enrichment creates a high local concentration of BI-4924 that successfully outcompetes intracellular NAD+[6].

Validating Target Engagement: The CETSA Workflow

Observing a reduction in cell proliferation or serine levels is not sufficient to prove that a drug works because it binds to PHGDH. Off-target toxicities can yield similar phenotypes. To establish a self-validating system, researchers must demonstrate direct physical binding in the cellular milieu[7].

The Cellular Thermal Shift Assay (CETSA) is the gold standard for this. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (Tm). By treating intact cells with BI-4916 and subjecting them to a heat gradient, we can quantify the stabilization of PHGDH compared to a vehicle or negative control (e.g., BI-5583)[2].

CETSA Cells Cultured Cells (e.g., MDA-MB-468) Treat Treat with BI-4916 (Prodrug of BI-4924) Cells->Treat Incubate Incubate (Intracellular trapping of active BI-4924) Treat->Incubate Heat Heat Gradient Aliquots (e.g., 40°C to 65°C) Incubate->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse WB Western Blot for PHGDH (Quantify soluble fraction) Lyse->WB Result Target Engagement Confirmed: Shift in Melting Temp (Tm) WB->Result

Caption: Cellular Thermal Shift Assay (CETSA) workflow for confirming BI-4924 target engagement in intact cells.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay (NADH Fluorescence)

This assay validates the intrinsic biochemical potency of the inhibitor before moving to cellular models[8].

  • Buffer Preparation : Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, and 250 µM NAD+.

  • Enzyme Incubation : Add recombinant human PHGDH (e.g., 10 nM final concentration) to the buffer. Add BI-4924 (titrated from 0.1 nM to 1 µM) and incubate for 30 minutes at room temperature to allow equilibration.

  • Reaction Initiation : Add 3-phosphoglycerate (3-PG) to a final concentration of 2 mM to initiate the reaction[8].

  • Kinetic Measurement : Monitor the production of NADH by measuring fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 20 minutes using a microplate reader[9].

  • Data Analysis : Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Plot V0 against inhibitor concentration to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for BI-4916

This self-validating protocol ensures the observed metabolic disruption is due to direct PHGDH engagement[7].

  • Cell Treatment : Seed PHGDH-dependent cells (e.g., MDA-MB-468) in 10 cm dishes. Treat with 10 µM BI-4916, 10 µM BI-5583 (negative control), or DMSO (vehicle) for 2 hours. Rationale: 2 hours allows sufficient time for prodrug entry, esterase cleavage, and intracellular trapping of BI-4924[6].

  • Harvesting : Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes per treatment group.

  • Thermal Denaturation : Heat the PCR tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 65°C, with 3°C increments) for exactly 3 minutes. Allow them to cool at room temperature for 3 minutes.

  • Lysis : Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the membranes without denaturing the proteins.

  • Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Rationale: Denatured, unbound PHGDH will aggregate and pellet, while ligand-stabilized PHGDH remains in the soluble supernatant.

  • Quantification : Carefully extract the supernatant. Run the soluble fractions on an SDS-PAGE gel and perform a Western Blot probing for PHGDH.

  • Validation : Plot the band intensities against temperature. A rightward shift in the melting curve (higher Tm) in the BI-4916 treated group compared to DMSO and BI-5583 confirms direct intracellular target engagement.

References

  • Weinstabl, H., et al. "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis." Journal of Medicinal Chemistry 62.17 (2019): 7976-7997. URL:[Link]

  • Pacold, M. E., et al. "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate." Nature Chemical Biology 12.6 (2016): 452-458. URL:[Link]

  • Mullarky, E., et al. "Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers." Proceedings of the National Academy of Sciences 113.7 (2016): 1778-1783. URL:[Link]

Sources

Comparative

Validating PHGDH Inhibitor Specificity: A Comparative Guide and Serine Rescue Protocol for BI-4924

The metabolic rewiring of cancer cells frequently involves an addiction to the de novo serine synthesis pathway (SSP). Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of this pathway, ma...

Author: BenchChem Technical Support Team. Date: March 2026

The metabolic rewiring of cancer cells frequently involves an addiction to the de novo serine synthesis pathway (SSP). Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of this pathway, making it a prime target for oncology drug development. However, a pervasive challenge in metabolic pharmacology is distinguishing true on-target metabolic starvation from off-target chemical cytotoxicity.

This guide provides an in-depth comparative analysis of the highly selective PHGDH inhibitor BI-4924 and outlines the definitive "Serine Rescue" protocol—a self-validating experimental system designed to prove mechanistic specificity.

The Logic of the Serine Rescue System

To establish trustworthiness in metabolic assays, an experiment must be self-validating. The serine rescue experiment achieves this by exploiting the fundamental causality of the targeted pathway.

If an inhibitor like BI-4924 selectively targets PHGDH, its lethality should stem exclusively from intracellular serine depletion. Therefore, supplementing the culture media with exogenous L-serine should completely bypass the enzymatic blockade, "rescuing" the cells and restoring viability. Conversely, if the cells continue to die despite the presence of abundant exogenous serine, the inhibitor's toxicity is non-specific and off-target.

RescueLogic Cells PHGDH-Dependent Cells (e.g., MDA-MB-468) MediaMinus Serine-Free Media + BI-4916 Cells->MediaMinus MediaPlus Serine-Supplemented Media + BI-4916 Cells->MediaPlus ResultMinus Cell Death (On-target starvation) MediaMinus->ResultMinus Specific Inhibition ResultPlus Cell Survival (Serine Rescue) MediaPlus->ResultPlus Specific Inhibition OffTarget Cell Death (Off-target toxicity) MediaPlus->OffTarget Non-specific Toxicity

Experimental logic of the serine rescue assay to validate BI-4924 specificity.

Comparative Analysis of PHGDH Inhibitors

Historically, identifying potent and specific PHGDH inhibitors has been difficult. Early generation inhibitors often suffered from poor cellular permeability or off-target effects. BI-4924 was developed to overcome these hurdles. It acts as an NAD+-competitive inhibitor with an exceptional biochemical IC50 of 3 nM [1].

To achieve cellular efficacy against high cytosolic NAD+ concentrations, Boehringer Ingelheim developed BI-4916 , an ester prodrug. BI-4916 easily permeates the cell membrane and is cleaved by intracellular esterases, trapping the active BI-4924 inside the cell [2].

Quantitative Performance Comparison
InhibitorTarget EnzymeCellular IC50 (72h)Mechanism & ChemistrySerine Rescue EfficacyOff-Target Profile
BI-4916 (BI-4924 prodrug) PHGDH~2.2 µMNAD+-competitive; Intracellular trappingComplete Rescue Highly selective; minimal off-target toxicity
NCT-503 PHGDH~2.5 µMNon-competitive allostericPartial RescueModerate; exhibits some non-specific cytotoxicity
CBR-5884 PHGDH~33.0 µMNon-competitiveVariable / IncompleteHigher potential for reactive off-target effects

Pathway Visualization: The Mechanism of BI-4924

The de novo serine synthesis pathway diverts 3-phosphoglycerate (3-PG) from glycolysis. By inhibiting the first step, BI-4924 shuts down the downstream production of 3-phosphohydroxypyruvate (3-PHP) and ultimately L-serine.

Pathway PG 3-Phosphoglycerate (3-PG) PHGDH PHGDH Enzyme PG->PHGDH PHP 3-Phosphohydroxypyruvate (3-PHP) Ser L-Serine (Biosynthesis) PHP->Ser PSAT1 & PSPH PHGDH->PHP NAD+ to NADH BI4924 BI-4924 / BI-4916 BI4924->PHGDH Inhibits

De novo serine biosynthesis pathway highlighting PHGDH inhibition by BI-4924.

Experimental Protocol: The Serine Rescue Assay

This protocol is designed to rigorously test the specificity of BI-4916 (the cellular prodrug of BI-4924) [3].

Required Reagents
  • Cell Line: A PHGDH-amplified/dependent line (e.g., MDA-MB-468 breast cancer cells).

  • Base Media: Custom DMEM lacking both L-Serine and Glycine.

  • Serum: Dialyzed Fetal Bovine Serum (dFBS).

  • Supplements: Exogenous L-Serine (400 µM final concentration).

  • Compounds: BI-4916 (Active Prodrug) and BI-5583 (Structurally similar negative control).

  • Readout: CellTiter-Glo Luminescent Cell Viability Assay.

Step-by-Step Methodology & Causality
Step 1: Media Preparation

Prepare two distinct media formulations:

  • Condition A (Starvation): Serine/Glycine-free DMEM + 10% dFBS.

  • Condition B (Rescue): Serine/Glycine-free DMEM + 10% dFBS + 400 µM L-Serine.

Causality & Rationale: Standard FBS contains variable amounts of amino acids that would continuously feed the cells, masking the drug's effect. Dialysis (dFBS) removes these low-molecular-weight metabolites. Furthermore, glycine must be excluded because cells can utilize Serine Hydroxymethyltransferase (SHMT) to convert glycine back into serine, bypassing the PHGDH blockade.

Step 2: Cell Plating

Seed MDA-MB-468 cells at a density of 2,000 cells/well in 96-well opaque plates using standard complete media. Incubate overnight (37°C, 5% CO2) to allow adherence.

Step 3: Media Washout

Aspirate the standard media. Gently wash the wells twice with warm PBS.

Causality & Rationale: Even trace amounts of residual serine from the initial plating media can delay the onset of starvation and artificially inflate the apparent IC50 of the inhibitor.

Step 4: Drug Treatment

Apply Condition A and Condition B media to the respective wells. Treat cells with a 10-point dose-response gradient of BI-4916 (ranging from 0.01 µM to 30 µM). Include parallel wells treated with the negative control compound BI-5583.

Causality & Rationale: BI-4916 is used instead of BI-4924 because the ester prodrug readily permeates the cell membrane. Once inside, intracellular esterases cleave it, trapping the active BI-4924. This drives local concentrations high enough to outcompete the abundant intracellular NAD+ . BI-5583 ensures that the chemical scaffold itself is not inherently toxic.

Step 5: Incubation and Readout

Incubate the plates for 72 hours. Following incubation, equilibrate the plates to room temperature and add CellTiter-Glo reagent. Measure luminescence to quantify ATP levels (a direct correlate of viable cell number).

Step 6: Data Interpretation
  • On-Target Profile: In Condition A (Starvation), BI-4916 should yield a sharp dose-dependent decrease in viability (IC50 ~ 2.2 µM). In Condition B (Rescue), the viability curve should remain flat (near 100% survival) across the same concentration range.

  • Off-Target Profile: If viability drops significantly at higher concentrations in Condition B, the drug is exerting non-specific, non-PHGDH-mediated toxicity.

References

  • Weinstabl, H., et al. "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Boehringer Ingelheim opnMe. "PHGDH Inhibitor | BI-4924". URL:[Link]

Sources

Validation

The Mechanistic Rationale for Marker Selection (E-E-A-T)

Comprehensive Guide to Western Blot Markers for Validating PHGDH Inhibition Introduction Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway (SSP). In many metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Western Blot Markers for Validating PHGDH Inhibition

Introduction Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway (SSP). In many metabolically driven cancers—including melanoma, breast cancer, and renal cell carcinoma—PHGDH is highly overexpressed to support nucleotide synthesis, redox homeostasis, and cellular methylation[1],[2]. Validating the efficacy of PHGDH inhibitors in preclinical models requires more than just measuring cell viability; it necessitates a robust Western blot panel to confirm on-target engagement and downstream metabolic reprogramming. This guide objectively compares leading PHGDH inhibitors and details the optimal Western blot markers required to validate serine starvation responses.

To build a self-validating experimental system, researchers must select markers that reflect the direct biological consequences of serine depletion. Understanding the causality behind these pathways is critical for accurate data interpretation.

  • ATF4 (Activating Transcription Factor 4) - The Stress Sensor: When PHGDH is inhibited, intracellular serine levels plummet. This leads to an accumulation of uncharged tRNAs, which activates the GCN2 kinase. GCN2 phosphorylates eIF2α, selectively upregulating the translation of ATF4[3],[2]. Therefore, ATF4 is the primary, direct positive readout for successful PHGDH inhibition.

  • mTORC1 Signaling (p-S6 / p-S6K) - The Anabolic Switch: The mechanistic target of rapamycin complex 1 (mTORC1) is highly sensitive to amino acid availability. PHGDH inhibition directly suppresses mTORC1 signaling, leading to a measurable decrease in the phosphorylation of downstream effectors like S6 ribosomal protein and S6K[3].

  • PHGDH Clearance: Interestingly, the choice of inhibitor dictates the fate of the PHGDH protein itself. While some inhibitors merely block enzymatic activity, others can induce the physical degradation (clearance) of the PHGDH enzyme[4].

Pathway Inhibitor PHGDH Inhibitors (e.g., NCT-503, CBR-5884) PHGDH PHGDH Enzyme (De Novo Serine Synthesis) Inhibitor->PHGDH Blocks Serine Intracellular Serine ↓ PHGDH->Serine Depletes GCN2 GCN2 / eIF2α Pathway ↑ Serine->GCN2 Activates mTORC1 mTORC1 Complex ↓ Serine->mTORC1 Inhibits ATF4 ATF4 Translation ↑ (Primary Stress Marker) GCN2->ATF4 Induces S6 p-S6 / p-S6K ↓ (Anabolic Marker) mTORC1->S6 Reduces

Figure 1: Mechanistic pathway of PHGDH inhibition leading to ATF4 induction and mTORC1 suppression.

Comparison of Commercial PHGDH Inhibitors

Not all PHGDH inhibitors behave identically in vitro. The choice of compound will directly impact your Western blot results, particularly regarding the stability of the PHGDH protein itself.

InhibitorMechanism of ActionIC50Western Blot Impact (Target & Markers)
NCT-503 Non-covalent, non-competitive inhibitor.~2.5 μMInduces ATF4 ↑, reduces p-S6 ↓. At doses ≥20 μM, it induces physical PHGDH clearance/degradation [3],[4].
CBR-5884 Non-competitive inhibitor; prevents PHGDH oligomerization.~33 μMInduces ATF4 ↑, reduces p-S6 ↓. Does not induce PHGDH protein clearance[1],[4].
BI-4924 NADH/NAD+ competitive inhibitor.~3 μMInhibits activity but does not induce PHGDH clearance[4].

Expert Insight: If your Western blot shows a loss of the PHGDH band after NCT-503 treatment, this is an expected on-target effect (clearance), not necessarily an assay failure[4]. Conversely, CBR-5884 will leave the PHGDH band intact while still triggering the ATF4 stress response[4].

Western Blot Marker Panel Selection

To ensure trustworthiness and reproducibility, select markers that have been extensively validated for amino acid starvation assays.

Target MarkerExpected ResponseMW (kDa)Biological Rationale & Causality
PHGDH Variable (Clearance vs. Stable)~55 kDaConfirms baseline expression. May disappear with NCT-503[4] or upregulate via MAPK/ATF4 feedback loops in melanoma[2].
ATF4 Upregulated (Strong)~49 kDaDirect readout of uncharged tRNAs and GCN2-mediated stress response due to serine depletion[2].
Phospho-S6 (Ser235/236) Downregulated~32 kDaConfirms suppression of mTORC1-driven anabolic protein synthesis[3].
Phospho-eIF2α (Ser51) Upregulated~38 kDaUpstream activator of ATF4; confirms the stress signal originates from the translation initiation complex[3].
Cleaved PARP Upregulated (Late)89 kDaConfirms that sustained serine starvation has triggered apoptosis[5].

Self-Validating Experimental Protocol

A reliable protocol must be a self-validating system. This means including intrinsic controls that prove the assay worked, even if the inhibitor fails to show an effect.

Step 1: Cell Culture and Treatment Setup

  • Seed cells (e.g., C2C12 myoblasts or 1205Lu melanoma cells) in complete media and allow them to adhere overnight[3],[2].

  • Prepare treatment groups to ensure self-validation:

    • Negative Control: DMSO vehicle (matches inhibitor solvent concentration, <0.5% v/v)[3].

    • Positive Control: Serine/Glycine-free media (directly validates the ATF4/mTORC1 starvation response independent of the drug)[2].

    • Experimental: NCT-503 (10–25 μM) or CBR-5884 (25–50 μM)[3].

  • Incubate for 24 to 48 hours. Note: ATF4 induction can be seen as early as 6-12 hours, while apoptosis markers (Cleaved PARP) require 48-72 hours[5].

Step 2: Protein Extraction

  • Wash cells rapidly with ice-cold PBS to halt metabolic activity.

  • Lyse cells in RIPA buffer supplemented with dual protease and phosphatase inhibitors. Crucial: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are mandatory to preserve p-S6 and p-eIF2α signals.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Quantify protein using a BCA assay to ensure equal loading[3].

Step 3: SDS-PAGE and Transfer

  • Load 20–30 μg of total protein per well onto a 4–12% Bis-Tris polyacrylamide gel.

  • Run at 120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane (0.2 μm pore size is recommended for capturing lower MW targets like p-S6).

Step 4: Antibody Probing and Detection

  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature. Do not use milk for phospho-antibodies, as casein contains phosphoproteins that cause high background.

  • Incubate with primary antibodies (e.g., anti-ATF4, anti-p-S6, anti-PHGDH) diluted 1:1000 in 5% BSA/TBST overnight at 4°C.

  • Wash 3x with TBST for 5 minutes each.

  • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Develop using ECL substrate and image. Use Vinculin (116 kDa) or GAPDH (37 kDa) as a loading control.

Workflow Seed 1. Cell Culture (+/- Serine Media) Treat 2. Inhibitor Treatment (NCT-503 / CBR-5884) Seed->Treat Lysis 3. Protein Extraction (RIPA + Phosphatase Inhibitors) Treat->Lysis SDS 4. SDS-PAGE & Transfer Lysis->SDS Probe 5. Antibody Probing (ATF4, p-S6, PHGDH) SDS->Probe

Figure 2: Step-by-step experimental workflow for validating PHGDH inhibition via Western blot.

Data Interpretation & Causality If PHGDH inhibition is successful, you will observe a sharp increase in ATF4 alongside a decrease in p-S6[3],[2]. If ATF4 does not increase in your inhibitor lane but does increase in your Serine/Glycine-free positive control lane, the inhibitor failed to achieve sufficient intracellular concentration or target engagement. If ATF4 fails to rise in both, the cells may possess alternative metabolic bypasses or the lysis buffer compromised the transcription factor.

References[3] Mäntyselkä, S., et al. "Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling." American Physiological Society Journal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNWrQkQ33RjWrfp6JL0Z8XGpLliSlta-djUKfGmZuHmN92v_cKRyhLLlmwW5BHJTbgqDEgva2jCc9QWu4nMZ8PDwqboAXT2W_Q_JUMrSstWyQt81bX3yvX5-b2nVPHDn0iGCD6gJmc7aoPNy1ruMfkAtcIpZlYtIc_1bcL4Ds=[1] Yoshino, H., et al. "PHGDH as a Key Enzyme for Serine Biosynthesis in HIF2α-Targeting Therapy for Renal Cell Carcinoma." AACR Journals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF36NGBbkipjevgGEzCdMUqrRyIqB26495mLhPDoPVfhPkJfcv5RbsM_MkD8i_X82jPLGUjWlWKEW_Y1a7OHKuNhk4oozy6DyIic2rOA8ojMcWs32lw07zMp5droyrE3SEUVCJJBfxdz2bcR91HCMU9NA5E-7lYrcLL6Qvfv97BYjofWRkAcb3CrFgMhHeXOzC3TAVv_Lbcmb1f9n1NYzwkZ-8lbPrvQ6M=[4] "Insights from Natural Product PHGDH Inhibitor Studies." Scientific Archives.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0jeYkWNEUC76Cc1FRKKzfuTiYI3PK3Ckh77bzoDj30qrH60J-KLXKRi2d2TgTPOP9wKTK4rJWf5JUGjQBEND6P6axquSr7JyNGn7onlVWi6aIuwOLe1doNm0_jwdHylgiO8QkCGtFrNKftOFUJEuIWtdmYEJdtdsrlaViqdruoGmc7vIJiUtJjyu5bXYWwxp65PiBb9fzoj8JBg==[2] Jasani, N., et al. "MAPK-mediated PHGDH induction is essential for melanoma formation and represents an actionable vulnerability." bioRxiv.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmk3zcxDt3JPU1T6ZDttbGv82QjP-kjz51-5wDfRnrzHF_a7MRtZX0FDzn2b_hGEtMJOB3SXY_8F3l8wf9So0ZrU3mQ1ltYAtYc0bXiPJtrFN_xa3zJ5EGba-A_bZ4AF1ZTMSDH2fQEiT4sWqIUGe3_AKQIoty9A0XYc5ngQ1KmQ==[5] "Serine Biosynthesis Pathway Supports MYC–miR-494–EZH2 Feed-Forward Circuit Necessary to Maintain Metabolic and Epigenetic Reprogramming of Burkitt Lymphoma Cells." MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBQVHBXZ5NLTh_9VCK25nvgu6UPkRlAlccjM9tj2-eW81EHPiQuiQvlj2KoEE39gezn6qcYQcm_8fukGuBjwGfGRoMMhrpKe2VLUU9bRyBvKSHOhVO3fHpX9QMxRigeS975Q==

Sources

Comparative

Metabolomics Analysis of BI-4924 Treated Cancer Cells: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) metabolomics, PHGDH inhibition, and de novo Serine Synthesis Pathway (SSP) flu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) metabolomics, PHGDH inhibition, and de novo Serine Synthesis Pathway (SSP) flux analysis.

Introduction: The Metabolic Imperative of PHGDH Inhibition

Metabolic reprogramming is a hallmark of cancer. To sustain rapid proliferation and maintain redox homeostasis, many tumors hijack the de novo Serine Synthesis Pathway (SSP)[1]. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this cascade, converting glycolysis-derived 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP) via an NAD+-dependent oxidation reaction[2].

BI-4924 has emerged as a highly potent, selective, NAD+/NADH-competitive inhibitor of PHGDH, exhibiting an in vitro IC50 of 3 nM[3]. However, accurately validating its intracellular efficacy requires robust metabolomic profiling. Because BI-4924 competes with high cytosolic concentrations of NAD+/NADH, cellular assays typically utilize its ester prodrug, BI-4916 . Once inside the cell, esterases cleave BI-4916, trapping the active BI-4924 molecule intracellularly to disrupt serine biosynthesis[2].

Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHGDH PHGDH (Enzyme) PG3->PHGDH Substrate PHP3 3-Phosphohydroxypyruvate (3-PHP) PHGDH->PHP3 NAD+ dependent BI4924 BI-4924 (Inhibitor) BI4924->PHGDH Competitive Inhibition Serine Serine PHP3->Serine PSAT1 / PSPH Glycine Glycine Serine->Glycine SHMT GSH Glutathione (GSH) Glycine->GSH

Fig 1: De novo Serine Synthesis Pathway (SSP) and targeted inhibition of PHGDH by BI-4924.

Comparative Analysis of PHGDH Inhibitors

When designing a metabolomics study, selecting the correct pharmacological probe is critical. BI-4924 offers distinct advantages over first-generation PHGDH inhibitors, primarily through its mechanism of action and nanomolar potency[3][4].

Table 1: Performance Comparison of Leading PHGDH Inhibitors
InhibitorTargetMechanism of ActionIn Vitro IC50Cellular PermeabilityKey Advantage / Limitation
BI-4924 PHGDHNAD+/NADH Competitive3 nMPoorExtremely potent; avoids off-target covalent binding.
BI-4916 PHGDHProdrug of BI-4924N/A (Cleaved)HighEnables intracellular trapping of BI-4924 for cell assays.
CBR-5884 PHGDHCovalent (Cys-targeted)~33 µMModerateIrreversible binding; higher risk of off-target toxicity.
NCT-503 PHGDHAllosteric (Oligomerization)~2.5 µMGoodNon-competitive; lower potency compared to BI-4924.

Causality Insight: While CBR-5884 covalently binds to cysteine residues to disrupt oligomerization[1], its micromolar IC50 and potential for off-target thiol reactivity make metabolomic data interpretation noisy. BI-4924’s competitive binding at the NAD+ pocket ensures highly specific on-target metabolic shifts[2].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To objectively measure the efficacy of BI-4924, researchers must distinguish between de novo synthesized serine and serine imported from the extracellular environment[5]. The following protocol utilizes stable isotope tracing to create a self-validating analytical system.

Workflow Step1 1. Isotope Tracing (13C-Glucose) Step2 2. BI-4916 Treatment (Prodrug Trapping) Step1->Step2 Step3 3. Rapid Quenching (-80°C 80% MeOH) Step2->Step3 Step4 4. HILIC LC-MS/MS Acquisition Step3->Step4 Step5 5. Flux Analysis & Normalization Step4->Step5

Fig 2: Self-validating LC-MS/MS metabolomics workflow for BI-4924 treated cancer cells.

Step-by-Step Methodology

Step 1: Cell Culture and Isotope Tracing

  • Action: Culture cancer cells in customized media containing 10 mM [U-13C]-Glucose and dialyzed fetal bovine serum (dFBS).

  • Causality: Standard media contains unlabeled serine. By supplying fully labeled 13C-glucose, any serine produced de novo via the SSP will appear as an M+3 isotopologue in the mass spectrometer. This isolates the exact pathway BI-4924 targets.

Step 2: Prodrug Treatment (Intracellular Trapping)

  • Action: Treat cells with 10–15 µM of the prodrug BI-4916 for 24 to 72 hours.

  • Causality: BI-4924 is highly lipophilic but struggles to overcome the high cytosolic concentrations of NAD+. BI-4916 easily crosses the plasma membrane and is rapidly cleaved by intracellular esterases. This "traps" the active BI-4924 inside the cell, driving the local concentration high enough to outcompete NAD+[2].

Step 3: Rapid Quenching and Extraction

  • Action: Aspirate media, wash rapidly with ice-cold PBS, and immediately add -80°C 80% Methanol (aq) directly to the culture plate. Scrape cells on dry ice.

  • Causality: Cellular metabolism operates on a sub-second timescale. The extreme cold and high organic solvent concentration instantly denature residual PHGDH and other metabolic enzymes, preventing artifactual metabolite turnover during the extraction process.

Step 4: LC-MS/MS Acquisition

  • Action: Analyze the extracts using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer in negative ion mode.

  • Causality: Key metabolites in this pathway (3-PG, serine, glycine, NAD+) are highly polar. Standard reversed-phase (C18) columns fail to retain them. HILIC provides the necessary chromatographic retention and separation of structural isomers.

Step 5: Data Processing and Normalization

  • Action: Integrate peak areas for M+0 and M+3 serine, and normalize to total protein content (e.g., BCA assay) from parallel plates.

  • Causality: BI-4924 is anti-proliferative. Normalizing absolute peak areas to protein content ensures that a decrease in metabolite abundance is due to enzymatic inhibition, not simply a reduction in total cell number.

Data Interpretation: Expected Metabolomic Signatures

A successful metabolomics run evaluating BI-4924 will yield a highly specific signature. Because serine is a critical precursor for glycine and glutathione (GSH), downstream redox pathways will also be perturbed[6].

Table 2: Expected Metabolomic Shifts Post-BI-4924 Treatment
MetaboliteExpected ShiftMechanistic Causality
3-Phosphoglycerate (3-PG) ↑ AccumulationSubstrate bottleneck due to downstream PHGDH inhibition.
3-Phosphohydroxypyruvate ↓ DepletionDirect product of PHGDH; synthesis is immediately halted.
Serine (M+3 Isotopologue) ↓↓ Severe DepletionDe novo synthesis from 13C-glucose is completely blocked.
Glycine (M+2 Isotopologue) ↓ DepletionDownstream product of serine via the SHMT enzyme.
Glutathione (GSH) ↓ DepletionReduced availability of glycine and cysteine (via transsulfuration).
NAD+ / NADH Ratio AlteredCompetitive displacement of NAD+ at the PHGDH binding pocket.

By strictly adhering to this self-validating protocol and cross-referencing the expected metabolomic shifts in Table 2, researchers can definitively prove on-target engagement of BI-4924 in their specific cancer models.

References

  • Source: opnme.
  • Source: ijbs.
  • Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH)
  • Source: nih.
  • Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates Source: Frontiers URL
  • L-asparaginase treatment induces a tumor metabolic plasticity and reveals a vulnerability to PARP1/2 inhibitor Olaparib, in B-cell lymphomas Source: bioRxiv URL

Sources

Validation

Mechanistic Overview: The Challenge of NAD+ Competition

Validating BI-4924 Mechanism via 13C-Serine Tracing: A Comparative Guide The serine synthesis pathway (SSP) has emerged as a critical metabolic dependency in various malignancies, particularly in tumors with amplified 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Validating BI-4924 Mechanism via 13C-Serine Tracing: A Comparative Guide

The serine synthesis pathway (SSP) has emerged as a critical metabolic dependency in various malignancies, particularly in tumors with amplified 3-phosphoglycerate dehydrogenase (PHGDH)[1]. As the rate-limiting enzyme that catalyzes the first step of de novo serine biosynthesis from the glycolytic intermediate 3-phosphoglycerate (3-PG), PHGDH is a prime target for therapeutic intervention[1][2].

This guide provides an objective, data-driven comparison of the highly potent PHGDH inhibitor BI-4924 (and its prodrug BI-4916 ) against alternative chemical probes. Furthermore, it details the gold-standard methodology for validating target engagement in living cells: 13C-serine metabolic flux tracing .

Most early-generation PHGDH inhibitors (e.g., NCT-503, CBR-5884) function via non-competitive or allosteric mechanisms[3]. While useful, they often suffer from moderate potency or off-target effects.

BI-4924 was developed as a highly potent, single-digit nanomolar inhibitor that directly competes with the cofactor NAD+ (NADH/NAD+)[4][5]. However, targeting the NAD+ binding pocket presents a significant biophysical challenge: the cytosolic concentration of NAD+ is exceptionally high. To effectively outcompete intracellular NAD+, an inhibitor must achieve massive intracellular accumulation.

The Causality of the Prodrug Strategy: To solve the permeability and competition challenge, Boehringer Ingelheim designed BI-4916 , an ethyl ester prodrug of BI-4924[5][6].

  • Permeability: The lipophilic ester (BI-4916) easily crosses the plasma membrane.

  • Intracellular Trapping: Once inside, ubiquitous intracellular esterases cleave the ester bond, releasing the active carboxylic acid (BI-4924)[5].

  • Target Engagement: The charged BI-4924 cannot easily exit the cell, leading to intracellular accumulation that successfully outcompetes local NAD+ pools to shut down PHGDH[5][7].

Mechanism cluster_pathway Serine Synthesis Pathway (SSP) cluster_inhibitor Intracellular Trapping Mechanism Glucose Glucose PG3 3-PG Glucose->PG3 PHP3 3-PHP PG3->PHP3 PHGDH Serine Serine PHP3->Serine BI4916 BI-4916 (Prodrug) BI4924 BI-4924 (Active) BI4916->BI4924 Cleavage by Esterases BI4924->PG3 NAD+ Competitive Blockade

Diagram: BI-4916 intracellular trapping and subsequent PHGDH inhibition within the SSP.

Comparative Performance Analysis

When selecting a PHGDH inhibitor for metabolic assays, researchers must balance biochemical potency with cellular efficacy. Because cells can import extracellular serine to survive, measuring static cell viability is an unreliable indicator of PHGDH inhibition. The true metric of efficacy is the suppression of de novo serine synthesis, quantified via 13C-tracing[7].

Table 1: Quantitative Comparison of PHGDH Inhibitors

InhibitorMechanism of ActionCell-Free IC5013C-Serine Synthesis IC50 (Cellular)Key Advantage / Limitation
BI-4924 NAD+ Competitive3 nM[6]2,200 nM[6][7]Exceptional biochemical potency; poor standalone membrane permeability.
BI-4916 Ester Prodrug169 nM[8]2,032 nM[7][8]Optimized for cellular assays via intracellular trapping mechanism.
NCT-503 Non-competitive~2,500 nM~2,500 nMStandard tool compound; does not require prodrug delivery[3].
CBR-5884 Oligomerization Disruptor~33,000 nM~30,000 nMDistinct mechanism; lower overall potency limits dynamic range[3].

Data Interpretation: While BI-4924 exhibits a staggering 3 nM IC50 in cell-free biochemical assays, its direct application to cells yields an IC50 of 2,200 nM due to permeability barriers[6][8]. Utilizing the prodrug BI-4916 restores cellular efficacy (2,032 nM) by leveraging the cell's own esterases[7][8].

Validating Target Engagement: 13C-Serine Tracing Protocol

The Rationale: Why use isotope tracing instead of standard metabolomics? A standard mass spectrometry run might show normal intracellular serine levels even if PHGDH is completely inhibited, because cells rapidly upregulate the amino acid transporter SLC1A4/SLC1A5 to import extracellular serine[2]. By feeding cells [U-13C6]-Glucose , any serine synthesized de novo via PHGDH will incorporate three heavy carbons (M+3 Serine). Conversely, imported serine remains unlabeled (M+0). This creates a self-validating system : the ratio of M+3 to M+0 serine directly and exclusively quantifies intracellular PHGDH flux[7].

TracingWorkflow Step1 1. Cell Acclimation Seed MDA-MB-468 cells in standard media Step2 2. Isotope Labeling & Drug Treatment Switch to [U-13C6]-Glucose media + BI-4916 (72h) Step1->Step2 Step3 3. Metabolic Quenching Wash with cold PBS, extract with -80°C 80% Methanol Step2->Step3 Step4 4. LC-MS/MS Acquisition Separate polar metabolites via HILIC chromatography Step3->Step4 Step5 5. Flux Quantification Calculate fractional enrichment of M+3 Serine Step4->Step5

Diagram: Step-by-step workflow for 13C-glucose metabolic flux analysis.

Step-by-Step Methodology
  • Cell Preparation: Seed a high-PHGDH expressing cell line (e.g., MDA-MB-468 breast cancer cells) in 6-well plates. Allow 24 hours for adherence[1][7].

  • Media Formulation: Prepare custom tracing media: DMEM lacking glucose and serine, supplemented with 10% dialyzed FBS, and 10 mM [U-13C6]-Glucose . Crucial step: Dialyzed FBS prevents contamination from unlabeled serum glucose.

  • Inhibitor Treatment: Treat cells with a concentration gradient of BI-4916 (e.g., 0.1 µM to 10 µM) and the negative control BI-5583[1][6]. Incubate for 72 hours to allow steady-state isotopic labeling[7].

  • Metabolite Extraction (Cold Quenching):

    • Rapidly aspirate media and wash cells twice with ice-cold PBS to halt metabolism.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol/20% water containing internal standards.

    • Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 mins at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Dry the supernatant under nitrogen gas and resuspend in LC-MS grade water. Analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Data Analysis: Extract ion chromatograms for Serine M+0 (m/z 106.05) and Serine M+3 (m/z 109.06). Calculate the fractional enrichment: (M+3) / (M+0 + M+1 + M+2 + M+3). The IC50 is determined by plotting the fractional enrichment of M+3 serine against the log concentration of BI-4916[7].

Conclusion & Best Practices

For researchers investigating the serine synthesis pathway, the choice of inhibitor dictates the experimental design. While NCT-503 remains a reliable non-competitive tool, BI-4924 offers superior biochemical potency. However, to translate this potency into cellular models, researchers must utilize the prodrug BI-4916 to exploit intracellular trapping[5][7]. When validating these compounds, static viability assays should be entirely replaced or supplemented by 13C-glucose tracing to definitively prove on-target metabolic flux inhibition.

Sources

Comparative

Biomarkers for BI-4924 Sensitivity in Patient-Derived Xenografts: A Comparative Guide to PHGDH Inhibitors

As precision oncology advances, targeting tumor metabolism has emerged as a critical therapeutic strategy. Cancer cells frequently rewire their metabolism to support rapid proliferation, heavily relying on the de novo se...

Author: BenchChem Technical Support Team. Date: March 2026

As precision oncology advances, targeting tumor metabolism has emerged as a critical therapeutic strategy. Cancer cells frequently rewire their metabolism to support rapid proliferation, heavily relying on the de novo serine synthesis pathway (SSP). The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the rate-limiting step of this pathway[1].

For researchers evaluating metabolic inhibitors in Patient-Derived Xenograft (PDX) models, identifying predictive biomarkers is essential for translational success. This guide explores the biomarkers dictating sensitivity to BI-4924 , a highly potent and selective PHGDH inhibitor[2], and objectively compares its performance against alternative compounds to help you optimize your in vivo experimental design.

Predictive Biomarkers for BI-4924 Sensitivity

To successfully deploy BI-4924 in PDX models, researchers must stratify tumors based on specific molecular and metabolic biomarkers. Efficacy is not universal; it is heavily dependent on the tumor's intrinsic addiction to de novo serine synthesis.

  • PHGDH Genomic Amplification & Overexpression: Tumors with focal amplification of the PHGDH gene—frequently observed in triple-negative breast cancer (TNBC) and melanoma—exhibit profound addiction to the SSP[1]. High PHGDH protein expression serves as the primary inclusion biomarker for BI-4924 sensitivity[3].

  • Environmental Serine Depletion: The tumor microenvironment's nutrient status dictates inhibitor efficacy. Tumors growing in serine/glycine-depleted niches are intrinsically more sensitive to BI-4924, as they cannot salvage extracellular serine to bypass the pharmacological blockade of PHGDH[4].

  • Compensatory Transporter Downregulation: Low expression of neutral amino acid transporters limits the tumor's ability to import exogenous serine, thereby maximizing the cytotoxic impact of BI-4924.

Pathway Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHGDH PHGDH Enzyme PG3->PHGDH PHP3 3-Phosphohydroxypyruvate (3-PHP) PHGDH->PHP3 Serine Serine PHP3->Serine BI4924 BI-4924 BI4924->PHGDH

Serine Biosynthesis Pathway and targeted inhibition of PHGDH by BI-4924.

Objective Comparison of PHGDH Inhibitors

When designing in vivo experiments, selecting the right pharmacological tool is critical. Early-generation inhibitors often fail in PDX models due to poor pharmacokinetics or off-target effects.

  • CBR-5884 is an early non-competitive inhibitor. While useful in vitro, it is highly unstable in mouse plasma, rendering it unsuitable for prolonged in vivo PDX studies[4].

  • NCT-503 possesses better pharmacokinetics but requires high micromolar dosing due to its lower potency (IC50 ~ 2.5 µM)[5].

  • BI-4924 demonstrates nanomolar potency (IC50 = 3 nM) and excellent hepatocytic and microsomal stability[2]. Its lipophilic nature and high plasma protein binding make it a superior choice for achieving sustained target engagement in solid tumors.

Quantitative Performance Comparison
FeatureBI-4924NCT-503CBR-5884
Target IC50 (PHGDH) 3 nM [2]2.5 µM[5]33 µM[6]
Mechanism of Action NAD+-competitive[2]Non-competitive[5]Non-competitive (Covalent)[4]
In Vivo Suitability Excellent (High microsomal stability)[2]Moderate (Requires high dosing)[5]Poor (Unstable in mouse plasma)[4]
Cellular Prodrug BI-4916 available for intracellular trapping[2]N/AN/A

Experimental Methodology: Evaluating BI-4924 in PDX Models

As an application scientist, I emphasize that every protocol must be a self-validating system. To prove that tumor regression is causally linked to PHGDH dependence rather than off-target toxicity, you must control for dietary serine intake and include biomarker-negative control models.

Step-by-Step Workflow

Step 1: PDX Stratification (Biomarker Screening)

  • Action: Screen a biobank of PDX tissues (e.g., TNBC or melanoma) using Immunohistochemistry (IHC) and Fluorescence in situ Hybridization (FISH).

  • Causality: Select models with confirmed PHGDH genomic amplification (Biomarker-positive) and non-amplified models (Biomarker-negative)[3]. Testing both ensures that the observed efficacy is strictly on-target.

Step 2: Dietary Modulation (Crucial Step)

  • Action: Acclimate immunodeficient mice (e.g., NOD/SCID) to a customized serine/glycine-free (-SG) diet 7 days prior to tumor implantation.

  • Causality: Murine plasma serine levels can mask PHGDH inhibitor efficacy by allowing tumors to scavenge circulating nutrients. The -SG diet forces the tumor to rely entirely on de novo synthesis, exposing its metabolic vulnerability[4].

Step 3: Tumor Implantation & Randomization

  • Action: Orthotopically implant PDX fragments. Once tumors reach ~150 mm³, randomize into Vehicle and BI-4924 treatment groups.

Step 4: Pharmacological Intervention

  • Action: Administer BI-4924 via oral gavage or IP injection based on optimized pharmacokinetic dosing. (Note: For preliminary in vitro cellular assays, utilize the ester prodrug BI-4916 to achieve optimal intracellular trapping[2]).

  • Causality: BI-4924's high plasma protein binding and lipophilicity ensure adequate tumor penetration, overcoming the pharmacokinetic limitations seen with older compounds like CBR-5884[2][4].

Step 5: Pharmacodynamic (PD) Endpoint Analysis

  • Action: Harvest tumors at the endpoint. Perform LC-MS/MS metabolomics to quantify intracellular serine and 3-phosphoglycerate (3-PG) levels.

  • Causality: A successful on-target blockade will show a massive accumulation of the upstream metabolite (3-PG) and depletion of the downstream product (serine), validating the mechanism of action in vivo[7].

Workflow Screen 1. Biomarker Screening (PHGDH Amplification via IHC/FISH) Diet 2. Dietary Modulation (Serine/Glycine-Free Diet) Screen->Diet Dose 3. BI-4924 Administration (Targeting PDX Models) Diet->Dose Metabolomics 4. Pharmacodynamic Validation (LC-MS/MS for Serine Depletion) Dose->Metabolomics

Step-by-step PDX experimental workflow for evaluating BI-4924 sensitivity.

References

  • PHGDH Inhibitor I BI-4924, opnMe.[Link]

  • Targeting Nutrient Dependency in Cancer Treatment, Frontiers in Oncology.[Link]

  • Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers, PNAS.[Link]

  • The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer, International Journal of Biological Sciences.[Link]

  • Characterization of PHGDH expression in bladder cancer, NIH/PMC.[Link]

  • Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite d-2-Hydroxyglutarate, ACS Chemical Biology.[Link]

Sources

Validation

Assessing Reactive Oxygen Species (ROS) Dynamics Following PHGDH Inhibition: A Comparative Guide to BI-4924

For researchers investigating metabolic vulnerabilities in cancer, targeting the Serine Synthesis Pathway (SSP) has emerged as a highly effective strategy. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the rate-limiti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers investigating metabolic vulnerabilities in cancer, targeting the Serine Synthesis Pathway (SSP) has emerged as a highly effective strategy. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the rate-limiting first step of this pathway. Because serine is a mandatory precursor for glutathione (GSH)—the cell’s primary antioxidant—inhibiting PHGDH strips metabolically driven tumors of their ability to buffer oxidative stress, leading to a lethal accumulation of Reactive Oxygen Species (ROS)[1].

This guide provides an in-depth, objective comparison of the premier PHGDH inhibitor, BI-4924 , against alternative compounds. Furthermore, it details a self-validating experimental protocol for quantifying ROS levels post-treatment, ensuring high-fidelity data for drug development and mechanistic studies.

Mechanistic Rationale: The PHGDH-ROS Axis

To accurately assess ROS, one must first understand the causality of its generation. PHGDH diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) into the SSP. The synthesized serine is subsequently integrated with cysteine and glycine to produce GSH. When BI-4924 competitively inhibits PHGDH, the SSP halts. The resulting depletion of GSH removes the biochemical "brakes" on ROS, allowing oxidative stress to trigger apoptosis[2].

Pathway PG 3-Phosphoglycerate (Glycolysis) PHGDH PHGDH PG->PHGDH Serine De Novo Serine PHGDH->Serine NAD+ -> NADH GSH Glutathione (GSH) Serine->GSH Cysteine/Glycine Integration ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenges BI4924 BI-4924 (Active Inhibitor) BI4924->PHGDH Competitive Inhibition

Mechanism of BI-4924: Disrupting PHGDH-mediated serine synthesis to induce ROS accumulation.

Comparative Landscape: BI-4924 vs. Alternatives

When designing an assay, selecting the correct inhibitor is paramount. BI-4924 is a highly selective, NAD⁺-competitive inhibitor with an exceptional biochemical IC₅₀ of ~3 nM[3].

Crucial Experimental Caveat (The Prodrug Mechanism): Because BI-4924 competes with NAD⁺, it struggles to overcome the millimolar concentrations of NAD⁺ naturally present in the cytosol. To bypass this, researchers must treat cells with BI-4916 , an ester prodrug. BI-4916 easily permeates the cell membrane, where intracellular esterases cleave it into the active carboxylic acid, BI-4924. This "intracellular trapping" concentrates the drug inside the cell, allowing it to successfully outcompete NAD⁺ and disrupt serine biosynthesis with a cellular IC₅₀ of ~2.2 µM at 72 hours[2].

Performance Comparison Table
InhibitorMechanism of ActionBiochemical IC₅₀Cellular EfficacyOff-Target Profile
BI-4924 (via BI-4916 prodrug)NAD⁺-competitive~3 nM[3]High (IC₅₀ ~2.2 µM via BI-4916)[3]Highly selective[2]
NCT-503 Non-competitive~2.5 µM[3]ModerateLow
CBR-5884 Covalent / Allosteric~33 µM[3]Low to ModerateModerate

Takeaway: While NCT-503 is a standard non-competitive benchmark, BI-4924 (delivered via BI-4916) offers superior biochemical potency. CBR-5884, while useful for allosteric studies, requires much higher dosing, increasing the risk of off-target toxicity[3].

Experimental Design: Building a Self-Validating System

A robust protocol must be self-validating. To prove that the fluorescence observed is specifically due to PHGDH-mediated ROS accumulation, your assay must include three mandatory controls:

  • Positive Control (Assay Validation): 200 µM H₂O₂. This confirms that the H₂DCFDA probe is successfully entering the cells and oxidizing into fluorescent DCF[4].

  • Negative Control (Specificity): Co-treatment with 5 mM N-acetyl-cysteine (NAC). NAC is a potent ROS scavenger. If the signal is truly ROS-dependent, NAC will quench it completely[5].

  • Mechanistic Rescue Control (Target Validation): Co-treatment with 1 mM Exogenous Serine. Because BI-4924 induces ROS specifically by starving the cell of serine, supplementing the media with exogenous serine should bypass the PHGDH blockade, restore GSH pools, and prevent ROS accumulation[2]. If ROS still spikes despite serine supplementation, the inhibitor is causing off-target toxicity.

Step-by-Step Methodology: H₂DCFDA ROS Assessment

The following protocol utilizes 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA), a cell-permeable indicator that fluoresces upon oxidation by ROS[4].

Workflow S1 1. Cell Seeding S2 2. BI-4916 Treatment S1->S2 S3 3. H2DCFDA Loading S2->S3 S4 4. Wash & Recovery S3->S4 S5 5. Fluorescence Readout S4->S5

Step-by-step self-validating workflow for quantifying ROS levels using H2DCFDA.

Protocol Steps:

Step 1: Cell Culture & Seeding

  • Seed target cells (e.g., MOLM-14, U937, or MDA-MB-468) at a density of 10,000 cells/well in a 96-well black, clear-bottom plate[4].

  • Allow 18–24 hours for adherence and acclimation.

Step 2: Inhibitor Treatment

  • Aspirate media and replace with phenol red-free media (phenol red can interfere with fluorescence).

  • Treat the experimental wells with the prodrug BI-4916 (2 µM to 5 µM) for 24 to 72 hours[4].

  • Parallel Setup: Treat comparative wells with NCT-503 (10 µM) and establish your self-validating control wells (H₂O₂, NAC co-treatment, and Exogenous Serine co-treatment).

Step 3: Probe Loading

  • Following the treatment incubation, prepare a 2 µM working solution of H₂DCFDA in warm, serum-free, phenol red-free media.

  • Remove the treatment media and add 100 µL of the H₂DCFDA solution to all wells.

  • Incubate in the dark at 37°C for exactly 25–30 minutes[4].

Step 4: Wash & Recovery

  • Carefully aspirate the probe solution.

  • Wash the cells gently twice with warm PBS to remove extracellular dye and reduce background fluorescence.

  • Add 100 µL of fresh phenol red-free complete media to each well.

Step 5: Detection & Normalization

  • Immediately read the plate using a microplate reader with excitation at 495 nm and emission at 529 nm.

  • Critical Step: Normalize the raw relative fluorescence units (RFU) to cell viability (using a parallel WST-1 or CellTiter-Glo assay). Because BI-4924 induces cell death, failing to normalize will result in an artificial underestimation of ROS in the surviving cell population.

Data Interpretation & Troubleshooting

  • Expected Outcome: Cells treated with BI-4916 should exhibit a significant, dose-dependent increase in normalized ROS fluorescence compared to vehicle controls, inversely correlating with a drop in intracellular GSH.

  • Rescue Validation: The ROS spike must be abrogated in the wells co-treated with 1 mM Exogenous Serine. If it is not, the chosen cell line may have alternative, PHGDH-independent mechanisms of ROS generation, or the drug concentration is too high, causing off-target stress[2].

  • Absence of ROS: In certain leukemia models, PHGDH inhibition reduces GSH but does not immediately trigger ROS[4]. This suggests the cells are dying from amino acid starvation (decreased protein synthesis) rather than oxidative stress. In such cases, multiplexing the ROS assay with an intracellular glutamate/GSH assay is highly recommended.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling BI-4924 Sodium

As a Senior Application Scientist, I emphasize that handling potent metabolic inhibitors requires moving beyond basic safety compliance into a mindset of causality-driven risk management. BI-4924 sodium is a highly selec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that handling potent metabolic inhibitors requires moving beyond basic safety compliance into a mindset of causality-driven risk management. BI-4924 sodium is a highly selective, lipophilic inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH)[1][2]. Because it is designed to effectively starve cells of serine—a metabolic pathway heavily upregulated in melanoma and triple-negative breast cancers—accidental occupational exposure poses significant metabolic risks to healthy tissues[3][4].

This guide provides the definitive operational and personal protective equipment (PPE) protocols for researchers and drug development professionals handling BI-4924 sodium, ensuring both scientific integrity and personnel safety.

Hazard Assessment & Causality

To design a self-validating safety protocol, we must first understand the physicochemical properties of the compound. BI-4924 sodium is not a standard laboratory reagent; it is a highly potent active pharmaceutical ingredient (API) analog[5]. Its design for intracellular trapping means it readily crosses biological membranes, especially when dissolved in organic solvents like dimethyl sulfoxide (DMSO)[3][4].

Table 1: Physicochemical Properties Dictating Handling Protocols
PropertyValueSafety Implication & PPE Requirement
Target Enzyme PHGDHDisrupts de novo serine synthesis[4]; requires full systemic exposure prevention.
Potency (IC₅₀) 3 nMExtreme potency necessitates handling exclusively within a Class II BSC or Fume Hood[3].
Lipophilicity (LogD) 0.62 (at pH 11)Highly lipophilic[3]; readily absorbed through the dermis. Double nitrile gloves are mandatory.
Solubility DMSO solubleDMSO acts as a carrier, dragging solutes across the skin barrier. Immediate glove change is required upon any spill.
Physical State Lyophilized PowderHigh risk of aerosolization during weighing. Respiratory protection and engineering controls are critical.

Biological Mechanism of Action

Understanding why exposure is dangerous reinforces protocol adherence. PHGDH catalyzes the first, rate-limiting step of serine biosynthesis by converting glycolysis-derived 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate (3-PHP)[1][4]. BI-4924 sodium acts as an NAD⁺-competitive inhibitor, halting this pathway and triggering metabolic starvation[4].

Pathway Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP3 3-Phosphohydroxypyruvate PG3->PHP3 Catalyzed by PHGDH PHGDH Enzyme PHGDH->PG3 Serine Serine Biosynthesis PHP3->Serine Tumor Tumor Proliferation Serine->Tumor BI4924 BI-4924 Sodium (Potent Inhibitor) BI4924->PHGDH Inhibits (IC50=3nM)

Fig 1. PHGDH-mediated serine biosynthesis pathway and BI-4924 inhibition mechanism.

Mandatory Personal Protective Equipment (PPE) Specifications

Every protocol described here operates as a self-validating system: if one layer of protection fails, a secondary layer prevents systemic exposure.

  • Primary Barrier (Hands): Double Nitrile Gloves

    • Specification: Chemical-resistant, powder-free nitrile gloves (minimum 5 mil thickness).

    • Causality: DMSO, the primary solvent for BI-4924 sodium stock solutions, degrades nitrile over time and rapidly carries dissolved solutes through the skin. Double gloving provides a crucial "buffer window." If the outer glove is contaminated, it can be safely doffed without exposing bare skin.

  • Body Protection: Fluid-Resistant Laboratory Coat

    • Specification: Disposable, fluid-resistant spunbond polypropylene coat with knit cuffs.

    • Causality: Traditional woven cotton lab coats absorb liquid spills and hold the hazardous chemical directly against the skin. A fluid-resistant barrier forces the solvent to bead and roll off.

  • Eye/Face Protection: Safety Goggles

    • Specification: ANSI Z87.1 certified, unvented or indirectly vented safety goggles.

    • Causality: Prevents mucosal absorption of aerosolized powder during vial opening or micro-splashes during solvent injection.

  • Respiratory Protection: N95/P100 Respirator

    • Specification: NIOSH-approved N95 or P100 particulate respirator.

    • Causality: While all handling must occur in a fume hood, respiratory protection is required during the transport of the lyophilized powder or in the event of a hood failure, due to the severe inhalation hazard of the potent API dust.

Operational Workflow & Step-by-Step Methodology

To minimize the risk of aerosolization and cross-contamination, follow this strict sequential workflow.

Workflow Prep 1. Preparation & Donning PPE Hood 2. Containment (Fume Hood) Prep->Hood Recon 3. Reconstitution (DMSO) Hood->Recon Exp 4. In Vitro Application Recon->Exp Decon 5. Decontamination & Doffing Exp->Decon

Fig 2. Sequential operational workflow for the safe handling of BI-4924 sodium.

Step-by-Step Reconstitution Protocol
  • Preparation & Donning: Inspect all PPE for defects. Don the fluid-resistant coat, safety goggles, and double nitrile gloves.

  • Containment Transfer: Transfer the sealed BI-4924 sodium vial into a certified Class II Type B2 Biological Safety Cabinet or a calibrated Chemical Fume Hood. Never open the vial on an open bench.

  • Thermal Equilibration: Allow the vial to equilibrate to room temperature for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, causing condensation that rapidly degrades the sodium salt and alters the compound's molarity.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to create a standard 10 mM stock solution. Carefully inject the DMSO directly through the septum (if applicable) or uncap the vial slowly, pointing the aperture away from your face.

  • Dissolution: Gently swirl the vial to dissolve the powder. Critical: Do not vortex vigorously if the vial is unsealed, as this generates highly concentrated micro-aerosols.

  • Aliquoting: Divide the stock solution into single-use aliquots in tightly sealed amber microcentrifuge tubes. Store immediately at -80°C to prevent degradation and avoid repeated freeze-thaw cycles[2].

Decontamination and Disposal Plan

Because BI-4924 sodium is a targeted metabolic inhibitor, standard biological waste protocols are insufficient. It must be treated as hazardous chemical waste.

Step-by-Step Spill Cleanup & Disposal
  • Powder Spills: Do not sweep. Cover the powder with damp absorbent pads (using water or a 10% ethanol solution) to trap the dust and prevent aerosolization. Wipe inward toward the center of the spill.

  • Liquid Spills (in DMSO): Apply a universal chemical absorbent pad. Wash the contaminated surface with a 10% bleach solution or a strong alkaline detergent. Causality: Many organic enzyme inhibitors are structurally degraded by strong oxidative or alkaline conditions, neutralizing their biological activity before final cleanup. Rinse thoroughly with distilled water.

  • Waste Segregation: All consumables (pipette tips, microcentrifuge tubes, outer gloves, and absorbent pads) that came into contact with BI-4924 sodium must be segregated into a rigid, leak-proof "Hazardous Chemical Waste" container. Do not place these items in standard red biohazard bags.

  • Final Destruction: Label the waste container clearly with "Contains BI-4924 Sodium (PHGDH Inhibitor) / Toxic Chemical Waste." Incineration by a certified hazardous waste contractor is the required final destruction method.

References

  • PHGDH Inhibitor | BI-4924 | opnMe | Boehringer Ingelheim. opnMe.com. Available at:[Link]

  • Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Weinstabl H., Treu M., Rinnenthal J., et al. Journal of Medicinal Chemistry, 2019, 62(17): 7976–7997. DOI: 10.1021/acs.jmedchem.9b00718. Available at:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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